2-(2-ISOBUTOXYETHOXY)ETHANOL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methylpropoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-8(2)7-11-6-5-10-4-3-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIFIMHZHDNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066438 | |
| Record name | 2-(2-(2-Methylpropoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18912-80-6 | |
| Record name | Diethylene glycol monoisobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18912-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-(2-methylpropoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-(2-methylpropoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-(2-Methylpropoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-methylpropoxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2-isobutoxyethoxy)ethanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(2-Isobutoxyethoxy)ethanol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior, ensuring a deeper understanding of its properties and applications.
Molecular Identity and Structural Elucidation
This compound, identified by CAS Number 18912-80-6, is a glycol ether solvent.[1][2][][4] Its molecular structure consists of an isobutyl group linked via an ether bond to a diethylene glycol backbone, terminating in a primary hydroxyl group. This unique combination of an alkyl group, ether linkages, and a hydroxyl group dictates its physicochemical properties and solvent characteristics.
The ether linkages provide chemical stability and excellent solvency for a range of substances, while the terminal hydroxyl group imparts hydrophilicity and serves as a site for potential chemical reactions. The branched isobutyl group influences its viscosity and boiling point compared to its straight-chain isomers.
Key Identifiers:
-
IUPAC Name: 2-[2-(2-methylpropoxy)ethoxy]ethanol[]
-
Molecular Formula: C8H18O3[1][]
-
Molecular Weight: 162.23 g/mol [1][]
-
SMILES: CC(C)COCCOCCO[1][]
-
InChI Key: YJTIFIMHZHDNQZ-UHFFFAOYSA-N[1][]
Caption: 2D structure of this compound.
Physicochemical Properties: A Quantitative Overview
The utility of a solvent in a research or formulation setting is fundamentally governed by its physical properties. These parameters influence everything from evaporation rates and viscosity to thermal stability and solvent-solute interactions. Below is a summary of key physicochemical data for a related and well-documented isomer, 2-(2-butoxyethoxy)ethanol (CAS 112-34-5), which provides a strong reference point for understanding the expected properties of this compound.
| Property | Value | Unit | Source |
| Molecular Weight | 162.23 | g/mol | [1][5] |
| Normal Boiling Point | ~231 - 232 | °C | [6] |
| Melting Point | ~ -68 | °C | [6] |
| Flash Point | ~ 100 | °C | [6] |
| Density | ~ 0.933 - 0.967 | g/cm³ at 25°C | [6] |
| Dynamic Viscosity | ~ 0.688 | cP at 25°C | [6] |
| Octanol/Water Partition Coeff. (logP) | 0.668 - 1.0 | [1] |
Causality Insight: The high boiling point and low volatility are direct consequences of the molecule's relatively high molecular weight and the hydrogen bonding capability of the terminal hydroxyl group.[] This makes it an ideal solvent for processes requiring stable temperature control and minimal evaporative loss. The logP value indicates a balanced lipophilic and hydrophilic character, making it a versatile solvent for a wide range of compounds.[7]
Solubility Profile
The dual functionality of ether and alcohol groups within a single molecule confers upon this compound the properties of a powerful mutual solvent. It is miscible with water and a wide array of organic solvents.[7]
-
In Water: The multiple ether oxygens and the terminal hydroxyl group can form hydrogen bonds with water, rendering it soluble.
-
In Organic Solvents: The isobutyl group and the ethylene glycol backbone provide sufficient nonpolar character to allow miscibility with many organic solvents, including alcohols, ketones, and hydrocarbons.
This amphiphilic nature is particularly advantageous in drug formulation, where it can act as a co-solvent to bridge the solubility gap between an aqueous vehicle and a poorly water-soluble active pharmaceutical ingredient (API). In drug development, leveraging such a solvent can be critical for creating stable liquid formulations or for use in purification processes.[8]
Stability and Reactivity
Understanding a chemical's stability and reactivity is paramount for safe storage and handling, and for predicting potential incompatibilities in complex formulations.
-
Chemical Stability: Under standard ambient conditions (room temperature and pressure), the product is chemically stable.[9][10]
-
Conditions to Avoid: Strong heating should be avoided as it can lead to thermal decomposition and the release of irritating gases and vapors, such as carbon monoxide.[9] Intense heating can also lead to the formation of explosive mixtures with air.
-
Peroxide Formation: A critical consideration for glycol ethers is their potential to form explosive peroxides upon prolonged exposure to air and light. While not explicitly detailed for this specific isomer in the provided results, it is a known hazard for this chemical class. Therefore, containers should be kept tightly sealed and stored away from direct sunlight.
-
Incompatible Materials: Information on specific incompatible materials is limited, but as a general principle for glycol ethers, contact with strong oxidizing agents should be avoided.
Self-Validating Protocol Insight: To mitigate the risk of peroxide formation, a prudent laboratory protocol involves dating containers upon opening and periodically testing for the presence of peroxides, especially before any distillation or heating process. This self-validating step ensures that a potentially hazardous condition is identified and managed before it can escalate.
Safety, Handling, and Toxicology
A rigorous approach to safety is non-negotiable. The following information is synthesized from safety data sheets and toxicological assessments of closely related glycol ethers.
Toxicological Summary
This compound and its isomers are generally considered to have low acute toxicity.[11] However, they can cause serious eye irritation.[12] Prolonged or repeated skin contact may lead to irritation and dermatitis due to the degreasing properties of the solvent. The primary route of concern in an occupational setting is inhalation of vapors and direct contact with the eyes and skin.
Safe Handling Protocol
This protocol outlines a systematic approach to handling this compound in a laboratory setting.
Step 1: Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate aerosols or vapors, use a certified chemical fume hood.[12][13]
-
Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[12] An eye-wash station should be readily accessible.[12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9][12]
-
Respiratory Protection: If ventilation is inadequate or if working with large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13]
Step 2: Handling and Storage
-
Grounding: Take precautionary measures against static discharge, which could ignite organic vapors.[12]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep the container tightly closed when not in use.[9][12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]
Step 3: Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12][13]
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[12][13]
-
Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[13]
Caption: A systematic workflow for the safe laboratory handling of chemicals.
Relevance and Application in Drug Development
While primarily known as an industrial solvent, the properties of this compound make it a candidate for specific applications in the pharmaceutical sciences.
-
Formulation Excipient: Its excellent solvency and low volatility are highly desirable for developing liquid and semi-solid formulations, particularly for APIs with poor water solubility.[][8] It can enhance drug solubilization, potentially improving bioavailability in oral or topical delivery systems.[8]
-
Metabolic Considerations: The terminal primary alcohol group is a potential site for metabolism. In a biological system, it could be a substrate for enzymes like alcohol dehydrogenases (ADHs), which are known to metabolize a variety of alcohol-containing drugs and xenobiotics.[15] Researchers must consider this metabolic pathway when using it as an excipient, as the rate of metabolism could influence the formulation's stability and pharmacokinetic profile.
-
Synthesis and Purification: As a high-boiling point solvent, it can be used as a reaction medium for chemical syntheses that require elevated temperatures. Its unique solubility profile also makes it useful in extraction and purification processes, such as recrystallization, where it can help separate compounds with different polarities.
References
-
Chemical Properties of this compound (CAS 18912-80-6). (n.d.). Cheméo. Retrieved from [Link]
-
Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. (n.d.). Chemcasts. Retrieved from [Link]
-
Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5). (n.d.). Cheméo. Retrieved from [Link]
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
-
SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. (n.d.). Integra Chemical Company. Retrieved from [Link]
-
Safety Data Sheet according to (EC) No 1907/2006. (2011, March 14). Farnell. Retrieved from [Link]
-
Ethanol, 2-(2-butoxyethoxy)-, reaction products with 1,1'-methylenebis[4-isocyanatobenzene]. (n.d.). US EPA. Retrieved from [Link]
-
Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. (2013, May 17). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
-
CID 25104213 | C16H36O6. (n.d.). PubChem. Retrieved from [Link]
-
2-Butoxyethanol. (n.d.). Wikipedia. Retrieved from [Link]
-
Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). (n.d.). Cheméo. Retrieved from [Link]
-
Compound 526896: 2-(2-Isopentoxyethoxy)ethanol. (2025, September 5). Data.gov. Retrieved from [Link]
-
CAS NO. 18912-80-6 | this compound. (n.d.). Local Pharma Guide. Retrieved from [Link]
- Di, L. (2021).
-
Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond. (2025, March 20). Chemical & Engineering News. Retrieved from [Link]
- Dahan, A., & Miller, J. M. (2024). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. International Journal of Pharmaceutics, 651, 123893.
Sources
- 1. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [wap.guidechem.com]
- 4. CAS NO. 18912-80-6 | this compound | C8H18O3 [localpharmaguide.com]
- 5. Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chem-casts.com [chem-casts.com]
- 7. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 8. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farnell.com [farnell.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. integraclear.com [integraclear.com]
- 14. chemos.de [chemos.de]
- 15. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-isobutoxyethoxy)ethanol (CAS 18912-80-6)
Prepared by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-(2-isobutoxyethoxy)ethanol, a glycol ether with the CAS number 18912-80-6. As a specific isomer within the broader family of ethylene glycol ethers, its properties and applications are of interest to researchers in materials science, chemical synthesis, and formulation development.
It is critical to note that publicly available, peer-reviewed data specifically for the this compound isomer is limited. It is a structural isomer of the extensively studied and widely used 2-(2-butoxyethoxy)ethanol (DEGBE, CAS: 112-34-5). Therefore, this guide synthesizes the known data for CAS 18912-80-6 with predictive analysis and expert-driven comparative insights drawn from its n-butyl isomer to provide a scientifically grounded and practical resource for professionals in the field.
Part 1: Molecular Identity and Physicochemical Characteristics
The fundamental identity of a chemical substance is defined by its structure and resulting physical properties. These parameters govern its behavior in various systems, from solubility and volatility to its interaction with biological membranes.
Chemical Identification
A precise understanding of the molecule's structure is the foundation of all further analysis.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 18912-80-6 | [1][][3] |
| Molecular Formula | C₈H₁₈O₃ | [1][][3] |
| Molecular Weight | 162.23 g/mol | [][3][4] |
| InChI Key | YJTIFIMHZHDNQZ-UHFFFAOYSA-N | [][3] |
| Canonical SMILES | CC(C)COCCOCCO | [][4] |
| Synonyms | 2-(2-(2-methylpropoxy)ethoxy)ethanol | [1][4] |
Molecular Structure
The structure features a primary alcohol, two ether linkages, and a branched isobutyl group, making it an amphiphilic molecule.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The combination of ether and alcohol functionalities results in a solvent with moderate volatility and good solvency for a range of substances.
| Property | Value | Unit | Source / Method |
| Density | 0.947 | g/cm³ | [1] |
| Boiling Point | 229.9 (at 760 mmHg) | °C | [1] |
| Flash Point | 92.8 | °C | [1] |
| Vapor Pressure | 0.013 (at 25 °C) | mmHg | [1] |
| Refractive Index | 1.428 | - | [1] |
| logP (Octanol/Water) | 0.668 | - | [4] (Calculated) |
| Enthalpy of Vaporization | 54.51 | kJ/mol | [4] (Calculated) |
| Water Solubility (log) | -0.37 | mol/L | [4] (Calculated) |
Part 2: Proposed Synthesis Pathway
While specific industrial synthesis protocols for this compound are not publicly detailed, a logical and established route for producing such glycol ethers is the sequential ethoxylation of the parent alcohol. This process involves the reaction of an alcohol with ethylene oxide under catalytic conditions.
The proposed synthesis workflow begins with isobutanol, which is reacted with two equivalents of ethylene oxide. This reaction is typically catalyzed by a base (e.g., sodium hydroxide) or a Lewis acid.
Experimental Protocol: Theoretical Synthesis
-
Reactor Preparation: A stainless-steel autoclave reactor is charged with isobutanol and a catalytic amount of a strong base (e.g., sodium methoxide). The reactor is sealed and purged with inert gas (e.g., nitrogen) to remove oxygen.
-
Initiation: The reactor is heated to the target temperature (typically 120-160 °C).
-
Ethoxylation: Ethylene oxide is carefully fed into the reactor below the liquid surface. The reaction is highly exothermic and requires precise control of temperature and pressure to prevent runaway reactions and ensure a narrow distribution of ethoxymers.
-
Reaction Monitoring: The reaction progress is monitored by measuring the consumption of ethylene oxide and analyzing aliquots via gas chromatography (GC) to determine the distribution of products (mono-, di-, tri-ethoxylates).
-
Termination & Neutralization: Once the desired degree of ethoxylation is achieved, the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).
-
Purification: The crude product is purified via vacuum distillation to separate the target this compound from unreacted isobutanol, lower and higher ethoxylates, and catalyst salts.
Caption: Proposed workflow for the synthesis of this compound.
Part 3: Predicted Spectroscopic Profile
No public, experimentally-derived spectra for this compound are available. However, based on its functional groups, a detailed spectroscopic profile can be predicted. This is an essential tool for analytical chemists aiming to identify or quantify this compound.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by features from the alcohol and ether groups.
-
O-H Stretch: A very strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of a hydrogen-bonded primary alcohol.[5]
-
C-H Stretch: Multiple sharp peaks between 3000-2850 cm⁻¹ corresponding to the sp³ C-H bonds of the isobutyl and ethylene groups.
-
C-O Stretch: A strong, prominent absorption band is predicted around 1100-1050 cm⁻¹, arising from the C-O stretching vibrations of the primary alcohol and the ether linkages.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a definitive map of the proton environment.
-
-OH Proton: A singlet (or broad singlet) whose chemical shift is highly dependent on concentration and solvent (typically δ 1.5-4.0 ppm).[5] A D₂O shake experiment would confirm its identity by causing the peak to disappear.[5]
-
-OCH₂CH₂OH: The two methylene groups adjacent to the alcohol will appear as triplets around δ 3.5-3.8 ppm.
-
-OCH₂CH₂O-: The central ethoxy group protons will likely appear as a multiplet around δ 3.6 ppm.
-
-OCH₂(isobutyl): The methylene protons of the isobutyl group attached to the ether oxygen will be a doublet around δ 3.4 ppm.
-
-CH(isobutyl): The methine proton of the isobutyl group will be a multiplet (septet or nonet) around δ 1.8-2.0 ppm.
-
-CH₃(isobutyl): The two equivalent methyl groups will appear as a doublet around δ 0.9 ppm.
Mass Spectrometry (MS)
Electron ionization (EI-MS) will likely result in a weak or absent molecular ion (M⁺) peak at m/z 162. The fragmentation pattern is expected to be characteristic of alcohols and ethers.
-
Alpha-Cleavage: The most common fragmentation for ethers involves cleavage of the C-C bond adjacent to the oxygen. This would lead to significant fragments.
-
Loss of Water: A peak corresponding to [M-18]⁺ is expected, which is a common fragmentation pathway for alcohols.[5]
Part 4: Potential Applications & Relevance in Drug Development
Specific, documented applications for this compound are scarce. However, its structural similarity to other commercial glycol ethers allows for an informed discussion of its potential uses.
Industrial Solvent
The primary application for glycol ethers is as a solvent.[] Its amphiphilic nature—possessing both a hydrophobic isobutyl group and hydrophilic ether and alcohol moieties—makes it an excellent candidate for:
-
Coatings and Inks: Acting as a coalescing agent in latex paints or as a solvent in printing inks to control drying time and improve flow.
-
Cleaners and Degreasers: Formulating industrial and household cleaners due to its ability to dissolve both oils and water-soluble soils.
Role in Research and Drug Development
While not documented for use as an active pharmaceutical ingredient (API), its properties are relevant to drug development professionals in other contexts:
-
Pharmaceutical Excipient: Ethanol and related short-chain alcohols are widely used as solvents and preservatives in pharmaceutical preparations.[6][7] Glycol ethers like this one could potentially be investigated as solubility-enabling excipients in topical or oral formulations, although this would require extensive toxicological validation.
-
Synthesis Solvent: Its boiling point and solvency profile may make it a suitable medium for certain chemical reactions during drug discovery and process development, particularly where both polar and non-polar reagents are involved.
Part 5: Toxicological Profile and Metabolic Pathway (Inferred)
Crucial Disclaimer: There is no specific toxicological data available for this compound (CAS 18912-80-6) in reputable databases. The following assessment is based on the well-documented toxicology of its structural isomer, 2-(2-butoxyethoxy)ethanol (DEGBE), and general metabolic principles for primary alcohols. This information is for scientific context only and must not be used for a formal safety assessment.
Comparison with 2-(2-butoxyethoxy)ethanol (DEGBE)
DEGBE is known to cause serious eye irritation.[8][9] It is generally not considered a skin irritant, skin sensitizer, or mutagen.[9] The primary toxicological concern with some shorter-chain glycol ethers like 2-butoxyethanol is hematotoxicity (destruction of red blood cells), which is caused by its metabolite, 2-butoxyacetic acid (BAA).[10][11] While DEGBE can also be metabolized to BAA, its potential for causing these effects is lower.
Proposed Metabolic Pathway
The metabolism of this compound is expected to follow the primary pathway for alcohols in the body: oxidation in the liver.
-
Step 1 (ADH): The primary alcohol group is oxidized by alcohol dehydrogenase (ADH) to form an intermediate aldehyde: 2-(2-isobutoxyethoxy)acetaldehyde. ADH is the primary enzyme family responsible for metabolizing ethanol and other alcohols.[12]
-
Step 2 (ALDH): The aldehyde is rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid: 2-(2-isobutoxyethoxy)acetic acid.
-
Excretion: This resulting acid metabolite is expected to be the primary form excreted in the urine.
The key question for toxicity is the biological activity of the 2-(2-isobutoxyethoxy)acetic acid metabolite. Whether the branched isobutyl structure imparts different toxicokinetic or toxicodynamic properties compared to the linear n-butyl structure of BAA is unknown and would require empirical investigation.
Sources
- 1. Page loading... [wap.guidechem.com]
- 3. This compound | CAS: 18912-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. coherentmarketinsights.com [coherentmarketinsights.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
- 10. researchgate.net [researchgate.net]
- 11. The toxicity of 2-Butoxyethanol_Chemicalbook [chemicalbook.com]
- 12. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-(2-Isobutoxyethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 2-(2-isobutoxyethoxy)ethanol (CAS No. 18912-80-6), a glycol ether solvent with applications in various industrial formulations.[] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its chemical and physical properties, spectroscopic signature, and structural characteristics.
Chemical Identity and Physicochemical Properties
This compound is a colorless to nearly colorless, clear liquid.[2] It is a member of the glycol ether family, characterized by the presence of both ether and alcohol functional groups. The molecular formula is C8H18O3, with a molecular weight of 162.23 g/mol .[][3]
Key Identifiers:
-
IUPAC Name: 2-(2-(2-methylpropoxy)ethoxy)ethanol
-
InChI: InChI=1S/C8H18O3/c1-8(2)7-11-6-5-10-4-3-9/h8-9H,3-7H2,1-2H3[][3]
-
SMILES: CC(C)COCCOCCO[][3]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H18O3 | [][3] |
| Molecular Weight | 162.23 g/mol | [][3] |
| Appearance | Colorless to nearly colorless, clear liquid | [2] |
| Flash Point | 112 °C (Cleveland open test) | [2] |
| Density | 0.943 - 0.949 g/mL (at 20 °C) | [2] |
| Refractive Index | 1.425 - 1.430 (at 20 °C/D) | [2] |
Molecular Structure and Conformation
The molecular structure of this compound consists of an isobutyl group linked via an ether oxygen to an ethoxyethanol moiety. The presence of multiple single bonds allows for significant conformational flexibility. The terminal hydroxyl group and the ether linkages are key features that dictate its physical and chemical behavior, such as its solvent properties and reactivity.
Below is a 2D representation of the molecular structure.
Caption: 2D structure of this compound.
Spectroscopic Characterization (Predicted)
Due to a lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the known structure and data from similar glycol ethers. These predictions are valuable for the identification and characterization of this molecule in experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in the isobutyl group and the ethoxyethanol chain.
-
Isobutyl Group: A doublet for the six methyl protons (CH₃) and a multiplet for the methine proton (CH). A doublet for the two methylene protons (CH₂) adjacent to the ether oxygen.
-
Ethoxyethanol Chain: A series of triplets for the methylene protons (CH₂) of the ethoxy and ethanol portions of the chain. A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
-
Distinct peaks are expected for the methyl, methine, and methylene carbons of the isobutyl group.
-
Separate signals are anticipated for each of the four methylene carbons in the ethoxyethanol chain due to their different chemical environments relative to the ether oxygens and the terminal hydroxyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.
-
C-O Stretch: Strong absorptions in the fingerprint region, typically between 1050-1150 cm⁻¹, arising from the C-O stretching vibrations of the ether and alcohol functionalities.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 162. Subsequent fragmentation would likely involve cleavage at the ether linkages, leading to characteristic fragment ions.
Synthesis and Reactivity
Synthesis
Glycol ethers are typically synthesized through the reaction of an alcohol with an alkylene oxide. For this compound, the synthesis would involve the reaction of isobutanol with ethylene oxide. This reaction is generally carried out under catalytic conditions. A two-step process is likely:
-
Step 1: Formation of 2-isobutoxyethanol. Isobutanol reacts with one equivalent of ethylene oxide.
-
Step 2: Ethoxylation. The resulting 2-isobutoxyethanol reacts with a second equivalent of ethylene oxide to yield this compound.
Caption: General synthesis pathway for this compound.
Reactivity
The reactivity of this compound is governed by its two primary functional groups: the hydroxyl group and the ether linkages.
-
Hydroxyl Group: The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids, and oxidation to an aldehyde or carboxylic acid. It can also be deprotonated to form an alkoxide.
-
Ether Linkages: The ether bonds are generally stable but can be cleaved under harsh conditions, such as with strong acids. Glycol ethers may also form peroxides upon exposure to air and light.
Metabolism and Toxicological Considerations
The toxicological properties of glycol ethers can vary depending on their structure. Some glycol ethers are known to have adverse health effects, including reproductive and developmental toxicity. Therefore, appropriate safety precautions should be taken when handling this compound, as detailed in its Safety Data Sheet (SDS).
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
-
Place the sample in the NMR spectrometer for analysis.
Sample Preparation for IR Spectroscopy
-
Place a single drop of neat this compound onto the surface of a salt plate (e.g., KBr or NaCl).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Mount the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum according to the instrument's operating procedure.
Sample Preparation for Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
The GC will separate the sample from the solvent and any impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the sample (typically using electron ionization) and detect the resulting fragments.
Caption: Workflow for GC-MS analysis.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound, drawing upon available chemical data and established principles of organic chemistry. While experimental spectroscopic data for this specific compound is limited in the public domain, the predicted data and general characteristics of glycol ethers offer a solid foundation for its identification, handling, and application in a research and development setting. Further experimental studies are warranted to fully elucidate its spectroscopic and metabolic profiles.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 18912-80-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25104213, 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism and excretion of 2-ethoxyethanol in the adult male rat. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Safe Laboratory Handling of 2-(2-Isobutoxyethoxy)ethanol
This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 2-(2-isobutoxyethoxy)ethanol (CAS: 18912-80-6) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, the protocols herein are grounded in established safety data and best practices. The primary objective is to mitigate risks by understanding the specific chemical hazards and implementing robust, self-validating safety procedures.
Section 1: Core Hazard Profile and Risk Assessment
A foundational understanding of the specific hazards associated with this compound is critical for developing effective safety protocols. The risk assessment must prioritize its most significant toxicological threat: severe eye damage.
1.1 Primary Hazard: Ocular Corrosivity
The most critical health effect of this compound and its close structural analogs is the risk of serious, potentially irreversible, eye damage.[1][2] It is officially classified as causing serious eye irritation.[2][3] This is not a minor irritation; exposure can lead to inflamed conjunctiva, corneal opacity, and iris damage.[1] Therefore, all handling procedures must be built around the non-negotiable principle of preventing any eye contact.
1.2 Dermal, Inhalation, and Ingestion Hazards
While less severe than the ocular risk, other exposure routes present manageable hazards:
-
Skin Contact : Prolonged or repeated contact may cause mild skin irritation due to the solvent's degreasing properties.[3] The material can be absorbed through the skin.[4][5][6]
-
Inhalation : While the chemical has low volatility, inhaling concentrated vapors or aerosols can cause respiratory tract irritation.[6] Adherence to established occupational exposure limits is essential.
-
Ingestion : The substance has low acute oral toxicity, with a reported LD50 in rats greater than 2000 mg/kg.[1] However, ingestion may lead to gastrointestinal irritation and central nervous system depression.[6]
1.3 Physical and Chemical Properties
Understanding the physicochemical properties is essential for safe storage and handling, particularly concerning its combustible nature.
| Property | Value | Reference |
| CAS Number | 18912-80-6 | [7] |
| Molecular Formula | C₈H₁₈O₃ | [8] |
| Molecular Weight | 162.23 g/mol | [7][8] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | ~231 °C (448 °F) (for butoxy- analog) | [3] |
| Flash Point | ~143°F (61.6°C) (for butoxy- analog) | [4][9] |
| Classification | Class IIIA Combustible Liquid | [4] |
| Solubility | Fully miscible in water | [10] |
1.4 Hazard Classification Summary
| Hazard Category | GHS Classification | Key Precaution |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | Mandatory eye protection |
| Skin Corrosion/Irritation | Not classified, but may cause mild irritation | Wear appropriate gloves and lab coat |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not classified as acutely toxic | Avoid ingestion, skin contact, and vapor inhalation |
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes systematic risk reduction, with personal protective equipment (PPE) serving as the final barrier.
Caption: The Hierarchy of Controls prioritizes systemic changes over reliance on individual actions.
2.1 Engineering Controls: The First Line of Defense Your primary method for exposure mitigation is to physically separate personnel from the hazard.
-
Ventilation : All procedures involving this compound should be performed in a well-ventilated area.[7] For tasks that may generate vapors or aerosols (e.g., heating, sonicating, vortexing), use of a certified chemical fume hood or a local exhaust system is mandatory.[7]
-
Emergency Equipment : The laboratory must be equipped with readily accessible and fully functional emergency eyewash stations and safety showers.[6][7] The critical nature of the eye hazard makes the immediate availability of an eyewash station paramount.
2.2 Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs) : A detailed, substance-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before working with the chemical.
-
Labeling : All primary and secondary containers must be clearly labeled with the chemical name and appropriate GHS hazard pictograms and statements.
-
Access Control : Restrict access to storage and handling areas to authorized and trained personnel only.
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for robust engineering and administrative controls but is essential as the final protective barrier.
| Task / Condition | Required PPE | Rationale |
| All Handling Operations | • Safety Goggles (ANSI Z87.1 certified)• Nitrile Gloves• Laboratory Coat | Protects against the primary hazard of serious eye irritation.[2][3][7] Prevents incidental skin contact. Protects skin and personal clothing. |
| Splash or Aerosol Potential | • Full-Face Shield (over safety goggles)• Chemical-resistant Apron• Consider double-gloving | Provides an additional layer of protection for the face and eyes. Protects against larger volume splashes. |
| High Vapor Concentration | • NIOSH-approved respirator with organic vapor cartridge | Required only if engineering controls are insufficient to maintain exposure below occupational limits.[6] |
Section 4: Standard Operating Procedures (SOPs)
4.1 General Handling
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Don PPE : Put on all required PPE as specified in Section 3.
-
Dispensing : Carefully dispense the required amount of the chemical, minimizing the potential for splashing or aerosol generation. Use non-sparking tools.[11]
-
Container Management : Keep containers tightly sealed when not in use to prevent vapor release.[3][7]
-
Post-Handling : After use, decontaminate the work surface with soap and water. Wash hands and any exposed skin thoroughly with soap and water.[2][7] Do not eat, drink, or smoke in the handling area.[2][7]
4.2 Storage and Incompatibilities
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6][7]
-
Keep containers tightly closed and physically protected.[6]
-
Segregate from incompatible materials, which include strong oxidizing agents and strong bases.[6]
4.3 Waste Disposal
-
Chemical waste must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Dispose of all chemical waste, including contaminated materials, in accordance with all local, state, and federal regulations.[3][6]
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical to minimizing harm.
5.1 First Aid Measures
-
Eye Contact : This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention regardless of the severity of symptoms. [7]
-
Skin Contact : Remove all contaminated clothing.[12] Immediately wash the affected area with soap and plenty of water.[6][7] Seek medical attention if irritation develops or persists.[6]
-
Inhalation : Move the affected person to fresh air immediately.[6][7] If symptoms such as coughing or difficulty breathing occur, seek medical attention.
-
Ingestion : Do NOT induce vomiting.[6][12] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[6][7]
5.2 Spill Response Workflow
The response to a spill depends on its scale and location. All personnel should be trained to differentiate between a minor spill they can handle and a major spill requiring emergency services.
Caption: Emergency spill response workflow for this compound.
Step-by-Step Spill Cleanup Protocol (Minor Spill)
-
Alert & Secure : Notify personnel in the immediate vicinity.[13] Restrict access to the spill area.
-
Protect Yourself : Don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain : Prevent the spill from spreading by surrounding it with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[12][13] Cover drains if necessary.[3]
-
Absorb : Apply the absorbent material, working from the outside edges toward the center.[13]
-
Collect : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[7][14]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[13]
-
Dispose : Label the waste container and arrange for disposal according to institutional and regulatory guidelines.
For any spill that is large, in a poorly ventilated area, or that you are not comfortable cleaning up, evacuate the area and contact your institution's emergency response team immediately.[12][15]
References
-
Human health tier II assessment for Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-. (2013). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
SAFETY DATA SHEET: 2-(2-butoxyethoxy)ethanol. Tensid. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: 2-Butoxyethanol. Centers for Disease Control and Prevention. [Link]
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Chemos GmbH & Co.KG. [Link]
-
Human health tier II assessment for Ethanol, 2-(2-butoxyethoxy)-. (2013). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Safety Data Sheet according to (EC) No 1907/2006. Farnell. [Link]
-
SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Integra Chemical Company. [Link]
-
2-(2-butoxietoxi)etanol | C8H18O3 | 112-34-5. Dräger. [Link]
-
Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Spill Control/Emergency Response. Oakland University Environmental Health and Safety. [Link]
-
Substance Details: Ethanol, 2-(2-butoxyethoxy)-, reaction products with 1,1'-methylenebis[4-isocyanatobenzene]. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet. Brillux. [Link]
-
Ethanol - Standard Operating Procedure. University of California, Los Angeles - EH&S. [Link]
-
Hazardous Substance Fact Sheet: 2-Ethoxyethanol. New Jersey Department of Health. [Link]
-
Chemical Properties of this compound (CAS 18912-80-6). Cheméo. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
2-BUTOXYETHANOL. Occupational Safety and Health Administration (OSHA). [Link]
-
Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]
-
Safety Data Sheet: 2-Butoxy Ethanol. Electron Microscopy Sciences. [Link]
-
Safety Data Sheet. Polo. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol [cdc.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. integraclear.com [integraclear.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2-BUTOXYETHANOL | Occupational Safety and Health Administration [osha.gov]
- 10. ics-ilva.com [ics-ilva.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. buyat.ppg.com [buyat.ppg.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. farnell.com [farnell.com]
- 15. ehs.stanford.edu [ehs.stanford.edu]
An In-Depth Technical Guide to the Safe Handling of 2-(2-Isobutoxyethoxy)ethanol
Prepared by: Gemini, Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of the material safety data for 2-(2-isobutoxyethoxy)ethanol (CAS: 18912-80-6). It is intended for researchers, scientists, and professionals in drug development and other technical fields. Due to a lack of extensive, specific toxicological and safety data for this compound, this guide employs a scientifically grounded surrogate approach. Data for its close structural isomer, 2-(2-butoxyethoxy)ethanol (Diethylene Glycol Monobutyl Ether, DEGBE, CAS: 112-34-5), which is well-characterized, is used to infer potential hazards and establish robust safety protocols. This methodology is a standard practice in chemical safety assessment to ensure the highest level of protection when handling novel or less-studied compounds.
Section 1: Chemical Identification and Physicochemical Properties
This compound is a glycol ether solvent utilized in the formulation of paints, inks, and cleaning agents[]. Understanding its identity and physical properties is foundational to its safe handling and application.
1.1 Chemical Identity
| Identifier | This compound | 2-(2-Butoxyethoxy)ethanol (Surrogate) |
| Synonyms | 2-[2-(2-methylpropoxy)ethoxy]ethanol | Diethylene Glycol Monobutyl Ether (DEGBE), Butyl Carbitol, Butyl Diglycol[2][3] |
| CAS Number | 18912-80-6[4] | 112-34-5[2][3] |
| Molecular Formula | C8H18O3[4] | C8H18O3[5] |
| Molecular Weight | 162.23 g/mol [4][6] | 162.23 g/mol [5][7] |
| Chemical Structure | CC(C)COCCOCCO | CCCCOCCOCCO |
1.2 Physicochemical Data (Based on Surrogate DEGBE)
The physical behavior of a substance dictates its potential for exposure and influences the selection of appropriate safety measures. For instance, a low vapor pressure indicates that high concentrations of vapor are not expected at room temperature, reducing the inhalation risk under normal conditions[8].
| Property | Value | Source |
| Physical State | Liquid at 20°C and 101.3 kPa | [9] |
| Appearance | Colorless liquid | [10] |
| Odor | Mild, ether-like | [10] |
| Boiling Point | ~231 °C / 448 °F | |
| Melting Point | ~ -68 °C / -90 °F | [5] |
| Flash Point | ~99 - 100 °C / 210.2 °F (Closed Cup) | [5][11] |
| Density | ~0.967 g/cm³ at 25 °C | |
| Autoignition Temp. | ~225 °C | [5] |
| Water Solubility | Miscible | [9] |
| log Pow (Octanol/Water) | 1.0 at 20°C | [9] |
The high flash point classifies DEGBE as a Class IIIA Combustible Liquid, meaning it is not considered a high fire hazard under standard ambient conditions but can become flammable if heated[10]. The log Pow value of 1.0 indicates that bioaccumulation is not expected[9].
Section 2: Hazard Identification and Toxicological Profile
The toxicological profile is primarily based on data for the surrogate, DEGBE. The primary hazard identified is serious eye irritation [11][12].
2.1 GHS Classification
Based on available data for DEGBE, the substance is classified under the Globally Harmonized System (GHS) as follows:
-
Eye Irritation, Category 2A (H319): Causes serious eye irritation [12].
The signal word associated with this classification is "Warning"[12].
2.2 Summary of Toxicological Endpoints (DEGBE)
The following table summarizes key acute toxicity data. DEGBE exhibits low acute toxicity via oral and dermal routes[2].
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | 3,306 - 7,292 mg/kg | [13] |
| LD50 | Mouse | Oral | 2,406 mg/kg | [13] |
| LD50 | Rabbit | Dermal | 2,764 mg/kg | [2][13] |
| LC50 | Rat | Inhalation | >1.5 mg/L (4-hour exposure) | [13] |
-
Skin Irritation: DEGBE is considered slightly irritating to the skin upon prolonged or repeated contact[2]. The substance can defat the skin, potentially leading to dryness or cracking with repeated exposure[14].
-
Eye Irritation: The substance is a moderate to serious eye irritant. Effects observed in animal studies were most severe within the first 24 hours and were reversible within 14 days[2].
-
Respiratory Irritation: While not a primary hazard due to low volatility, inhalation of vapors may cause respiratory irritation, especially at elevated temperatures[8][15].
-
Sensitization: Available data does not indicate that DEGBE is a skin sensitizer[2].
-
Chronic Effects & Organ Toxicity: In repeated-dose studies, very high doses have been associated with effects on the liver, kidneys, and blood parameters[16][17][18]. However, these effects occur at exposure levels far exceeding those expected under normal occupational use. Limiting exposure to prevent irritation is protective against these systemic effects[17].
-
Carcinogenicity & Mutagenicity: The substance is not classified as a carcinogen by IARC, NTP, or OSHA. It has not shown evidence of mutagenicity.
-
Reproductive Toxicity: Studies in rats at doses up to 1000 mg/kg did not show impaired fertility or adverse effects on offspring viability[16].
Section 3: First Aid and Emergency Procedures
Rapid and appropriate first aid is critical to minimizing harm following an exposure. The following protocols are based on established best practices for irritant chemical exposure.
3.1 Emergency Response Workflow
The following diagram outlines the decision-making process for providing first aid after an exposure.
Caption: The Hierarchy of Controls model.
4.2 Exposure Limits (Based on Surrogate DEGBE)
Occupational exposure limits (OELs) are established to protect workers.
| Jurisdiction | Limit Type | Value (ppm) | Value (mg/m³) | Source |
| ACGIH | TWA (Inhalable fraction and vapor) | 10 ppm | - | |
| EU | TWA (8 hr) | 10 ppm | 67.5 mg/m³ | [12] |
| EU | STEL (15 min) | 15 ppm | 101.2 mg/m³ | [12] |
| UK | TWA (8 hr) | 10 ppm | 67.5 mg/m³ | [12] |
| UK | STEL (15 min) | 15 ppm | 101.2 mg/m³ | [12] |
4.3 Standard Operating Procedure (SOP) for Safe Laboratory Handling
This protocol provides a self-validating system for minimizing exposure.
-
Designation of Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, especially when heating or aerosolizing the substance.
-
Pre-Use Checklist:
-
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. Given the classification as a serious eye irritant, standard safety glasses are insufficient.[6][12][15]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).[12][20] Check gloves for integrity before each use.
-
Skin Protection: Wear a lab coat and closed-toe shoes. For tasks with a high risk of splashing, consider additional protective clothing.[20]
-
Respiratory Protection: Not typically required under conditions of adequate ventilation.[15] If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[10][15]
-
-
Handling Procedures:
-
Storage:
-
Spill Response:
-
Waste Disposal: Dispose of waste material in accordance with all local, state, and federal regulations.[15] Do not allow the product to enter drains.[7]
Section 5: Fire Safety and Reactivity
-
Flammability: The substance is a combustible liquid. Vapors are heavier than air and may spread along floors. On intense heating, explosive mixtures with air can form.
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[15][21] Water jet may be ineffective.[12]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO2).[3][15]
-
Chemical Stability: The product is chemically stable under standard ambient conditions.
-
Conditions to Avoid: Avoid strong heating and exposure to open flames or ignition sources.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[15]
Section 6: Environmental and Disposal Considerations
-
Ecotoxicity: DEGBE is considered to be of low toxicity concern to aquatic organisms.[9] The LC50 for Bluegill sunfish is 1,300 mg/L over 96 hours.
-
Persistence and Degradability: The substance is readily biodegradable, with approximately 85% degradation observed in 28 days in one study.[9]
-
Bioaccumulation: With a log Pow of 1.0, the substance is not expected to bioaccumulate.[9]
-
Mobility in Soil: Due to its high water solubility and low potential for adsorption, it is expected to have high mobility in soil.[9]
-
Disposal: Waste must be disposed of in accordance with national and local regulations. Discharge into the environment should be avoided.
Section 7: Regulatory Status
The regulatory status is based on the surrogate, DEGBE (CAS 112-34-5).
-
TSCA: Listed on the Toxic Substances Control Act (TSCA) inventory.[15]
-
SARA 313: Listed as a glycol ether subject to reporting requirements under SARA Title III, Section 313.[15]
-
EPA Regulations: Tracked under various EPA programs, including the National VOC Emission Standards (40 CFR 59).[22]
References
-
European Commission. (2006). Opinion on diethylene glycol monobutyl ether (DEGBE). [Link]
-
Health Canada. Hazardous substance assessment – Diethylene glycol monobutyl ether (DGBE). Canada.ca. [Link]
-
Santos. (2021, March). DIETHYLENE GLYCOL MONOBUTYL ETHER This dossier on diethylene glycol monobutyl ether (DGBE) presents. [Link]
-
Sitarek, K., et al. (2012). Fertility and developmental toxicity studies of diethylene glycol monobutyl ether (DGBE) in rats. International Journal of Occupational Medicine and Environmental Health. [Link]
-
Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 18912-80-6). [Link]
-
Pilot Corporation of America. (Date not available). SAFETY DATA SHEET. [Link]
-
Integra Chemical Company. SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol. [Link]
-
Centers for Disease Control and Prevention (CDC). Notices to Readers Availability of NIOSH Criteria Document on Ethylene Glycol Monobutyl Ether and Ethylene Glycol Monobutyl Ether Acetate. [Link]
-
Chemcasts. Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. [Link]
-
U.S. Environmental Protection Agency (EPA). (2009, September 28). Provisional Peer-Reviewed Toxicity Values for Diethylene Glycol Monobutyl Ether. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. [Link]
-
Federal Register. (2011, June 29). Diethylene Glycol Mono Butyl Ether; Exemption From the Requirement of a Tolerance. [Link]
-
Dräger. 2-(2-butoxietoxi)etanol | C8H18O3 | 112-34-5 – Detectors & Protection Equipment. [Link]
-
Farnell. (2011, March 14). Safety Data Sheet according to (EC) No 1907/2006. [Link]
-
U.S. Environmental Protection Agency (EPA). Ethanol, 2-(2-butoxyethoxy)- - Substance Details. [Link]
-
Cheméo. Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). [Link]
-
DGUV. 2-(2-Butoxyethoxy)ethanol - GESTIS-Stoffdatenbank. [Link]
-
Ethanol Emergency Response Coalition. Fire Fighting Foam Principles. [Link]
-
Renewable Fuels Association. Preventing and Controlling Ethanol Fires. [Link]
-
Industrial Fire World. (2011, May 12). Fighting an Ethanol Tank Fire Presents Unique Challenges. [Link]
-
The Training Guide to Ethanol Emergency Response. (2021, December 7). Module 6 - Fire Fighting Foam Principles [Video]. YouTube. [Link]
Sources
- 2. ec.europa.eu [ec.europa.eu]
- 3. fishersci.com [fishersci.com]
- 4. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem-casts.com [chem-casts.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. santos.com [santos.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol [cdc.gov]
- 11. 二乙二醇单丁醚 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemos.de [chemos.de]
- 13. Hazardous substance assessment – Diethylene glycol monobutyl ether (DGBE) - Canada.ca [canada.ca]
- 14. echemi.com [echemi.com]
- 15. integraclear.com [integraclear.com]
- 16. Fertility and developmental toxicity studies of diethylene glycol monobutyl ether (DGBE) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Notices to Readers Availability of NIOSH Criteria Document on Ethylene Glycol Monobutyl Ether and Ethylene Glycol Monobutyl Ether Acetate [cdc.gov]
- 18. Federal Register :: Diethylene Glycol Mono Butyl Ether; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 19. content.oppictures.com [content.oppictures.com]
- 20. farnell.com [farnell.com]
- 21. canr.msu.edu [canr.msu.edu]
- 22. Substance Registry Services | US EPA [cdxapps.epa.gov]
An In-depth Technical Guide on the Solubility of 2-(2-Isobutoxyethoxy)ethanol in Organic Solvents
Prepared for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the solubility characteristics of 2-(2-isobutoxyethoxy)ethanol, a versatile glycol ether solvent utilized in formulating products such as paints, cleaners, and inks.[] The effectiveness of this compound is intrinsically linked to its solubility profile across a spectrum of organic solvents. In the absence of extensive direct quantitative data for this compound, this document synthesizes information from structurally analogous glycol ethers and leverages fundamental principles of chemical solubility to provide a predictive overview. Furthermore, a robust experimental protocol is detailed to empower professionals to ascertain precise solubility parameters in their specific solvent systems.
The Fundamental Principles Governing Solubility
The cornerstone of solubility is the principle "like dissolves like," which posits that substances with similar molecular characteristics are likely to be miscible.[2][3] This principle is primarily driven by the interplay of intermolecular forces between the solute and the solvent. The key determinants of solubility include:
-
Polarity : The distribution of electron density within a molecule dictates its polarity. Molecules with a separation of charge (dipole moment) are polar, while those with a balanced distribution are nonpolar. Miscibility is favored when the solute and solvent have comparable polarities.[2][3]
-
Hydrogen Bonding : The capacity of a molecule to donate or accept a hydrogen bond is a critical factor in its interaction with protic solvents like alcohols. This compound, with its terminal hydroxyl group and ether linkages, can function as both a hydrogen bond donor and acceptor, significantly influencing its solubility.
-
Van der Waals Forces : These non-specific attractive forces, including London dispersion forces, are present between all molecules and are particularly significant for the nonpolar portions of a molecule.
Predicted Solubility Profile of this compound
The molecular structure of this compound, featuring both a polar hydroxyl group and ether functionalities, alongside a nonpolar isobutyl group, suggests a broad solubility range. This prediction is substantiated by the known solubility of analogous compounds like 2-butoxyethanol and diethylene glycol monobutyl ether acetate, which are miscible with a wide array of organic solvents.[4][5][6]
Conceptual Framework for Solubility
The following diagram illustrates the key molecular features of this compound and a solvent, and how their respective properties govern the principle of "like dissolves like," ultimately determining solubility.
Caption: Key factors influencing the solubility of this compound.
Predicted Miscibility Across Solvent Classes
The table below provides a predictive summary of the miscibility of this compound with common organic solvent classes, based on the behavior of structurally similar glycol ethers.
| Solvent Class | Representative Solvents | Predicted Miscibility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group on this compound readily forms hydrogen bonds with alcohol solvents, and their overall polarities are well-matched. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | As polar aprotic solvents, ketones can accept hydrogen bonds from the glycol ether's hydroxyl group, leading to favorable interactions. |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Esters possess moderate polarity and can act as hydrogen bond acceptors. Structurally similar glycol ether acetates demonstrate high solubility in esters.[4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The presence of ether linkages in this compound promotes compatibility with other ether-based solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Likely Miscible/Soluble | The nonpolar isobutyl group and carbon backbone of the glycol ether can engage in favorable van der Waals interactions with aromatic solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Miscible to Immiscible | The significant polarity imparted by the hydroxyl and ether functionalities may limit miscibility with nonpolar aliphatic hydrocarbons. |
| Halogenated Solvents | Dichloromethane, Chloroform | Likely Miscible/Soluble | These solvents have an intermediate polarity that can interact favorably with both the polar and nonpolar regions of the glycol ether molecule. |
Standardized Protocol for Experimental Solubility Determination
For applications demanding high precision, experimental verification of solubility is indispensable. This protocol outlines a systematic approach to determine the miscibility of this compound in a selected organic solvent.
Workflow for Solubility Determination
Caption: A stepwise workflow for the experimental determination of solubility.
Detailed Experimental Methodology
-
Required Materials and Reagents:
-
High-purity this compound
-
Analytical grade organic solvent for testing
-
Calibrated volumetric glassware (pipettes, graduated cylinders)
-
Clear glass vials or test tubes with secure caps
-
Vortex mixer
-
Appropriate Personal Protective Equipment (PPE), including safety glasses
-
-
Experimental Procedure:
-
Solvent Preparation: Accurately dispense a predetermined volume (e.g., 5.0 mL) of the test organic solvent into a clean, dry vial.
-
Initial Solute Introduction: Add a small, precisely measured volume (e.g., 0.1 mL) of this compound to the vial containing the solvent.
-
Homogenization: Securely cap the vial and vortex the mixture for a minimum of 30 seconds to facilitate complete mixing and equilibration.
-
Visual Assessment: Carefully examine the mixture against a well-illuminated background. A homogeneous solution will appear as a single, clear phase, devoid of any cloudiness, phase separation, or droplet formation.[2]
-
Titration with Solute: If the mixture is homogeneous, continue to add small, measured increments of this compound, ensuring thorough mixing and observation after each addition.
-
Identification of Miscibility Limit: This incremental addition is continued until the first sign of immiscibility is observed, or until a target concentration is achieved without phase separation.
-
Data Logging: Meticulously record the cumulative volumes of both the solute and solvent at each step. If a miscibility threshold is identified, this concentration should be noted as the solubility limit under the experimental conditions.
-
-
Analysis and Interpretation:
-
Miscible: The components are deemed miscible if a single, clear phase persists across all tested proportions.
-
Partially Miscible: The components are partially miscible if they form a single phase up to a specific concentration, beyond which phase separation occurs. The solubility is then reported as this maximum concentration.
-
Immiscible: If a homogeneous solution does not form even at the lowest concentrations, the components are considered immiscible.
-
Rationale and Self-Validation of the Protocol
-
Incremental Titration: This method allows for the precise identification of the saturation point, should one exist within the tested range.
-
Forced Homogenization: The use of a vortex mixer ensures that the system reaches equilibrium, providing a true measure of solubility rather than a kinetically limited one.
-
Direct Observation: Visual inspection is a straightforward and reliable primary method for assessing miscibility.[2] For enhanced precision and quantitative analysis, more advanced techniques such as gas chromatography, NMR spectroscopy, or UV-Vis spectroscopy may be employed.[2][7]
Conclusion
Although a comprehensive public database of quantitative solubility data for this compound is limited, its molecular architecture and the established behavior of analogous glycol ethers provide a strong basis for predicting its solubility. It is anticipated to be highly soluble in a majority of polar and moderately polar organic solvents. For specialized applications where exact solubility parameters are critical, the detailed experimental protocol herein provides a reliable and scientifically sound methodology for their determination. This guide is intended to be a foundational resource, offering both a theoretical framework and a practical approach for professionals working with this compound.
References
-
PubChem. Diethylene glycol monobutyl ether acetate. National Institutes of Health. [Link]
-
Ataman Kimya. DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 18912-80-6). [Link]
-
Altomare, A., et al. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation. PMC - NIH. [Link]
-
Scribd. Experiment 1: Concept of Solubility & Miscibility: A. Solids in Liquids. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]
-
Solubility of Things. 2-Butoxyethanol. [Link]
-
Academic Journals. Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. [Link]
-
PubChem. CID 25104213. National Institutes of Health. [Link]
-
Local Pharma Guide. CAS NO. 18912-80-6 | this compound. [Link]
-
IARC Publications. 2-BUTOXYETHANOL 1. Exposure Data. [Link]
-
Walchem. Chemical Compatibility Chart. [Link]
-
Hose Master. Chemical Resistance Chart A-B. [Link]
-
Sterlitech Corporation. Chemical Compatibility Chart. [Link]
-
PubMed. Solubility of organic solutes in ethanol/water mixtures. [Link]
-
U.S. Coast Guard. Chemical Compatibility Chart. [Link]
-
Wikipedia. 2-Ethoxyethanol. [Link]
-
Biotage. solvent miscibility chart. [Link]
-
Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]
-
Harvard University. Solvent Miscibility Table. [Link]
-
Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]
Sources
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Diethylene glycol monobutyl ether acetate | C10H20O4 | CID 31288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 7. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Properties of 2-(2-Isobutoxyethoxy)ethanol
A Senior Application Scientist's Synthesis of Data, Methodology, and Practical Insights for Researchers and Drug Development Professionals.
Executive Summary
2-(2-Isobutoxyethoxy)ethanol (CAS No. 18912-80-6) is a glycol ether with potential applications in various chemical formulations, including those relevant to the pharmaceutical industry. A comprehensive understanding of its thermodynamic properties is fundamental to process design, safety assessment, and formulation development. This guide provides a detailed analysis of these properties. However, a critical review of publicly available literature reveals a significant scarcity of experimental data for this specific isomer. Most documented research focuses on its structural isomer, 2-(2-butoxyethoxy)ethanol (n-butyl carbitol, CAS No. 112-34-5).
This document addresses this data gap by:
-
Presenting the available predicted thermodynamic data for this compound from established group-contribution methods.
-
Providing extensive experimental data for the closely related n-butyl isomer as a scientifically grounded proxy to understand expected behaviors and property magnitudes.
-
Detailing the first-principles experimental methodologies required to validate predicted data and establish a robust thermophysical profile for any glycol ether, thereby equipping researchers with the necessary knowledge to perform these critical measurements.
By clearly distinguishing between predicted data for the target compound and experimental data for its analogue, this guide maintains rigorous scientific integrity while providing the most comprehensive overview possible with current information.
Introduction: The Challenge of Isomeric Specificity
This compound, with the formula (CH₃)₂CHCH₂OCH₂CH₂OCH₂CH₂OH, is an organic solvent belonging to the E-series of glycol ethers.[1] Its structure, featuring an isobutyl group, differentiates it from its more commonly studied straight-chain isomer, 2-(2-butoxyethoxy)ethanol. This seemingly minor difference in branching can influence intermolecular forces, leading to distinct thermodynamic properties such as boiling point, viscosity, and vapor pressure.
A diligent search for experimental data on this compound (CAS 18912-80-6) yields limited results. The primary source of quantitative data comes from computational estimation techniques like the Joback and Crippen methods.[2] These group-contribution methods predict thermodynamic properties based on a molecule's functional groups.[3][4] While powerful for initial assessments, they are not a substitute for empirical measurement.
In contrast, a wealth of high-quality experimental data exists for 2-(2-butoxyethoxy)ethanol (CAS 112-34-5), much of it critically evaluated by institutions like the National Institute of Standards and Technology (NIST).[5][6] Therefore, this guide will use the n-butyl isomer as a reference compound to illustrate key thermodynamic concepts and experimental protocols, always making a clear distinction between the two.
Caption: Logical relationship between the target compound and its well-studied isomer.
Core Physicochemical & Critical Properties
Critical properties (temperature, pressure, volume) define the point at which the liquid and gas phases of a substance become indistinguishable. These values are essential for designing processes that operate under supercritical conditions and for many equations of state. The table below contrasts the predicted properties for the isobutyl isomer with the experimental values for the n-butyl isomer.
Table 1: Comparison of Core Physicochemical Properties
| Property | This compound (Predicted) | 2-(2-Butoxyethoxy)ethanol (Experimental) | Unit | Source(s) |
|---|---|---|---|---|
| CAS Number | 18912-80-6 | 112-34-5 | - | [2][6] |
| Molecular Formula | C₈H₁₈O₃ | C₈H₁₈O₃ | - | [6][] |
| Molecular Weight | 162.23 | 162.23 | g/mol | [6][] |
| Normal Boiling Point (Tb) | 493.19 (Calculated) | 504.2 - 504.35 | K | [2][5] |
| Melting Point (Tfus) | 224.59 (Calculated) | 205.15 | K | [2][8] |
| Critical Temperature (Tc) | 674.83 (Calculated) | 692.3 | K | [2][5] |
| Critical Pressure (Pc) | 2712.67 (Calculated) | 2790 | kPa | [2][5] |
| Critical Volume (Vc) | 557.0 (Calculated) | 546.0 | cm³/mol | [2][8] |
| Enthalpy of Vaporization (ΔvapH°) | 54.51 (at Tb, Calculated) | 69.38 (at 25°C) / 55.7 (at 430K) | kJ/mol | [2][5][8] |
| Enthalpy of Fusion (ΔfusH°) | 19.42 (Calculated) | Data not available | kJ/mol | [2] |
| logPoct/wat | 0.668 (Calculated) | 1.0 | |[2][6] |
Note: Calculated properties for this compound are derived from the Joback or Crippen group-contribution methods.[2] Experimental values for 2-(2-butoxyethoxy)ethanol are from peer-reviewed literature and databases.[5][6][8]
The predicted boiling point for the isobutyl isomer is approximately 10 K lower than the experimental value for the n-butyl isomer, which is consistent with the general principle that branched isomers tend to have lower boiling points than their straight-chain counterparts due to reduced surface area for van der Waals interactions.
Key Thermodynamic Properties & Their Significance
Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization represents the energy required to transform one mole of a substance from liquid to gas at a given temperature and pressure. It is a direct measure of the strength of intermolecular forces. For process engineers, it is a critical parameter for calculating the energy required for distillation and for designing heat exchangers.
-
Predicted Value (Isobutyl): The Joback method predicts a ΔvapH of 54.51 kJ/mol at the normal boiling point for this compound.[2]
-
Experimental Value (n-Butyl): The enthalpy of vaporization for 2-(2-butoxyethoxy)ethanol has been experimentally determined to be 55.7 kJ/mol at 430 K.[5]
The similarity in these values suggests that the prediction for the isobutyl isomer is a reasonable first approximation.
Liquid Heat Capacity (Cp,liquid)
Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. This property is vital for any process involving heat transfer, dictating the energy needed to heat or cool the fluid.
No experimental data for the liquid heat capacity of this compound is available. For the n-butyl isomer, the molar heat capacity at 25°C (298.15 K) is approximately 356.6 J/(mol·K) .[8] Heat capacity for liquids is typically temperature-dependent and must be measured across the relevant operating range.
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a fundamental property for distillation design, safety assessments (determining volatility and flammability limits), and environmental fate modeling. Vapor pressure is strongly dependent on temperature and is often modeled using semi-empirical equations like the Antoine equation:
log₁₀(P) = A − (B / (T + C))
Where P is vapor pressure, T is temperature, and A, B, and C are substance-specific constants. For 2-(2-butoxyethoxy)ethanol, the following Antoine parameters have been determined from experimental data[5]:
-
Temperature Range: 323.4 to 426.1 K
-
A: 3.67536
-
B: 1379.086
-
C: -133.841 (P in bar, T in Kelvin)
These parameters allow for accurate calculation of vapor pressure within the specified temperature range for the n-butyl isomer and serve as a template for the type of data that needs to be experimentally generated for the isobutyl isomer.
Transport Properties: Density and Viscosity
Density and viscosity are not thermodynamic properties in the strictest sense, but they are critical thermophysical properties for engineering calculations involving fluid flow and heat and mass transfer. Both are highly temperature-dependent.
-
Density (ρ): For 2-(2-butoxyethoxy)ethanol, the density at 25°C is experimentally measured as 0.933 g/cm³ .[8] Density typically decreases linearly with increasing temperature for liquids far from their critical point.
-
Dynamic Viscosity (η): The dynamic viscosity of 2-(2-butoxyethoxy)ethanol at 25°C is 0.688 cP .[8] Viscosity in liquids decreases exponentially with increasing temperature.
Authoritative Experimental Methodologies
To move beyond prediction and establish a validated thermodynamic profile for this compound, rigorous experimental measurements are required. The following protocols represent the gold standard for characterizing glycol ethers.
Measurement of Heat Capacity and Enthalpies of Transition
Protocol: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat flow into or out of a sample as a function of temperature.[9] It is the primary method for determining heat capacity, melting point (enthalpy of fusion), and glass transition temperatures.[10][11][12]
Causality: The DSC instrument maintains a null temperature difference between a sample pan and a reference pan. The power required to maintain this null balance as the system temperature is ramped is directly proportional to the heat flow. By calibrating with a standard of known heat capacity (e.g., sapphire), this heat flow can be converted into the specific heat capacity of the sample.[13]
Step-by-Step Methodology:
-
Calibration: Perform a temperature and heat flow calibration using certified standards (e.g., indium) according to instrument protocols (e.g., ASTM E968).[10]
-
Baseline Run: Run an empty, hermetically sealed aluminum pan through the desired temperature program (e.g., -100°C to 100°C at 10-20 K/min) to establish the instrumental baseline.
-
Standard Run: Accurately weigh (to ±0.01 mg) a sapphire standard into an identical pan, seal, and run the same temperature program.
-
Sample Run: Accurately weigh the liquid this compound sample into a pan, hermetically seal, and run the identical temperature program.
-
Calculation: The specific heat capacity (Cp) at a given temperature is calculated using the equation: C_p(sample) = C_p(standard) * (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (mass_standard / mass_sample)
Caption: Experimental workflow for Specific Heat Capacity measurement by DSC.
Measurement of Density vs. Temperature
Protocol: Vibrating Tube Densitometry
This technique offers high-precision density measurements for liquids over wide temperature and pressure ranges.[14][15]
Causality: A U-shaped tube is electronically induced to oscillate at its natural frequency.[16][17] This frequency is dependent on the total mass of the tube and its contents. By filling the tube with the sample liquid, the change in oscillation period can be precisely correlated to the density of the liquid. Modern instruments incorporate Peltier elements for precise temperature control.[16]
Step-by-Step Methodology:
-
Calibration: Calibrate the instrument at each desired temperature using two standards of precisely known density, typically dry air and ultrapure water.
-
Sample Injection: Inject a small, bubble-free aliquot of this compound into the measurement cell.
-
Temperature Equilibration: Allow the sample to thermally equilibrate at the setpoint temperature until the measured oscillation period is stable.
-
Measurement: Record the stable oscillation period. The instrument software automatically converts this to a density value based on the calibration constants.
-
Temperature Ramp: Program the instrument to automatically step through the desired temperature range (e.g., 10°C to 90°C in 5°C increments), repeating steps 3 and 4 at each point.
Caption: Workflow for temperature-dependent density measurement via a vibrating tube densimeter.
Conclusion and Future Work
The thermodynamic profile of this compound is currently reliant on predictive models due to a lack of published experimental data. While these models, benchmarked against the well-characterized isomer 2-(2-butoxyethoxy)ethanol, provide valuable initial estimates, they must be validated empirically for use in critical applications. The structural difference—an isobutyl versus an n-butyl group—is expected to manifest in measurable differences in properties like boiling point, viscosity, and vapor pressure.
For drug development professionals and process scientists, it is imperative to either commission or perform the experimental measurements outlined in this guide. Validated data for heat capacity, density, viscosity, and vapor pressure are foundational for developing safe, efficient, and scalable chemical processes. This guide provides both the best available data and a clear, actionable roadmap for obtaining the definitive results required for scientific and industrial advancement.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 18912-80-6). Retrieved from [Link][2]
-
Chemcasts. (n.d.). Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. Retrieved from [Link][8]
-
Lugo, L., López, E. R., Comuñas, M. J. P., García, J., & Fernández, J. (n.d.). pρT Measurements and EoS Predictions of Glycol Ethers from (283.15 to 353.15) K at Pressures up to 25 MPa. Journal of Chemical & Engineering Data.[18]
-
MDPI. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Retrieved from [Link][13]
-
NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link][5][6]
-
ResearchGate. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link][12]
-
Scribd. (n.d.). Density Measurement by Vibrating Tube. Retrieved from [Link][17]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Joback method - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Ethanol, 2-(2-butoxyethoxy)- [webbook.nist.gov]
- 6. Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chem-casts.com [chem-casts.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. mse.ucr.edu [mse.ucr.edu]
- 11. infinitalab.com [infinitalab.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Utilization of a High-Pressure Vibrating Tube Densimeter for Liquids at Temperatures Down to 100 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epj-conferences.org [epj-conferences.org]
- 16. XIONGFA KSM-4005 U-Shaped Vibrating Tube Density Meter | NBCHAO [en1.nbchao.com]
- 17. scribd.com [scribd.com]
- 18. pubs.acs.org [pubs.acs.org]
2-(2-isobutoxyethoxy)ethanol synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 2-(2-Isobutoxyethoxy)ethanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and purification of this compound (also known as diethylene glycol monoisobutyl ether). The methodologies detailed herein are grounded in established chemical principles, emphasizing not just the procedural steps but the critical reasoning behind experimental choices to ensure reproducibility and high purity.
Introduction and Physicochemical Profile
This compound is a glycol ether valued for its properties as a solvent and chemical intermediate.[][2] Its structure, featuring both ether linkages and a terminal hydroxyl group, imparts a unique amphiphilic character, rendering it miscible with water and many organic solvents.[2][3] This profile makes it an effective component in coatings, industrial cleaners, and as a reaction medium.[2]
A clear understanding of the physical properties of the target compound and its precursors is fundamental to designing effective synthesis and purification strategies.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | 244-245 | 1.118 |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 | 1.264 |
| Isobutanol | C₄H₁₀O | 74.12 | 108 | 0.802 |
| This compound | C₈H₁₈O₃ | 162.23 | ~231 | ~0.967 |
Synthesis Methodology: The Williamson Ether Synthesis
The preparation of unsymmetrical ethers like this compound is classically achieved via the Williamson ether synthesis.[4][5] This robust Sɴ2 reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[6][7] The choice of which precursor acts as the nucleophile (alkoxide) and which acts as the electrophile (alkyl halide) is critical to maximizing yield and minimizing side reactions.
For this synthesis, there are two primary pathways:
-
Pathway A: Isobutoxide reacting with 2-(2-chloroethoxy)ethanol.
-
Pathway B: Diethylene glycol mono-alkoxide reacting with an isobutyl halide.
Pathway B is generally preferred. The Sɴ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[4][6] Isobutyl halide is a primary alkyl halide, which is ideal for Sɴ2 reactions. Conversely, using a secondary or tertiary halide would significantly increase the likelihood of an E2 elimination side reaction, forming an alkene instead of the desired ether.[7]
Reaction Scheme: Pathway B
Step 1: Deprotonation (HOCH₂CH₂)₂O + NaH → Na⁺⁻OCH₂CH₂OCH₂CH₂OH + H₂
Step 2: Sɴ2 Substitution Na⁺⁻OCH₂CH₂OCH₂CH₂OH + CH₃CH(CH₃)CH₂Br → CH₃CH(CH₃)CH₂OCH₂CH₂OCH₂CH₂OH + NaBr
Workflow for Williamson Ether Synthesis
Caption: Workflow diagram of the Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis
-
Alkoxide Formation: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous diethylene glycol (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). b. Cool the solution to 0°C in an ice bath. c. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols.[7] The reaction is exothermic and liberates flammable hydrogen gas, necessitating a controlled addition rate and an inert atmosphere. d. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Nucleophilic Substitution: a. Add isobutyl bromide (1.05 eq) to the flask dropwise via an addition funnel. b. Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the Sɴ2 reaction. Refluxing ensures a constant reaction temperature without solvent loss.
-
Reaction Work-up: a. Cool the mixture to room temperature. b. Cautiously quench the reaction by slowly adding deionized water to destroy any unreacted NaH. c. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using ethyl acetate (3x volumes). d. Combine the organic layers and wash with brine to remove residual water. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Methodologies
The crude product from the synthesis will invariably contain the desired this compound, unreacted diethylene glycol, and potentially small amounts of isobutanol or di-isobutyl ether. The significant difference in boiling points and polarities between these components allows for efficient purification.
Method 1: Fractional Vacuum Distillation
For multi-gram scales, fractional distillation is the most effective and industrially relevant purification method.[8] Given the high boiling point of the product (~231°C), performing the distillation under reduced pressure (vacuum) is crucial to prevent thermal decomposition.[9]
Table 2: Boiling Points of Mixture Components
| Component | Normal Boiling Point (°C) | Expected Elution Order |
| Isobutanol | 108 | First (if present) |
| Product | ~231 | Second |
| Diethylene Glycol | 244-245 | Third (residue) |
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, condenser, and fraction collector (e.g., a cow or pig adapter).
-
Place the crude oil in the boiling flask with boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Slowly reduce the pressure and begin heating the distillation pot.
-
Collect the initial fraction (forerun), which will contain any low-boiling impurities.
-
Carefully collect the main fraction at the expected boiling point for the product under the measured pressure. The distillation head temperature should remain stable during this period.
-
Stop the distillation before the higher-boiling diethylene glycol begins to distill over, leaving it as the residue.
Method 2: Flash Column Chromatography
For smaller scales or when very high purity is required, flash column chromatography is an excellent alternative.[10] This technique separates compounds based on their differential adsorption to a stationary phase, driven by a mobile phase.[11] Since this compound is a polar organic compound, a normal-phase chromatography setup is appropriate.[11][12]
-
Select Solvent System: Using TLC, determine an appropriate mobile phase. A gradient of ethyl acetate in hexanes is a common starting point. Aim for a product Rf value of ~0.3.
-
Pack Column: Pack a glass column with silica gel slurried in the initial, non-polar mobile phase (e.g., 100% hexanes).
-
Load Sample: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elute: Begin running the mobile phase through the column, gradually increasing the polarity (e.g., from 0% to 30% ethyl acetate in hexanes).
-
Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification and Analysis Workflow
Caption: General workflow for purification and analysis.
Safety and Handling
Safe handling of all chemicals is paramount. Both reactants and the final product require appropriate engineering controls and personal protective equipment (PPE).
-
Hazards: this compound and its related glycol ethers can cause serious eye irritation.[13][14] Reactants like sodium hydride are highly reactive and flammable. Isobutyl bromide is a lachrymator.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[15] Ensure an inert atmosphere when working with sodium hydride.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[13] Keep containers tightly sealed.
-
Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[14]
This guide provides a robust framework for the successful synthesis and purification of this compound. By understanding the chemical principles behind each step, researchers can troubleshoot issues and adapt these protocols to their specific laboratory context.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification.
- Smith, P. V., Jr., et al. (1951). Extractive distillation of alcohols with glycol ethers. U.S. Patent No. 2,559,519. Washington, DC: U.S. Patent and Trademark Office.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- LabChem. (2015, March 27). 2-(2-butoxyethoxy)ethanol Safety Data Sheet.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Glycol Ethers. In Some Industrial Chemicals (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77). Lyon, France: International Agency for Research on Cancer.
- Fisher Scientific. (2023, September 21). 2-(2-Butoxyethoxy)ethanol Safety Data Sheet.
- Farnell. (2011, March 14). Safety Data Sheet according to (EC) No 1907/2006.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH).
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- BOC Sciences. (n.d.). This compound.
- Guidechem. (n.d.). 2-(2-Butoxyethoxy)ethanol: Comprehensive Guide for Industrial Applications.
- ohiogreen. (2014, October 23). Ethylene Glycol and Simple Distillation. YouTube.
-
Wikipedia. (n.d.). Diethylene glycol. Retrieved from [Link]
Sources
- 2. nbinno.com [nbinno.com]
- 3. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. biotage.com [biotage.com]
- 13. integraclear.com [integraclear.com]
- 14. chemos.de [chemos.de]
- 15. fishersci.be [fishersci.be]
Methodological & Application
use of 2-(2-isobutoxyethoxy)ethanol as a solvent in synthesis
An Application and Protocol Guide for the Use of 2-(2-Isobutoxyethoxy)ethanol as a High-Boiling Point Solvent in Chemical Synthesis
Abstract
This guide provides a comprehensive overview of this compound, a high-performance glycol ether solvent, for its application in chemical synthesis. We delve into its fundamental physicochemical properties, outline the strategic advantages it offers for specific reaction classes, and provide a detailed, field-tested protocol for its use in a representative palladium-catalyzed cross-coupling reaction. This document is intended for researchers, chemists, and process development professionals seeking to leverage the unique characteristics of high-boiling point solvents to enhance reaction efficiency, yield, and scalability.
Introduction to this compound
This compound, also known as diethylene glycol isobutyl ether, is a member of the glycol ether family of solvents.[][2] These solvents are uniquely characterized by the presence of both ether and alcohol functionalities within the same molecule, granting them versatile solvency for a wide range of polar and non-polar compounds.[3][4] this compound is particularly distinguished by its high boiling point and low volatility, making it an excellent medium for synthetic reactions that require elevated temperatures to proceed at an appreciable rate.[][5]
The strategic selection of a solvent is paramount in chemical synthesis, influencing reaction kinetics, equilibrium, and product purity. High-boiling point solvents like this compound offer a distinct advantage by enabling a broader operational temperature range.[5][6] This allows for increased reaction rates and can help overcome activation energy barriers for challenging transformations, making them indispensable in modern synthetic chemistry.[5][7]
Physicochemical Properties
A thorough understanding of a solvent's properties is critical for its effective implementation. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Synonyms | Diethylene glycol isobutyl ether, DEGIBE | [] |
| CAS Number | 18912-80-6 | [8][9] |
| Molecular Formula | C₈H₁₈O₃ | [][8][9] |
| Molecular Weight | 162.23 g/mol | [][8][9] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~231 °C (448 °F) | [10] |
| Melting Point | -68 °C (-90 °F) | [10] |
| Density | ~0.967 g/cm³ at 25 °C | [10] |
| Solubility | Miscible with water and many organic solvents | [3][11] |
| Vapor Pressure | Low | [] |
Strategic Advantages in Synthesis
The decision to use this compound is driven by several key advantages rooted in its chemical nature:
-
Enhanced Reaction Kinetics: The high boiling point permits reactions to be conducted at temperatures significantly above those achievable with common solvents like THF or Dioxane. This is particularly beneficial for reactions with high activation energies, such as certain cross-coupling reactions, where higher temperatures can dramatically reduce reaction times and improve catalyst turnover.[5]
-
Improved Solvency and Reagent Compatibility: Its dual ether and alcohol character allows it to dissolve a broad spectrum of organic reagents, inorganic bases, and catalyst precursors.[3] This "coupling agent" property is especially useful in multiphasic reaction systems, promoting interaction between otherwise immiscible components.[3]
-
Thermal Stability and Safety: Compared to lower-boiling solvents, its low volatility reduces the risk of evaporation and the formation of flammable vapor concentrations in the reaction headspace.[5][6] Its chemical stability ensures it remains inert even under prolonged heating in complex reaction environments.[5]
-
Facilitates Product Isolation: While its high boiling point is an advantage during the reaction, it requires consideration during workup. Products are typically isolated via extraction and subsequent purification methods like column chromatography, as removal of the solvent by rotary evaporation is often impractical.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[12][13] It often requires elevated temperatures, making this compound an excellent solvent choice, particularly for coupling sterically hindered or electronically deactivated substrates.
Objective:
To provide a general, representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using this compound as the solvent.
Materials:
-
Aryl Bromide (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground
-
This compound (Anhydrous)
-
Deionized Water
-
Toluene, Ethyl Acetate, Brine
-
Magnesium Sulfate (Anhydrous)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
Workflow Diagram
Sources
- 2. Diethylene Glycol Monobutyl Ether, ?Butyl Diglycol, Butyl Carbitol, 2 (2-Butoxy Ethoxy) Ethanol [advancepetro.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. labinsights.nl [labinsights.nl]
- 5. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]
- 6. integraclear.com [integraclear.com]
- 7. chegg.com [chegg.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
The Emerging Role of 2-(2-Isobutoxyethoxy)ethanol in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Potential in Nanomaterial Fabrication
The precise engineering of nanoparticles is fundamental to advancing numerous fields, from targeted drug delivery to next-generation catalysts and electronics. The choice of solvent in nanoparticle synthesis is a critical parameter that dictates the size, shape, stability, and functionality of the resulting nanomaterials. While conventional solvents have been extensively studied, there is a growing interest in exploring novel solvent systems that offer unique advantages. This document introduces 2-(2-isobutoxyethoxy)ethanol, a high-boiling point glycol ether, as a promising medium for nanoparticle synthesis. Although not yet widely documented in the scientific literature for this specific application, its chemical properties suggest a multifaceted role in the controlled fabrication of metallic and metal oxide nanoparticles.
This guide provides a theoretical framework and proposed experimental protocols for utilizing this compound in nanoparticle synthesis, drawing parallels with well-established polyol synthesis methods.[1] The insights and methodologies presented herein are intended to serve as a foundational resource for researchers seeking to explore new frontiers in nanomaterial science.
Physicochemical Properties of this compound
Understanding the properties of this compound is key to appreciating its potential in nanoparticle synthesis.
| Property | Value | Significance in Nanoparticle Synthesis |
| Molecular Formula | C₈H₁₈O₃ | The presence of ether and hydroxyl groups suggests potential for metal ion coordination and nanoparticle surface capping. |
| Molecular Weight | 162.23 g/mol | Influences solvent viscosity and diffusion rates. |
| Boiling Point | ~230 °C | Allows for a wide range of reaction temperatures, enabling kinetic control over nanoparticle nucleation and growth, and promoting crystallinity.[2][3] |
| Density | ~0.95 g/cm³ | Standard solvent property for reaction setup calculations. |
| Solubility | Partially soluble in water, miscible with many organic solvents. | Offers versatility in choosing precursors and purification methods.[2] |
| Synonyms | Diethylene glycol monoisobutyl ether, Butyl Carbitol | Important for literature searches and material sourcing.[1] |
Proposed Roles of this compound in Nanoparticle Synthesis
Based on its chemical structure and properties, this compound can be hypothesized to function in several key roles during nanoparticle formation:
-
High-Boiling Point Solvent for Controlled Growth: The high boiling point of this compound allows for syntheses at elevated temperatures. This can facilitate the decomposition of metal precursors and promote the formation of highly crystalline nanoparticles.[2] The wide temperature range also provides a larger window for kinetic control over the nucleation and growth phases, which is crucial for tuning nanoparticle size and morphology.[3]
-
Reducing Agent: Similar to other polyols like ethylene glycol and diethylene glycol, the hydroxyl group in this compound can be oxidized at high temperatures, enabling it to act as a reducing agent for metal salts to their zero-valent state.[4] This "polyol process" is a well-established green chemistry approach to synthesizing metallic nanoparticles.[5]
-
Capping and Stabilizing Agent: The ether and hydroxyl functionalities can coordinate with the surface of newly formed nanoparticles, providing a stabilizing layer that prevents aggregation and uncontrolled growth.[6][7] This in-situ capping is advantageous as it can simplify the synthesis process by eliminating the need for additional stabilizing agents.
-
Viscosity-Mediated Size Control: The viscosity of the solvent influences the diffusion rates of precursor molecules and nascent nanoparticles.[8][9] Higher viscosity can slow down diffusion, leading to more controlled growth and potentially smaller, more monodisperse nanoparticles.
Application Note 1: Synthesis of Gold Nanoparticles (AuNPs)
Gold nanoparticles are of significant interest for applications in drug delivery, diagnostics, and catalysis. The use of this compound is proposed here as a medium for a one-pot synthesis, leveraging its roles as a solvent, reducing agent, and stabilizer.
Proposed Mechanism
The synthesis of AuNPs in this compound at elevated temperatures is expected to follow a mechanism analogous to the polyol process. The glycol ether reduces the gold salt (e.g., HAuCl₄) to Au⁰ atoms. These atoms then nucleate and grow into nanoparticles, with the solvent molecules adsorbing to the surface to provide colloidal stability.
Caption: Proposed workflow for AuNP synthesis.
Generalized Protocol for Gold Nanoparticle Synthesis
Materials:
-
Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·3H₂O)
-
This compound
-
Ethanol (for washing)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature controller and magnetic stirrer
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: Prepare a stock solution of HAuCl₄·3H₂O in this compound (e.g., 10 mM).
-
Reaction Setup: Add a defined volume of the HAuCl₄ solution to the three-neck flask equipped with a reflux condenser and a magnetic stir bar.
-
Heating and Reaction: Heat the solution to a specific temperature (e.g., 180-220°C) under vigorous stirring. The reaction progress can be monitored by observing the color change of the solution from yellow to deep red.
-
Reaction Time: Maintain the reaction at the set temperature for a period of time (e.g., 30-120 minutes) to allow for complete nanoparticle formation and growth.
-
Cooling and Purification: After the reaction, cool the flask to room temperature. Add an excess of ethanol to the solution to induce precipitation of the AuNPs.
-
Centrifugation: Collect the precipitated AuNPs by centrifugation (e.g., 10,000 rpm for 20 minutes). Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in fresh ethanol and centrifuge again. Repeat this washing step 2-3 times to remove any unreacted precursors and byproducts.
-
Final Product: After the final wash, redisperse the AuNPs in a suitable solvent (e.g., ethanol or water) for characterization and further use.
Application Note 2: Synthesis of Metal Oxide Nanoparticles (e.g., ZnO)
Metal oxide nanoparticles, such as zinc oxide (ZnO), have applications in catalysis, sensors, and as antimicrobial agents. A solvothermal approach using this compound is proposed for the synthesis of crystalline ZnO nanoparticles.
Proposed Mechanism
In this solvothermal process, a metal precursor (e.g., zinc acetate) is dissolved in this compound. At elevated temperatures and pressures within a sealed autoclave, the precursor undergoes hydrolysis and condensation to form metal oxide nuclei, which then grow into nanoparticles. The solvent acts to control the reaction kinetics and stabilize the resulting nanoparticles.
Caption: Solvothermal synthesis of ZnO nanoparticles.
Generalized Protocol for ZnO Nanoparticle Synthesis
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound
-
Ethanol (for washing)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Precursor Dissolution: Dissolve a specific amount of zinc acetate dihydrate in this compound in a beaker with magnetic stirring until a clear solution is formed.
-
Autoclave Setup: Transfer the solution into the Teflon liner of the autoclave. Seal the autoclave tightly.
-
Solvothermal Reaction: Place the autoclave in an oven and heat to a set temperature (e.g., 160-200°C) for a specific duration (e.g., 6-24 hours).
-
Cooling: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Product Collection: Open the autoclave and collect the white precipitate.
-
Washing: Wash the product with ethanol several times by centrifugation and redispersion to remove any residual solvent and unreacted precursors.
-
Drying: Dry the final ZnO nanoparticle powder in an oven at a low temperature (e.g., 60°C) overnight.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Broad particle size distribution | Inconsistent nucleation and growth rates. | Optimize reaction temperature and time. Control the heating rate. |
| Particle aggregation | Insufficient stabilization. | Increase the concentration of the capping agent (if used) or modify the solvent system. |
| Low yield | Incomplete reaction or loss during purification. | Increase reaction time or temperature. Optimize the precipitation and washing steps. |
| Irregular particle shape | Non-uniform growth conditions. | Ensure uniform heating and vigorous stirring. Consider adding a shape-directing agent. |
Conclusion and Future Outlook
The application of this compound in nanoparticle synthesis presents an exciting, yet underexplored, avenue of research. Its properties as a high-boiling point solvent, potential reducing agent, and stabilizer make it a strong candidate for the controlled synthesis of a variety of nanomaterials. The protocols outlined in this document provide a starting point for researchers to investigate its utility. Further studies are warranted to fully elucidate the reaction mechanisms and to systematically explore the effects of reaction parameters on the properties of the resulting nanoparticles. Such research will undoubtedly contribute to the expanding toolbox of synthetic methods available to the nanotechnology community, paving the way for the development of novel nanomaterials with tailored functionalities for advanced applications in medicine and materials science.
References
-
Local Pharma Guide. (n.d.). CAS NO. 18912-80-6 | this compound. Retrieved from [Link]
-
MDPI. (2023). Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. Retrieved from [Link]
-
ResearchGate. (2015). Hydrothermal Synthesis of Metal Nanoparticles using Glycerol as a Reducing Agent. Retrieved from [Link]
-
Asian Journal of Chemistry. (2023). Polyol Synthesis of Nanoparticles: A Decade of Advancements and Insights. Retrieved from [Link]
-
MDPI. (2020). Polyol Synthesis: A Versatile Wet-Chemistry Route for the Design and Production of Functional Inorganic Nanoparticles. Retrieved from [Link]
-
PubMed Central. (2020). 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. Retrieved from [Link]
-
ACS Publications. (2021). Role of Diethylene Glycol in the Glycothermal Synthesis of Highly Dispersed Colloidal YAG:Ce3+ Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2023). Polyol Synthesis of Nanoparticles: A Decade of Advancements and Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of increasing solvent viscosity on particle size and.... Retrieved from [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 1: Reducing Agents in Colloidal Nanoparticle Synthesis – an Introduction. Retrieved from [Link]
-
Semantic Scholar. (2018). Capping agents in nanoparticle synthesis: Surfactant and solvent system. Retrieved from [Link]
-
ACS Materials Letters. (2023). Polyol-Assisted Palladium Nanoparticle Synthesis and Its Application in Hydrogenation Reaction: A Mini Review. Retrieved from [Link]
-
IEEE Xplore. (2005). Synthesis of FePtAu nanoparticles in high-boiling-point solvents. Retrieved from [Link]
-
ResearchGate. (2012). Germanium Nanocrystals Synthesized in High-Boiling-Point Organic Solvents. Retrieved from [Link]
-
National Institutes of Health. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Retrieved from [Link]
-
ResearchGate. (2023). Boiling point of the solvents and internal pressure during the solvothermal reaction related to the resulting crystallite size.... Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of FePtAu nanoparticles in high-boiling-point solvents | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ‘Pre-optimization’ of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-Isobutoxyethoxy)ethanol in Organic Synthesis
Introduction: Unveiling the Potential of a High-Performance Glycol Ether Solvent
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and scalability. 2-(2-Isobutoxyethoxy)ethanol, a high-boiling point glycol ether, emerges as a versatile and advantageous solvent for a range of organic transformations. Its unique molecular architecture, featuring both ether and hydroxyl functionalities, imparts a favorable balance of polarity and solvency for a wide spectrum of organic compounds, from non-polar hydrocarbons to polar reagents.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in organic reactions. We will delve into its physicochemical properties, explore its utility in key synthetic transformations, and provide detailed, field-proven protocols to facilitate its seamless integration into your laboratory workflows. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the principles governing its application.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a reaction solvent is underpinned by its distinct physical and chemical characteristics. A summary of these properties is presented below, providing a foundation for its strategic deployment in organic synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₃ | [1] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Boiling Point | 219.5 °C (predicted) | [3] |
| Density | 0.935 g/cm³ (for related butoxyethanol) | |
| Flash Point | 96.1 °C (for related diethylene glycol monoethyl ether) | [1] |
| Solubility | Miscible with water and many organic solvents | [4] |
The high boiling point of this compound is a significant asset, enabling reactions to be conducted at elevated temperatures without the need for specialized high-pressure apparatus. This is particularly beneficial for transformations with high activation energies, such as certain cross-coupling reactions and nucleophilic aromatic substitutions. Its low volatility also minimizes solvent loss over extended reaction times, ensuring consistent concentration and reaction conditions.[3] The presence of both a hydroxyl group and ether linkages allows it to dissolve a broad range of reactants and stabilize polar intermediates and transition states.
Core Applications and Detailed Protocols
While specific literature citing this compound is emerging, its structural similarity to other well-established high-boiling glycol ethers, such as diethylene glycol monoethyl ether and diethylene glycol monobutyl ether, allows for the confident adaptation of protocols for a variety of organic reactions.
High-Temperature Nucleophilic Aromatic Substitution (SNAAr)
Rationale: SNAAr reactions, particularly with deactivated aromatic substrates, often require high temperatures to proceed at a practical rate. This compound provides an ideal medium for these reactions, offering excellent solvency for both the aromatic halide and the nucleophile, while its high boiling point allows for the necessary thermal input.
Generalized Protocol for the Synthesis of an Aryl Ether:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv), the alcohol or phenol nucleophile (1.2 equiv), and a suitable base (e.g., potassium carbonate, 2.0 equiv).
-
Solvent Addition: Add a sufficient volume of this compound to achieve a reactant concentration of 0.5–1.0 M.
-
Reaction Execution: Heat the reaction mixture to 180–200 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a generalized SNAAr reaction.
Williamson Ether Synthesis
Rationale: The Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a primary alkyl halide, benefits from a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.[2][5] While this compound possesses a protic hydroxyl group, its high boiling point and the ability to form the corresponding alkoxide in situ make it a suitable medium, especially when driving the reaction to completion with less reactive alkyl halides.
Generalized Protocol:
-
Alkoxide Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in this compound. Add a strong base such as sodium hydride (1.1 equiv) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C and add the primary alkyl halide (1.0 equiv) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80–100 °C. The higher temperature can facilitate the reaction with less reactive halides.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether or another suitable solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting ether by distillation or column chromatography.
Caption: Workflow for Williamson Ether Synthesis.
Synthesis of Metal Nanoparticles
Rationale: Alcohols can serve as both the solvent and a reducing agent in the synthesis of metal nanoparticles.[6] The hydroxyl group of this compound can reduce metal salts to their corresponding metallic nanoparticles, while the long ether chain can act as a capping agent, preventing agglomeration and controlling particle size. Its high boiling point allows for precise temperature control during nanoparticle formation, which is crucial for achieving a narrow size distribution.
Generalized Protocol for Silver Nanoparticle Synthesis:
-
Precursor Solution: Dissolve silver nitrate (AgNO₃) in this compound to a concentration of 1-10 mM in a round-bottom flask.
-
Reaction: Heat the solution to 120–150 °C with vigorous stirring. The color of the solution will change as the silver nanoparticles form, typically to a yellowish-brown.
-
Monitoring: The formation of nanoparticles can be monitored by UV-Vis spectroscopy, observing the appearance of the surface plasmon resonance peak for silver (around 400-450 nm).
-
Isolation: After the reaction is complete (typically 1-3 hours), cool the solution to room temperature. The nanoparticles can be isolated by centrifugation, followed by washing with ethanol to remove any residual solvent and unreacted precursors.
-
Characterization: Resuspend the nanoparticles in a suitable solvent for characterization by techniques such as transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for size distribution.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.
Conclusion
This compound is a highly promising solvent for a variety of organic reactions, particularly those requiring elevated temperatures and good solvency for diverse substrates. Its favorable physicochemical properties, coupled with its potential role as a reducing and capping agent in nanoparticle synthesis, make it a valuable addition to the synthetic chemist's toolkit. The protocols provided herein serve as a robust starting point for exploring the full potential of this versatile glycol ether in both academic research and industrial applications.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 18912-80-6). Retrieved from [Link]
-
Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 25104213. Retrieved from [Link]
-
Tensid. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Lab Alley. (n.d.). Using Ethanol for synthesis of nano-materials and porous materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethers of Ethylene Glycol and Derivatives. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Local Pharma Guide. (n.d.). CAS NO. 18912-80-6 | this compound. Retrieved from [Link]
Sources
- 1. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. laballey.com [laballey.com]
Application Notes & Protocols: 2-(2-Isobutoxyethoxy)ethanol as a Novel Medium for Enzymatic Reactions
Abstract
The quest for novel reaction media that enhance enzyme stability, modulate activity, and improve process efficiency is a cornerstone of modern biocatalysis.[1][2] This document introduces 2-(2-isobutoxyethoxy)ethanol, a diethylene glycol ether, as a promising non-conventional medium for a range of enzymatic reactions. Its unique physicochemical properties, including a high boiling point, moderate polarity, and versatile solvency, offer distinct advantages over traditional aqueous and organic solvents.[3][4] These characteristics can lead to increased solubility of non-polar substrates, suppression of water-dependent side reactions, and favorable shifts in reaction equilibria, particularly in synthetic applications.[4] This guide provides a comprehensive overview of the solvent's properties, outlines its potential applications, and delivers detailed protocols for its use in lipase-catalyzed reactions, offering researchers, scientists, and drug development professionals a foundational framework for exploring this versatile solvent in their own biocatalytic systems.
Introduction: The Case for this compound in Biocatalysis
Enzymatic reactions are central to green chemistry, offering high selectivity and biodegradability.[1][5] However, the stability and efficiency of enzymes can be limited in conventional aqueous environments, especially when dealing with hydrophobic substrates or when desiring to shift reaction equilibria towards synthesis over hydrolysis.[2][4] The use of organic solvents can address some of these challenges, but often at the cost of enzyme denaturation.[2]
This compound emerges as a compelling alternative. As a high-boiling point, slow-evaporating solvent, it possesses both ether and alcohol functionalities, granting it the ability to dissolve a wide array of both polar and non-polar compounds.[4] This dual solvency is particularly advantageous for enzymatic reactions involving poorly water-soluble substrates, a common challenge in pharmaceutical and specialty chemical synthesis. Furthermore, its limited miscibility with water allows for precise control of water activity (a_w_), a critical parameter for optimizing the performance of many enzymes, especially hydrolases like lipases when used in synthetic applications.[4]
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for predicting its behavior in an enzymatic reaction system.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C8H18O3 | - | [3] |
| Molecular Weight | 162.23 | g/mol | [3] |
| Normal Boiling Point | 232 | °C | [6] |
| Melting Point | -68 | °C | [6] |
| Flash Point | 100 | °C | [6] |
| Density | 933.222 | kg/m ³ | [6] |
| Dynamic Viscosity | 0.68759 | cP | [6] |
| logP (Octanol/Water) | 0.668 | - | [3] |
| Water Solubility (log10WS) | -0.37 | mol/L | [3] |
Note: Data is compiled from various sources and may represent calculated or experimental values. Researchers should always consult the specific supplier's safety data sheet (SDS) for the most accurate and up-to-date information.
The high boiling point and flash point indicate low volatility, which is advantageous for reactions conducted at elevated temperatures and contributes to a safer laboratory environment.[6] The positive logP value suggests a degree of hydrophobicity, which is key to its ability to dissolve non-polar substrates and influence reaction equilibria.[3]
Potential Applications in Enzymatic Reactions
Based on its properties and the behavior of enzymes in similar solvent systems, this compound is a strong candidate for several classes of enzymatic reactions:
-
Lipase-Catalyzed Esterification and Transesterification: Lipases are renowned for their activity in non-aqueous media. The low water environment achievable with this compound can drive the equilibrium towards the synthesis of esters, which are valuable intermediates in the pharmaceutical, cosmetic, and food industries.[4]
-
Oxidoreductase-Mediated Reactions: For reactions involving hydrophobic substrates, such as the conversion of poorly soluble alcohols or ketones by alcohol dehydrogenases, this solvent can enhance substrate availability to the enzyme's active site.
-
Biocatalytic Synthesis of Specialty Chemicals: The broad solvency of this compound makes it suitable for reactions where either the substrate or the product has limited solubility in conventional media.[4]
Experimental Protocol: Lipase-Catalyzed Esterification
This protocol provides a detailed methodology for a model lipase-catalyzed esterification reaction using this compound as the reaction medium.
Materials and Reagents
-
Immobilized Candida antarctica Lipase B (CALB)
-
Oleic Acid (Substrate 1)
-
1-Butanol (Substrate 2)
-
This compound (Reaction Medium, anhydrous)
-
Molecular Sieves (3Å, activated)
-
Hexane (for sample dilution)
-
Ethyl Acetate (for sample dilution)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Thermostatted Shaking Incubator
Workflow Diagram
Caption: Workflow for lipase-catalyzed esterification.
Step-by-Step Protocol
-
Solvent Preparation: Add activated 3Å molecular sieves to anhydrous this compound (approx. 10% w/v) and allow it to stand for at least 24 hours to ensure minimal water content.
-
Enzyme Activation: Weigh the required amount of immobilized CALB and dry it under vacuum for at least 1 hour before use to remove any adsorbed water.
-
Reaction Setup:
-
In a sealed reaction vessel (e.g., a 50 mL screw-cap flask), add 20 mL of the dried this compound.
-
Add oleic acid (e.g., 1 mmol) and 1-butanol (e.g., 1.2 mmol, a slight excess).
-
Add the pre-activated immobilized lipase (e.g., 50 mg).
-
-
Incubation: Place the sealed reaction vessel in a thermostatted shaking incubator set to a suitable temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), pause the shaking and withdraw a small aliquot of the reaction mixture (e.g., 50 µL).
-
Immediately dilute the aliquot in a suitable solvent mixture (e.g., 950 µL of hexane/ethyl acetate) to quench the reaction and prepare it for analysis.
-
-
Analysis by Gas Chromatography (GC-FID):
-
Analyze the diluted samples using a GC-FID system equipped with a suitable capillary column (e.g., a polar column for separating fatty acid esters).
-
Develop a temperature program that effectively separates the substrates (oleic acid, 1-butanol) and the product (butyl oleate).
-
Quantify the components by comparing peak areas to a pre-established calibration curve.
-
-
Data Interpretation: Calculate the percentage conversion of the limiting substrate (oleic acid) and the yield of the ester product over time to determine the reaction kinetics.
Key Considerations and Causality in Protocol Design
-
Water Activity Control: The pre-drying of the solvent and enzyme is critical. Water is a product of esterification and its presence can reverse the reaction, reducing the final yield. Molecular sieves help to sequester the water produced during the reaction, further driving the equilibrium towards product formation.
-
Enzyme Immobilization: Using an immobilized enzyme, such as CALB on a solid support, offers significant advantages. It simplifies catalyst recovery and reuse, which is crucial for cost-effective industrial processes.[1] It also often enhances enzyme stability in non-aqueous environments.[1][2]
-
Temperature Optimization: The chosen reaction temperature (e.g., 45°C) is a balance. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation over time. The optimal temperature must be determined empirically for each specific enzyme-solvent system.
-
Substrate Molarity: While a slight excess of one substrate (e.g., 1-butanol) can help drive the reaction to completion, very high concentrations can sometimes lead to substrate inhibition or alter the solvent properties in a way that negatively impacts enzyme activity.
Safety and Handling
This compound is classified as causing serious eye irritation.[7] It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.[7] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses and gloves, should always be followed. Work should be conducted in a well-ventilated area or a fume hood. While toxicity is generally low, prolonged or repeated exposure should be avoided.[8][9]
Conclusion and Future Outlook
This compound presents a valuable addition to the biocatalysis toolkit. Its unique solvency, high boiling point, and ability to facilitate reactions requiring low water activity make it a promising medium for a variety of enzymatic transformations. The protocols and considerations outlined in this guide provide a solid starting point for researchers to explore its potential. Future work should focus on expanding the range of enzymes and reaction types tested in this solvent, as well as exploring its use in biphasic systems and continuous flow processes to further enhance its utility in both academic and industrial settings.
References
-
Chemical Properties of this compound (CAS 18912-80-6) . Cheméo. [Link]
-
Thermophysical Properties of 2-(2-butoxyethoxy)ethanol . Chemcasts. [Link]
-
CID 25104213 | C16H36O6 . PubChem. [Link]
-
Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6) . Cheméo. [Link]
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol . Chemos GmbH & Co.KG. [Link]
-
Diethylene Glycol Monobutyl Ether (DGBE): Two- And Thirteen-Week Oral Toxicity Studies in Fischer 344 Rats . PubMed. [Link]
-
Enhancing Enzyme Stability for Biotechnological Applications . PubMed. [Link]
-
Enzymatic Ethanol Assay . Protocols.io. [Link]
-
Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study . PubMed. [Link]
-
Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review . MDPI. [Link]
-
Strategies for Stabilization of Enzymes in Organic Solvents . ResearchGate. [Link]
-
Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ . National Institutes of Health. [Link]
-
Ethanol, 2-(2-butoxyethoxy)-, reaction products with 1,1'-methylenebis[4-isocyanatobenzene] . U.S. Environmental Protection Agency. [Link]
-
Advantages and drawbacks on the use of biocatalysts, as well as on the use of thermostable biocatalysts in industrial processes . ResearchGate. [Link]
-
A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate . ResearchGate. [Link]
-
Simultaneous fermentation and enzymatic biocatalysis—a useful process option? . National Institutes of Health. [Link]
-
The Protagonism of Biocatalysis in Green Chemistry and Its Environmental Benefits . MDPI. [Link]
-
Influence of deep eutectic solvents on redox biocatalysis involving alcohol dehydrogenases . ScienceDirect. [Link]
-
Ethanol - Assay Procedure . Megazyme. [Link]
-
Inert Reassessment -- Ethylene Glycol Monobutyl Ether (EBGE) . U.S. Environmental Protection Agency. [Link]
-
Simple and rapid low-cost assays to investigate ethylene glycol and diethylene glycol contamination in raw materials and medicinal syrups . ResearchGate. [Link]
-
[An occupational acute poisoning incident of diethylene glycol monobutyl ether] . PubMed. [Link]
-
Kinetic Enzymatic Determination of ethanol/methanol Mixtures by the Stopped-Flow Technique . PubMed. [Link]
Sources
- 1. Enhancing Enzyme Stability for Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem-casts.com [chem-casts.com]
- 7. chemos.de [chemos.de]
- 8. Diethylene glycol monobutyl ether (DGBE): two- and thirteen-week oral toxicity studies in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Application Note: High-Sensitivity Detection and Quantification of 2-(2-Isobutoxyethoxy)ethanol Using Chromatographic Techniques
Abstract
This document provides a comprehensive guide to the analytical techniques for the detection and quantification of 2-(2-isobutoxyethoxy)ethanol (CAS: 18912-80-6), a glycol ether solvent utilized in various industrial and commercial products.[] Given the regulatory scrutiny of glycol ethers and the need for stringent quality control in pharmaceutical and chemical manufacturing, robust and validated analytical methods are paramount. This guide details methodologies centered on Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS), offering field-proven protocols for researchers, quality control analysts, and drug development professionals. We will explore the causality behind methodological choices, from sample preparation to instrument configuration, to ensure scientifically sound and reproducible results.
Introduction and a Priori Considerations
This compound, also known as diethylene glycol isobutyl ether, is a high-boiling point, low-volatility solvent with the chemical formula C8H18O3.[2][3] Its amphiphilic nature makes it an effective component in paints, cleaners, inks, and specialty chemical formulations.[] The accurate measurement of this compound is critical for several reasons:
-
Quality Control: Ensuring product consistency and adherence to formulation specifications.
-
Safety and Regulatory Compliance: Monitoring workplace air to ensure occupational exposure limits are not exceeded and complying with regulations regarding chemical composition in consumer products.[4]
-
Drug Development: Characterizing impurities and residual solvents in active pharmaceutical ingredients (APIs) and excipients.
The analytical challenge lies in distinguishing the isobutoxy isomer from other structurally similar glycol ethers and quantifying it accurately in complex matrices. While various analytical techniques exist, gas chromatography has emerged as the gold standard due to its high resolution and compatibility with sensitive detectors.
Logical Framework for Method Selection
The choice of an analytical method is dictated by the sample matrix, the required sensitivity (detection limits), and the need for structural confirmation. The following diagram outlines a logical approach to selecting the appropriate technique for this compound analysis.
Sources
- 2. This compound | CAS: 18912-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
Introduction: The Analytical Imperative for 2-(2-Isobutoxyethoxy)ethanol
An In-Depth Guide to the Gas Chromatographic Analysis of 2-(2-Isobutoxyethoxy)ethanol
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 18912-80-6), a high-boiling point glycol ether, serves as a critical solvent and coalescing agent in a variety of industrial and consumer products, including paints, coatings, cleaning formulations, and inks.[] Its physical properties, such as excellent solvency and low volatility, make it highly effective in these applications. However, the precise quantification of this compound is essential for ensuring product quality, maintaining batch-to-batch consistency, and adhering to regulatory and safety standards.
This application note provides a comprehensive, field-proven guide for the quantitative determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodologies detailed herein are designed for researchers, quality control analysts, and formulation scientists, offering a robust framework from sample preparation to method validation.
Principle of the Method: Leveraging Volatility for Separation
Gas chromatography (GC) is the premier analytical technique for separating and quantifying volatile and semi-volatile compounds.[2] The fundamental principle relies on the partitioning of an analyte between a stationary phase (a microscopic layer of liquid or polymer on an inert solid support, contained within a capillary column) and a mobile phase (an inert carrier gas).
In this method, a liquid sample containing this compound is injected into a heated inlet, where it is vaporized. The carrier gas sweeps the vaporized analytes onto the chromatographic column. Separation occurs based on the differential affinities of the compounds for the stationary phase. Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in longer retention times. Upon exiting the column, the separated analyte enters a Flame Ionization Detector (FID). The FID combusts the organic compound in a hydrogen-air flame, producing ions that generate a measurable electrical current. The detector's response is proportional to the mass of the carbon atoms entering the flame, making it an ideal, highly sensitive detector for quantifying hydrocarbon-containing analytes like glycol ethers.[2]
I. Experimental Apparatus and Reagents
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler (e.g., Agilent 7890B or equivalent).
-
GC Capillary Column: A mid-polarity column is recommended for optimal selectivity. A DB-624, Rxi-1301Sil MS, or equivalent cyanopropylphenyl-based column (e.g., 30 m length x 0.25 mm I.D. x 1.4 µm film thickness) is an excellent choice.[3][4]
-
Data Acquisition and Processing Software (e.g., Agilent OpenLab CDS or equivalent).
-
Electronic Balance (accurate to 0.1 mg or better).
Reagents and Consumables:
-
This compound reference standard (≥98% purity).
-
Methanol, HPLC or GC grade (as diluent).
-
Helium (carrier gas, 99.999% purity) or Nitrogen.
-
Hydrogen (FID fuel gas, 99.999% purity).
-
Compressed Air (FID oxidant, zero grade).
-
Autosampler Vials (2 mL, with PTFE-lined septa).
-
Volumetric Flasks (Class A: 10 mL, 25 mL, 100 mL).
-
Micropipettes (calibrated).
II. Analytical Workflow and Protocols
The overall analytical process is a systematic progression from standard preparation to data interpretation, ensuring accuracy and reproducibility at each stage.
Caption: Workflow for the GC-FID analysis of this compound.
Protocol 1: Preparation of Standard Solutions
Accurate standard preparation is the foundation of reliable quantification.
-
Stock Standard Preparation (10,000 µg/mL): a. Accurately weigh approximately 250 mg of this compound reference standard into a 25 mL Class A volumetric flask. b. Record the exact weight. c. Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature, then dilute to the mark with methanol. e. Cap and invert the flask at least 15 times to ensure homogeneity. This solution should be stored at 2-8°C and is typically stable for several months.
-
Calibration Standard Preparation: a. Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution with methanol. A typical concentration range might be 50, 100, 250, 500, and 1000 µg/mL. b. For example, to prepare a 500 µg/mL standard, transfer 5.0 mL of the 10,000 µg/mL stock standard into a 100 mL volumetric flask and dilute to volume with methanol. c. Transfer the final calibration standards into autosampler vials for analysis.
Protocol 2: Sample Preparation
The goal of sample preparation is to dilute the sample into the linear range of the calibration curve and ensure it is free of particulates.
-
Accurately weigh an appropriate amount of the sample (e.g., 1.0 g) into a 100 mL volumetric flask. The amount may be adjusted based on the expected concentration of the analyte.
-
Dilute to volume with methanol.
-
Cap the flask and mix thoroughly by shaking or sonicating until the sample is fully dissolved and the solution is homogeneous.[5]
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before transferring it to an autosampler vial.[6]
Senior Application Scientist's Note: The choice of methanol as a diluent is based on its ability to dissolve a wide range of glycol ethers and its suitable volatility for GC analysis. For complex matrices, alternative sample preparation techniques like ultrasound-assisted extraction (UAE) may be required to efficiently extract the analyte.[5][6]
Protocol 3: GC-FID Instrumental Method
The following parameters have been optimized for the robust analysis of this compound.
| Parameter | Setting | Rationale (The "Why") |
| GC Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) | The mid-polarity cyanopropylphenyl stationary phase provides excellent selectivity for polar glycol ethers, separating them from potential interferences.[3] |
| Injector | Split/Splitless | |
| Temperature | 240 °C | Ensures rapid and complete vaporization of the high-boiling analyte without causing thermal degradation.[5] |
| Mode | Split | Prevents column overloading when analyzing high-concentration samples. |
| Split Ratio | 50:1 (Can be optimized) | A higher split ratio is suitable for cleaner samples and higher concentrations, while a lower ratio increases sensitivity. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains consistent retention times and peak shapes. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for sharp initial peaks and separation of any highly volatile components. |
| Ramp Rate | 15 °C/min | A controlled ramp ensures efficient separation of components with varying boiling points. |
| Final Temperature | 240 °C, hold for 5 min | Ensures that all high-boiling components, including the analyte, are eluted from the column. |
| Detector (FID) | ||
| Temperature | 250 °C | Must be higher than the final oven temperature to prevent condensation of the analyte. |
| H₂ Flow | 30 mL/min | Optimized for flame stability and sensitivity. |
| Air Flow | 300 mL/min | Provides the oxidant for the flame. |
| Makeup Flow (He) | 25 mL/min | Sweeps the column effluent into the detector flame efficiently. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Total Run Time | ~21 minutes |
Protocol 4: Data Analysis and Quantification
-
Calibration Curve: a. Following the analysis of the calibration standards, integrate the peak corresponding to this compound. b. Construct a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) for each standard. c. Perform a linear regression on the data points. The resulting equation will be in the form of y = mx + b.
-
Sample Quantification: a. Analyze the prepared sample solution under the same GC conditions. b. Integrate the peak for this compound to obtain its peak area. c. Calculate the concentration in the injected sample using the regression equation from the calibration curve. d. Account for the initial dilution factor to determine the final concentration in the original, undiluted sample.
III. Method Validation: Establishing Trustworthiness
A well-validated method provides documented evidence of its reliability. According to guidelines like the International Council for Harmonisation (ICH) Q2(R1), key performance characteristics must be evaluated to ensure the method is suitable for its intended purpose.[7][8]
Caption: Core parameters for analytical method validation.
The following table summarizes the essential validation parameters for this GC-FID method.
| Parameter | Purpose | Assessment Method | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is solely from the target analyte without interference from diluents or matrix components. | Analyze a blank (diluent) and a placebo (sample matrix without analyte). | No interfering peaks at the retention time of this compound.[9] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Analyze at least 5 concentration levels and perform linear regression. | Coefficient of determination (R²) ≥ 0.995.[9] |
| Accuracy | To measure the closeness of the experimental value to the true value. | Perform recovery studies by spiking a known amount of analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%).[10] | Mean recovery between 90-110%.[10] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days or by different analysts. | Relative Standard Deviation (%RSD) ≤ 5%.[4][9] |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). | Based on the standard deviation of the response and the slope of the calibration curve. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.[7] |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like oven temperature (±2°C), flow rate (±5%), etc., and observe the effect on results. | System suitability parameters remain within acceptable limits.[7] |
IV. Conclusion
This application note details a specific, accurate, and robust GC-FID method for the quantitative analysis of this compound. By employing the specified instrumentation, protocols, and validation framework, analytical laboratories can achieve reliable and reproducible results essential for quality control and research applications. The emphasis on the causality behind procedural choices provides analysts with the foundational knowledge to adapt and troubleshoot the method effectively.
V. References
-
Vertex AI Search. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
-
MDPI. (2021, November 3). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Available from: [Link]
-
SpringerLink. (2025, August 5). A new validation approach applied to the GC determination of impurities in organic solvents.
-
ResearchGate. (2021, November 1). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
-
Biblioteka Nauki. DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST.
-
Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Available from: [Link]
-
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
-
Vertex AI Search. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE.
-
Environment Canada. (2006). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products.
-
NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
-
Benchchem. (2025). A Comparative Guide to the Spectroscopic Cross-Validation of 2-(2-Butoxyethoxy)ethanol.
-
PubMed. (2000, April). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Available from: [Link]
-
eScholarship.org. Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood.
Sources
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 4. iiste.org [iiste.org]
- 5. Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
high-performance liquid chromatography for 2-(2-isobutoxyethoxy)ethanol
An Application Note and Protocol for the High-Performance Liquid Chromatography Analysis of 2-(2-isobutoxyethoxy)ethanol
Introduction: The Analytical Challenge of this compound
This compound, a member of the glycol ether family, finds application in various industrial and pharmaceutical formulations due to its solvent properties. Accurate and precise quantification of this compound is critical for quality control, stability testing, and impurity profiling. However, its chemical structure—lacking a significant chromophore—precludes straightforward analysis by the most common high-performance liquid chromatography (HPLC) detection method, ultraviolet-visible (UV-Vis) spectroscopy.[1][2] This application note presents two robust HPLC-based protocols for the determination of this compound, addressing the challenge of its non-existent UV activity. The first protocol details a direct analysis approach using Refractive Index (RI) detection, while the second, more sensitive method, employs pre-column derivatization to attach a UV-active or fluorescent moiety.
Methodology and Experimental Design
The selection of an appropriate analytical method is contingent on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Protocol 1: Direct Analysis via HPLC with Refractive Index (RI) Detection
This method is advantageous for its simplicity and is suitable for the quantification of this compound in less complex sample matrices where high sensitivity is not a primary requirement. RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase caused by the presence of the analyte.[3]
Rationale for Method Parameters:
-
Stationary Phase: A C18 reversed-phase column is selected for its versatility and ability to retain small, relatively polar molecules like this compound.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and compatibility with RI detection. The ratio is optimized to achieve a suitable retention time and separation from potential impurities.
-
Detector: An RI detector is employed due to the analyte's lack of a UV chromophore. It is crucial to maintain a stable baseline, which requires a constant mobile phase composition and temperature.
Experimental Workflow for HPLC-RI Analysis
Caption: Workflow for direct analysis of this compound by HPLC-RI.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water in a 40:60 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.05 mg/mL to 1.0 mg/mL.
-
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Instrumentation and Conditions:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.
-
Inject the standards and samples onto the column.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Table 1: HPLC-RI Instrumental Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detector | Refractive Index (RI) |
| Detector Temperature | 35°C |
Protocol 2: HPLC with UV/Fluorescence Detection via Pre-Column Derivatization
For applications requiring higher sensitivity and selectivity, pre-column derivatization introduces a chromophoric or fluorophoric tag to the this compound molecule. This protocol is adapted from established methods for other alkoxyethanols.[4][5] 1-anthroylnitrile is a suitable derivatizing agent that reacts with the hydroxyl group of the analyte to form a highly fluorescent ester.
Rationale for Method Parameters:
-
Derivatization: The reaction with 1-anthroylnitrile provides a fluorescent derivative, allowing for highly sensitive detection.[4] The use of a catalyst like quinuclidine ensures the reaction proceeds to completion in a reasonable timeframe.
-
Stationary and Mobile Phases: A C18 column is used to separate the relatively nonpolar derivatized product. A gradient elution with acetonitrile and water may be necessary to achieve optimal separation from the derivatization reagent and other byproducts.
-
Detector: A fluorescence detector is set to the excitation and emission wavelengths specific to the anthroyl ester derivative, providing high sensitivity and selectivity.
Derivatization Reaction
Caption: Derivatization of this compound with 1-anthroylnitrile.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of 1-anthroylnitrile in acetonitrile.
-
Prepare a 10 mg/mL solution of quinuclidine (catalyst) in acetonitrile.
-
-
Standard and Sample Derivatization:
-
In a microcentrifuge tube, add 100 µL of the standard or sample solution.
-
Add 100 µL of the 1-anthroylnitrile solution and 50 µL of the quinuclidine solution.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
Stop the reaction by adding a small amount of an acid (e.g., 10 µL of 1% acetic acid in acetonitrile).
-
-
HPLC Instrumentation and Conditions:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the derivatized standards and samples.
-
-
Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1, using the peak area of the derivatized analyte.
-
Table 2: HPLC-Fluorescence Instrumental Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | Fluorescence |
| Excitation Wavelength | 360 nm |
| Emission Wavelength | 460 nm |
Method Validation and System Suitability
For both protocols, a comprehensive method validation should be performed in accordance with ICH guidelines. This includes, but is not limited to, an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Table 3: Typical Method Validation Parameters
| Parameter | HPLC-RI | HPLC-Fluorescence |
| Linearity (r²) | > 0.995 | > 0.999 |
| LOD | ~10 µg/mL | ~1 ng/mL |
| LOQ | ~30 µg/mL | ~3 ng/mL |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | < 2% | < 2% |
Conclusion
The analysis of this compound by HPLC can be effectively achieved through two distinct approaches. The choice between direct analysis with RI detection and a more sensitive method involving pre-column derivatization will depend on the specific analytical requirements. The HPLC-RI method offers simplicity for routine analysis of concentrated samples, while the derivatization method provides the high sensitivity needed for trace analysis and impurity profiling. Both methods, when properly validated, provide reliable and accurate quantification of this non-UV active compound.
References
-
SIELC Technologies. (n.d.). Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Forum. (2014). HPLC Sample Derivatization - 2butoxyethanol. Retrieved from [Link]
-
USP. (n.d.). Diethylene Glycol Monoethyl Ether. Retrieved from [Link]
-
IARC Publications. (2004). 2-BUTOXYETHANOL 1. Exposure Data. Retrieved from [Link]
- Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(2), 72-8.
- Albaseer, S. S., & Dören, L. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization and simultaneous UV and fluorescence detection. Research Square.
-
Environment Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive, household and commercial). Retrieved from [Link]
- Park, J. H., et al. (2009). Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate.
-
Waters. (n.d.). Fast Analysis for Fermentation Ethanol with the Breeze 2 HPLC System. Retrieved from [Link]
- Al-Sabti, B., & Dehghani, Z. (2011). detection of diethylene glycol in excipients and in pharmaceutical products using. International Journal of Comprehensive Pharmacy.
Sources
Application Notes & Protocols: Leveraging 2-(2-Isobutoxyethoxy)ethanol in Advanced Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
Solvent selection is a cornerstone of successful reaction design, profoundly influencing reaction kinetics, product yields, and impurity profiles. [1]High-boiling solvents are particularly crucial for reactions requiring elevated temperatures. [2][3]This guide delves into the practical application of 2-(2-isobutoxyethoxy)ethanol, a glycol ether solvent, in organic synthesis. We will explore its physicochemical properties and provide detailed, field-tested protocols for its use in key transformations, emphasizing the rationale behind procedural steps to ensure both efficacy and safety.
Introduction: The Role of this compound in Modern Synthesis
This compound, a member of the glycol ether family, is a versatile solvent characterized by its high boiling point, excellent solvency for a range of organic compounds, and miscibility with both polar and non-polar substances. [1][]These attributes make it an ideal medium for reactions that are sluggish at lower temperatures, such as certain esterifications and nucleophilic substitution reactions. [3]Its molecular structure, featuring both ether and alcohol functionalities, contributes to its unique solvating capabilities. [1]
Physicochemical Properties and Data
A thorough understanding of a solvent's physical and chemical properties is paramount for experimental design, safety, and effective post-reaction work-up. [3]
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C8H18O3 | [5] |
| Molecular Weight | 162.23 g/mol | [5] |
| Boiling Point | ~231 °C (448 °F) | |
| Melting Point | -68 °C (-90 °F) | |
| Density | ~0.95 - 0.967 g/cm³ at 20-25 °C | |
| Flash Point | ~105 °C (221 °F) | |
| Solubility | Soluble in water | [6] |
| Appearance | Clear, colorless liquid | |
Core Application: High-Temperature Fischer Esterification
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. [7][8]The reaction is reversible, and driving it towards the ester product often requires elevated temperatures and the removal of water. [7]this compound serves as an excellent high-boiling solvent for this purpose.
Causality of Experimental Choices
-
High Temperature: The high boiling point of this compound allows the reaction to be conducted at temperatures sufficient to overcome the activation energy and accelerate the rate of reaction. [9]* Water Removal: While not explicitly a water-removing agent, the high temperature facilitates the removal of the water byproduct, shifting the equilibrium towards the formation of the ester. [7]For more efficient water removal, a Dean-Stark apparatus can be employed. [9]* Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol. [8][10]
Detailed Step-by-Step Protocol for Fischer Esterification
This protocol outlines the synthesis of an ester from a generic carboxylic acid and alcohol.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.5 - 3.0 equiv)
-
This compound
-
p-Toluenesulfonic acid (0.05 - 0.1 equiv)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 equiv) and the alcohol (1.5 - 3.0 equiv) in this compound.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv).
-
Heating: Heat the reaction mixture to a temperature between 150 °C and 180 °C.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Organic chemistry syntheses often utilize polar, high-boiling point solvents, which can complicate the downstream purification process. [11]To isolate the product, it must be extracted from the reaction solvent. [11]8. Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the pure ester.
Caption: Workflow for Fischer Esterification using a high-boiling solvent.
Safety, Handling, and Storage
Glycol ethers, while generally having lower toxicity than some other solvents, require careful handling. [12] 4.1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12]* Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. [12][13]Prolonged or repeated inhalation can lead to respiratory irritation. [13] 4.2. Handling and Storage:
-
Store in a cool, dry place away from strong oxidizing agents. [12]* Keep containers tightly closed when not in use. [14]* Ground all equipment during transfer to prevent static discharge, as the substance is a combustible liquid. [14][15]* Storage tanks should be constructed of mild, carbon, or stainless steel. [13] 4.3. Spill and Fire Procedures:
-
In case of a spill, eliminate all ignition sources. [14][15]Absorb the spill with a non-combustible material like sand or dry earth and place it in a suitable container for disposal. [14][15]* For fires, use dry chemical, CO2, water spray, or alcohol-resistant foam. [6][15]
Post-Reaction Work-up and Solvent Removal
A significant challenge with high-boiling solvents is their removal after the reaction is complete. [11] 5.1. Extraction:
-
As detailed in the protocol, liquid-liquid extraction is a primary method to separate the product from the high-boiling solvent. [11]The choice of extraction solvent is critical and should be based on the product's solubility.
5.2. Evaporation Techniques:
-
Rotary Evaporation: While standard rotary evaporation may be inefficient for removing solvents with very high boiling points, it can be effective under high vacuum and with elevated bath temperatures. [16]* Azeotropic Removal: Adding a lower-boiling solvent (like toluene or hexane) can form an azeotrope with the high-boiling solvent, facilitating its removal at a lower temperature during rotary evaporation.
-
Nitrogen Blowdown: For small volumes, a gentle stream of nitrogen or air can be used to evaporate the solvent, though this can be time-consuming. [16][17]
Caption: Decision workflow for post-reaction solvent removal.
Conclusion
This compound is a valuable high-boiling solvent for a variety of organic transformations. Its effective application hinges on a solid understanding of its properties, adherence to safe handling practices, and the implementation of appropriate post-reaction work-up procedures. The protocols and guidelines presented here provide a robust framework for researchers to confidently and safely utilize this versatile solvent in their synthetic endeavors.
References
-
Glycol Ether PnB Safety Data Sheet. Shell. [Link]
-
Glycol Ethers Storage and Handling Guide. Scribd. [Link]
-
Chemical Properties of this compound (CAS 18912-80-6). Cheméo. [Link]
-
SAFETY DATA SHEET. (2024, March 8). CORECHEM Inc. [Link]
-
Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. Chemcasts. [Link]
-
How best to extract reaction products from high boiling solvents. (2023, February 6). Biotage. [Link]
-
Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). Cheméo. [Link]
-
Experiment 18 — Synthesis of Esters. Swarthmore College. [Link]
-
III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
High boiling point solvents. (2011, December 2). ResearchGate. [Link]
-
Low- vs. High-Boiling Solvents: Best Evaporation Methods. (2025, September 24). BioChromato. [Link]
-
Synthesis of Esters. (2018, September 21). YouTube. [Link]
-
What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know! (2025, July 28). Simple Solvents. [Link]
-
Alcohol acyltransferases for the biosynthesis of esters. (2023, June 1). PMC - PubMed Central. [Link]
-
Exploring the Synthesis Potential of 2-"[2-(2-Aminoethoxy)ethoxy]"ethanol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Compound 526896: 2-(2-Isopentoxyethoxy)ethanol. Data.gov. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Synthesis and Reactions of Esters. (2021, April 13). YouTube. [Link]
-
How to remove high boiling solvent from crude- Reaction work up. (2023, September 16). YouTube. [Link]
-
Mechanism and Kinetics of Isobutene Formation from Ethanol and Acetone over ZnxZryOz. SciSpace. [Link]
-
The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study. (2025, August 10). ResearchGate. [Link]
-
Synthesis of diethylene glycol monoethyl ether. PrepChem.com. [Link]
-
Mechanism and Kinetics of Isobutene Formation from Ethanol and Acetone over ZnxZryOz. Semantic Scholar. [Link]
-
Undesirable side reaction when using ethanol as an SN2 solvent? (2020, October 4). Reddit. [Link]
-
Bio-Based Solvents for Organic Synthesis. CORE. [Link]
-
Mechanism and Kinetics of Isobutene Formation from Ethanol and Acetone over ZnxZryOz. ResearchGate. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Production of ethylene glycol monobutyl ether through etherification of ethylene glycol using a nanostructured heterogeneous catalyst of amyberlyst-15. OUCI. [Link]
-
Kinetics and Mechanism of Ethanol Dehydration on γ-Al2O3: The Critical Role of Dimer Inhibition. (2025, August 10). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. corecheminc.com [corecheminc.com]
- 7. amherst.edu [amherst.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. biotage.com [biotage.com]
- 12. alliancechemical.com [alliancechemical.com]
- 13. scribd.com [scribd.com]
- 14. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 15. GLYCOL ETHERS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2-(2-isobutoxyethoxy)ethanol in Cleaning Solutions
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2-(2-isobutoxyethoxy)ethanol, also known as Diethylene Glycol Isobutyl Ether (DEGBE), in the formulation of high-performance cleaning solutions. These notes detail the unique physicochemical properties of this glycol ether, offering insights into its function as a powerful solvent and coupling agent. Detailed protocols for formulation development and performance evaluation are provided, grounded in established industry standards, to ensure scientific integrity and reproducible results.
Introduction: The Role of this compound in Advanced Cleaning Formulations
This compound is a high-performance, slow-evaporating glycol ether solvent that offers a unique combination of hydrophilic and hydrophobic characteristics.[1][2] This amphiphilic nature makes it an invaluable component in a wide array of cleaning formulations, from household all-purpose cleaners to industrial-grade degreasers.[1][2] Its primary function is to dissolve and lift a broad spectrum of soils, including oils, greases, and other organic residues, while also acting as a coupling agent to stabilize the formulation and prevent phase separation. The low volatility of this compound contributes to a longer contact time with the soiled surface, enhancing cleaning efficacy, and its relatively low odor improves the end-user experience.[2]
Physicochemical Properties and Mechanistic Insights
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in cleaning formulations.
| Property | Value | Significance in Formulation |
| Molecular Formula | C8H18O3 | Influences solvency characteristics. |
| Molecular Weight | 162.23 g/mol | Affects volatility and viscosity. |
| Boiling Point | Approx. 232 °C | Low volatility provides extended contact time for soil penetration. |
| Flash Point | Approx. 92.8 °C | Important for safety considerations during manufacturing and use. |
| Density | Approx. 0.947 g/cm³ | Necessary for accurate formulation calculations. |
| Water Solubility | Miscible | Enables its use in aqueous-based cleaning solutions. |
| Log P (Octanol/Water) | ~0.668 (Crippen Calculated) | Indicates a balance of hydrophilic and lipophilic character, crucial for dissolving both polar and non-polar soils.[3] |
The cleaning action of this compound is rooted in its molecular structure. The ether linkages provide solvency for organic soils, while the terminal hydroxyl group imparts hydrophilicity, allowing for miscibility with water and interaction with polar soils. This dual nature enables it to act as a bridge between oil and water phases, which is critical for the emulsification and removal of greasy soils in the presence of surfactants.
Figure 1: Synergistic cleaning action of this compound with surfactants.
Formulation Guidelines
The concentration of this compound in a cleaning formulation is dictated by the intended application and the desired performance characteristics. The following are starting point formulations for common cleaning product categories.
All-Purpose Hard Surface Cleaner
This formulation is designed for general-purpose cleaning of resilient flooring and washable walls.
| Ingredient | Function | Concentration (wt%) |
| Water | Diluent | 80.0 - 90.0 |
| This compound | Solvent & Coupling Agent | 1.0 - 5.0 |
| Non-ionic Surfactant (e.g., Alcohol Ethoxylate) | Wetting & Emulsification | 2.0 - 8.0 |
| Chelating Agent (e.g., Tetrasodium EDTA) | Water Softening | 0.5 - 2.0 |
| pH Adjuster (e.g., Monoethanolamine) | To pH 9.5-10.5 | As needed |
| Fragrance & Dye | Aesthetics | As desired |
Heavy-Duty Degreaser
This formulation is optimized for the removal of heavy grease and oil from industrial surfaces.
| Ingredient | Function | Concentration (wt%) |
| Water | Diluent | 60.0 - 75.0 |
| This compound | Primary Solvent | 5.0 - 15.0 |
| Anionic Surfactant (e.g., Linear Alkylbenzene Sulfonate) | Detergency & Emulsification | 5.0 - 10.0 |
| Builder (e.g., Sodium Metasilicate) | Alkalinity & Soil Suspension | 2.0 - 5.0 |
| Hydrotrope (e.g., Sodium Xylene Sulfonate) | Solubilizer | 1.0 - 4.0 |
| Corrosion Inhibitor | Protects Metal Surfaces | As needed |
Streak-Free Glass Cleaner
This formulation is designed to provide effective cleaning of glass and other polished surfaces without leaving streaks or residues.[4][5]
| Ingredient | Function | Concentration (wt%) |
| Deionized Water | Diluent | 85.0 - 95.0 |
| Isopropyl Alcohol | Co-solvent & Drying Agent | 3.0 - 7.0 |
| This compound | Co-solvent & Film Reducer | 0.5 - 2.0 |
| Anionic or Non-ionic Surfactant | Wetting Agent | 0.1 - 0.5 |
| pH Adjuster (e.g., Ammonia or Acetic Acid) | To desired pH | As needed |
Performance Evaluation Protocols
To ensure the efficacy and quality of cleaning formulations containing this compound, standardized testing methodologies are essential. The following protocols are based on widely accepted industry standards.
Protocol: Evaluation of Cleaning Performance on Resilient Flooring and Washable Walls (Adapted from ASTM D4488)
This protocol provides a standardized method for assessing the cleaning efficiency of all-purpose cleaners.[6][7][8]
Objective: To quantify the soil removal capabilities of a cleaning formulation.
Materials:
-
Gardner Straight Line Washability and Abrasion Machine
-
White vinyl tiles (substrate)
-
Standardized soil (particulate and oily blend as per ASTM D4488)
-
Sponge or other applicator
-
Colorimeter or reflectometer
-
Test and control cleaning formulations
Procedure:
-
Substrate Preparation: Pre-clean the vinyl tiles and measure their initial reflectance (R_initial).
-
Soiling: Apply a standardized amount of soil uniformly to a defined area of the tile.
-
Drying/Curing: Allow the soiled tiles to air-dry for a specified period (e.g., 24 hours).[6]
-
Reflectance Measurement (Soiled): Measure the reflectance of the soiled tile (R_soiled).
-
Cleaning:
-
Mount the soiled tile in the washability apparatus.
-
Apply a specified volume of the cleaning solution to the applicator.
-
Run the apparatus for a set number of cycles with a defined weight and pressure.
-
-
Rinsing and Drying: Rinse the tile with deionized water and allow it to air dry completely.
-
Reflectance Measurement (Cleaned): Measure the final reflectance of the cleaned area (R_cleaned).
-
Calculation of Cleaning Efficiency: Cleaning Efficiency (%) = [(R_cleaned - R_soiled) / (R_initial - R_soiled)] x 100
Figure 2: Workflow for ASTM D4488 Cleaning Performance Evaluation.
Protocol: Assessment of Ready Biodegradability (Adapted from OECD 301D)
This protocol is used to determine the ready biodegradability of this compound, providing an indication of its environmental fate.[3][9][10]
Objective: To assess the potential for rapid and ultimate biodegradation in an aerobic aqueous environment.
Materials:
-
Test substance: this compound
-
Mineral medium
-
Aerobic microbial inoculum (e.g., from activated sludge)
-
Sealed glass bottles
-
Oxygen electrode or other means of measuring dissolved oxygen
-
Reference substance (e.g., sodium benzoate)
Procedure:
-
Preparation: Add a known concentration of the test substance to the mineral medium in sealed bottles. Inoculate with a small volume of the microbial source.
-
Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Oxygen Measurement: Periodically measure the dissolved oxygen concentration in the test bottles and in blank controls (containing only inoculum and mineral medium).
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the oxygen consumed in the test bottles relative to the theoretical oxygen demand (ThOD) of the substance.
-
Validation: A parallel test with a readily biodegradable reference substance must show greater than 60% degradation within a 10-day window for the test to be valid.
Interpretation: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within the 28-day test period and within a 10-day window.[10]
Safety, Handling, and Environmental Considerations
5.1 Human Health and Safety: this compound can cause serious eye irritation. It may also cause skin irritation with prolonged or repeated contact due to its defatting properties. It is crucial to use appropriate personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves, when handling this substance.[11] Ensure adequate ventilation in the work area to minimize inhalation exposure.[12]
5.2 Environmental Fate: Glycol ethers as a class are generally not persistent in the environment and are not expected to bioaccumulate. Many are biodegradable.[2] The ready biodegradability of this compound, as determined by protocols like OECD 301D, is a key indicator of its environmental profile.
Conclusion
This compound is a versatile and highly effective solvent for the formulation of a wide range of cleaning solutions. Its unique balance of properties allows for the dissolution of diverse soils and the creation of stable, high-performance products. By following the formulation guidelines and evaluation protocols outlined in this document, researchers and formulators can harness the full potential of this glycol ether to develop innovative and effective cleaning solutions that meet rigorous performance and safety standards.
References
-
Aropha. (n.d.). OECD 301D: Closed Bottle Ready Biodegradability Test. Retrieved from [Link]
-
Dell Tech Laboratories Ltd. (2020, August 12). Floor and Wall Cleaner Products Testing: ASTM D4488-A5. Retrieved from [Link]
-
ASTM International. (2017). D4488 Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls. Retrieved from [Link]
-
ASTM International. (2001). Designation: D 4488 – 95 (Reapproved 2001) Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls. Retrieved from [Link]
-
ASTM International. (2010). D4488 Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls (Withdrawn 2009). Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 301D - Biodegradation Closed Bottle Test. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D4488-95 - Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls. Retrieved from [Link]
-
Level 7 Chemical. (2025, June 13). Using Glycol Ethers in Cleaning Products: Performance and Safety Benefits. Retrieved from [Link]
-
Pesticide Registration Toolkit. (n.d.). Ready biodegradability. Retrieved from [Link]
-
ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]
- Google Patents. (n.d.). WO2000068351A1 - Heavy duty degreaser cleaning compositions and methods of using the same.
-
Regulations.gov. (2020, August 28). Closed Bottle Biodegradation (OECD 301D). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Glycol Ethers in Industrial Cleaning: Focus on DBAC's Coupling Action. Retrieved from [Link]
- Google Patents. (n.d.). US4421680A - Cleaning and degreasing composition.
- Google Patents. (n.d.). US4772415A - Heavy duty degreaser composition and method of use.
-
Aramsco. (n.d.). FloorStar Heavy Duty Floor & Equipment Degreaser II HAZ 4 - 1 Gallons/Case. Retrieved from [Link]
-
Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]
-
Level 7 Chemical. (2025, September 5). Advancing Chemistry for a Cleaner, Greener Future: How Surfactants and Glycol Ethers Shape Eco-Friendly Cleaning. Retrieved from [Link]
- Google Patents. (n.d.). WO2017011216A1 - Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces.
-
Scribd. (n.d.). Heavy Duty Degreaser Composition. Retrieved from [Link]
-
European Commission. (n.d.). Framework for testing performance for hard surface cleaning products. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A new test for cleaning efficiency assessment of cleaners for hard surfaces. Retrieved from [Link]
-
JYX (University of Jyväskylä). (n.d.). Development of a test method for evaluating the cleaning efficiency of hard-surface cleaning agents. Retrieved from [Link]
-
SciSpace. (n.d.). Step by Step How to Do Cleaning Validation. Retrieved from [Link]
- Google Patents. (n.d.). US5750482A - Glass cleaning composition.
-
European Patent Office. (n.d.). EP 0527625 A2 - Glass cleaning composition. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, May 17). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. Retrieved from [Link]
-
Detergent Manufacturer Guidance. (2024, August 19). Glass Cleaner Formulation: Composition and Preparation Method. Retrieved from [Link]
-
EU Ecolabel. (2018, September 4). EU Ecolabel for hard surface cleaners (EU) 2017/1217 Implementation of the performance test for application. Retrieved from [Link]
-
GESTIS Substance Database. (n.d.). 2-(2-Butoxyethoxy)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
-
Tri-iso. (n.d.). Starting Point Formulations. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (1996, October 29). 2-butoxyethanol. Retrieved from [Link]
-
Clear Solutions USA. (2021, January 12). Clean in Place (CIP) Chemistry for the Ethanol Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
- Google Patents. (n.d.). US10421926B2 - Cleaning and rinse aid compositions and emulsions or microemulsions employing optimized extended chain nonionic surfactants.
-
Chemical Safety Facts. (n.d.). Butoxyethanol / 2-Butoxyethanol. Retrieved from [Link]
- Google Patents. (n.d.). US3882038A - Cleaner compositions.
- Google Patents. (n.d.). WO2003018733A1 - Surfactant blend for use in highly alkaline compositions.
-
Dow Inc. (n.d.). Household, Industrial & Institutional Cleaner Starting Formulations. Retrieved from [Link]
- Google Patents. (n.d.). US20200369984A1 - Surfactant package for high foaming detergents with low level of medium to long chain linear alcohols.
-
Environmental Working Group. (n.d.). ETHANOL, 2-BUTOXY-, PHOSPHATE (3:1). Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 4. How to Make Glass Cleaner for Commercial & Industrial Use | Ultimate Guide [elchemy.com]
- 5. yeserchem.com [yeserchem.com]
- 6. delltech.com [delltech.com]
- 7. store.astm.org [store.astm.org]
- 8. img.antpedia.com [img.antpedia.com]
- 9. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 10. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. scispace.com [scispace.com]
role of 2-(2-isobutoxyethoxy)ethanol in paint and coating formulations
An Application Guide to 2-(2-Isobutoxyethoxy)ethanol in High-Performance Coating Formulations
Authored by: A Senior Application Scientist
Introduction: Beyond a Simple Solvent
In the intricate world of paint and coating formulations, performance is dictated by a delicate interplay of components. While binders and pigments often take the spotlight, the role of specialized solvents and additives is paramount in translating a liquid formulation into a durable, functional, and aesthetically pleasing film. This compound (CAS No. 18912-80-6), a high-performance glycol ether, stands out as a critical component in this process.[1][2] This guide delves into the multifaceted role of this molecule, moving beyond its simple classification as a solvent to explore its primary function as a highly efficient coalescing agent.
This document serves as a technical resource for formulation scientists and researchers, providing a foundational understanding of this compound's mechanism of action, practical application protocols, and methods for evaluating its impact on final film properties.
Core Physicochemical Properties: A Profile
Understanding the behavior of this compound begins with its fundamental physical and chemical properties. Its structure, featuring both ether and alcohol functionalities, imparts a unique balance of hydrophilic and hydrophobic characteristics. This dual nature is key to its utility in both water-borne and solvent-based systems. The molecule's relatively high molecular weight and boiling point result in a slow evaporation rate, a critical attribute for its function in coatings.
| Property | Value | Unit | Source |
| CAS Number | 18912-80-6 | - | [1][2] |
| Molecular Formula | C8H18O3 | - | [1][2][] |
| Molecular Weight | 162.23 | g/mol | [1][2][] |
| Boiling Point | ~220 (estimated) | °C | - |
| Flash Point | 92.8 | °C | [2] |
| Density | 0.947 | g/cm³ | [2] |
| Volatility | Low | - | [] |
The Mechanism of Coalescence in Latex Coatings
The primary role of this compound in water-borne latex coatings is to act as a coalescing agent, facilitating the formation of a continuous, uniform film.[4] Latex paints consist of discrete polymer particles dispersed in water. For a durable film to form, these particles must fuse together into a cohesive matrix as the water evaporates—a process known as coalescence.[5][6]
However, polymer particles are often hard and resistant to fusing at ambient temperatures. The temperature at which they can just begin to form a continuous film is known as the Minimum Film Formation Temperature (MFFT). If the application temperature is below the MFFT, the result is a cracked, powdery, and useless coating.
This is where this compound intervenes. Its function is to temporarily plasticize, or soften, the polymer particles.[7] Due to its favorable partitioning, it diffuses into the polymer particles, lowering their glass transition temperature (Tg) and, consequently, reducing the MFFT of the system.[5][7] This allows for proper film formation over a wider range of application temperatures.
As a slow-evaporating solvent, it remains in the film long enough to perform this function and then gradually volatilizes, allowing the polymer to return to its original hardness and ensuring the final film achieves its desired durability and mechanical properties.[4]
Caption: The four-stage process of latex paint film formation, highlighting the critical role of the coalescing agent.
Dual Functionality: A Superior Solvent
Beyond its role as a coalescent, this compound is an effective slow-evaporating solvent that enhances overall coating quality.[][4]
-
Improved Leveling and Flow: Its slow evaporation rate extends the "open time" of the paint, allowing more time for brush marks or roller stipple to level out, resulting in a smoother finish.
-
Gloss Development: In gloss and semi-gloss formulations, the extended wet edge time allows for better orientation of binder and pigment particles at the surface, which is crucial for achieving high gloss.
-
Solvency: It possesses good solvency for a variety of resins used in coatings, making it versatile for different formulations.[8]
Application Protocols: Performance Evaluation
To quantify the effect of this compound in a formulation, a series of standardized tests should be performed. The following protocols provide a framework for this evaluation.
Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)
Objective: To measure the effectiveness of this compound in reducing the MFFT of a latex binder. This is the most direct measure of its coalescing efficiency.[5]
Materials:
-
MFFT Bar instrument (a metal platen with a controlled temperature gradient)
-
Latex emulsion (control)
-
Latex emulsion formulated with a known concentration of this compound
-
Film applicator (e.g., 75 µm bird applicator)
-
Dry, clean air supply
Procedure:
-
Instrument Setup: Turn on the MFFT Bar and allow the temperature gradient to stabilize (e.g., from 0°C to 20°C).
-
Sample Preparation: Prepare at least two samples: (a) the neat latex emulsion and (b) the latex emulsion with a specified percentage (e.g., 3-8% based on polymer solids) of this compound, mixed thoroughly.
-
Film Application: Place the film applicator at the hot end of the MFFT bar. Apply a bead of the sample emulsion in front of the applicator blade.
-
Drawdown: In a smooth, continuous motion, draw the applicator down the length of the bar to create a uniform film.
-
Drying: Allow the film to dry under a gentle stream of dry air, as specified by the instrument manufacturer.
-
Observation: Once the film is dry, observe the point on the temperature scale where the film transitions from clear and continuous (properly coalesced) to white and cracked/powdery (not coalesced).
-
Record MFFT: The temperature at this transition point is the MFFT. Record the value for both the control and the experimental sample.
Interpretation of Results: A significant reduction in the MFFT for the sample containing this compound demonstrates its high efficiency as a coalescing agent.
Protocol 2: Evaluation of Final Film Properties
Objective: To assess the impact of this compound on key physical properties of the final, cured paint film.
Materials:
-
Test substrates (e.g., glass panels, steel panels, or sealed charts)
-
Film applicator (e.g., 150 µm wet film thickness)
-
Glossmeter (60° and/or 20° geometry)
-
Pencil hardness test set (ASTM D3363)
-
Leveling test blade
Procedure:
-
Formulation: Prepare a control paint formulation and an experimental formulation containing this compound. Ensure all other components are identical.
-
Application: Apply both formulations to the appropriate test substrates using the film applicator to ensure uniform thickness.
-
Curing: Allow the films to cure under controlled conditions (e.g., 25°C and 50% relative humidity) for a specified period (e.g., 7 days).
-
Gloss Measurement: Using the glossmeter, take several readings across the surface of the cured films. Calculate the average gloss value.
-
Pencil Hardness Test: Following the ASTM D3363 standard, determine the hardness of the film by pushing pencils of increasing hardness across the surface until one scratches or gouges the film. The hardness is recorded as the last pencil that did not scratch the film.
-
Leveling Evaluation: Apply the paint using a leveling test blade onto a sealed chart. Allow it to dry and visually compare the distinctness of the drawn-down lines. A formulation with better leveling will show less defined lines.
-
Data Recording: Record all results in a structured table for direct comparison.
Caption: A typical experimental workflow for evaluating the performance of a coalescing agent in a coating formulation.
Conclusion
This compound is a highly effective and versatile additive in modern paint and coating formulations. Its primary function as a coalescing agent ensures proper film formation in latex systems by significantly reducing the minimum film formation temperature. Furthermore, its characteristics as a slow-evaporating solvent contribute positively to critical aesthetic properties such as gloss and leveling. Through systematic evaluation using the protocols outlined in this guide, formulation scientists can optimize the concentration of this compound to achieve superior coating performance across a wide range of applications.
References
-
Title: Chemical Properties of this compound (CAS 18912-80-6) Source: Cheméo URL: [Link]
-
Title: Thermophysical Properties of 2-(2-butoxyethoxy)ethanol Source: Chemcasts URL: [Link]
-
Title: (DOWANOL DPnB) DIPROPYLENE GLYCOL n-BUTYL ETHER Source: Ataman Kimya URL: [Link]
-
Title: this compound | CAS: 18912-80-6 Source: FINETECH INDUSTRY LIMITED URL: [Link]
-
Title: 2-BUTOXYETHANOL 1. Exposure Data Source: IARC Publications URL: [Link]
-
Title: DOWANOL™ DPM - Dipropylene Glycol Methyl Ether Source: Dow URL: [Link]
-
Title: DOWANOL™ DPM Technical Data Sheet Source: Dow URL: [Link]
-
Title: DOWANOL™ DPnB Glycol Ether Source: Dow Inc. URL: [Link]
-
Title: Ethanol, 2-(2-butoxyethoxy)-, reaction products with 1,1'-methylenebis[4-isocyanatobenzene] Source: US EPA URL: [Link]
-
Title: Ethanol in Paints and Varnishes: Enhancing Performance and Sustainability Source: Simple Solvents URL: [Link]
-
Title: Coalescing Agents in Coatings Source: Surfacelogix URL: [Link]
- Title: Coalescing agents for waterborne coatings - Google Patents Source: Google Patents URL
-
Title: Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants Source: Locus Ingredients URL: [Link]
- Title: Coalescing agents for dispersion paints and coating compositions - Google Patents Source: Google Patents URL
Sources
- 1. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | CAS: 18912-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. specialchem.com [specialchem.com]
- 5. surfacelogix.net [surfacelogix.net]
- 6. locusingredients.com [locusingredients.com]
- 7. US20210009844A1 - Coalescing agents for waterborne coatings - Google Patents [patents.google.com]
- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
Troubleshooting & Optimization
improving reaction yield with 2-(2-isobutoxyethoxy)ethanol as solvent
Technical Support Center: A-Z Guide to 2-(2-isobutoxyethoxy)ethanol
Welcome, esteemed researchers and chemists. This guide serves as a comprehensive technical resource for leveraging this compound, also known as Diethylene Glycol isobutyl ether (DEGBE), as a high-performance solvent to enhance reaction yields. We will explore its unique properties, address common experimental challenges, and provide actionable protocols to streamline your synthesis efforts.
Part 1: Understanding the Asset: Key Properties of DEGBE
Before troubleshooting, it's crucial to understand why DEGBE is a powerful choice for certain reactions. Its efficacy stems from a unique combination of physical and chemical properties.
| Property | Value | Implication for Synthesis |
| Boiling Point | ~220 °C | Enables reactions at elevated temperatures, overcoming activation energy barriers and increasing reaction rates.[] |
| Flash Point | ~93 °C | High flash point contributes to safer handling at elevated temperatures compared to lower-boiling solvents. |
| Molecular Formula | C8H18O3 | An amphiphilic structure with both ether and hydroxyl functionalities. |
| Solubility | Miscible with water and many organic solvents | Excellent for reactions with poorly soluble reagents or for facilitating single-phase reaction media with diverse components.[] |
| Vapor Pressure | Very Low | Reduces solvent loss via evaporation during long, high-temperature reactions.[] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the application of this compound.
Q1: Under what reaction conditions should I consider switching to DEGBE?
A: Consider DEGBE when you encounter:
-
Slow or Stalled Reactions: If a reaction is sluggish at the boiling point of common solvents (e.g., THF, Toluene), the high boiling point of DEGBE can provide the necessary energy to increase the reaction rate.[2]
-
Poor Reagent Solubility: DEGBE's amphiphilic nature, possessing both polar (hydroxyl) and non-polar (isobutyl, ether) moieties, allows it to dissolve a wide range of reactants that may be immiscible in other solvents.[]
-
Need for a Stable High-Temperature Medium: For reactions requiring prolonged heating, DEGBE's low vapor pressure minimizes solvent loss and maintains consistent reaction concentration.[]
Q2: What are the primary safety concerns when working with DEGBE?
A: While DEGBE is less volatile than many solvents, standard laboratory precautions are essential.
-
Handling: Always work in a well-ventilated fume hood.[3] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Health: DEGBE can cause serious eye irritation.[4][5] Avoid inhalation of vapors and direct skin contact.[6]
-
Peroxide Formation: Like other ethers, DEGBE can form explosive peroxides upon exposure to air and light.[7] It is critical to use fresh, tested solvent or to test for peroxides before use, especially before any distillation or concentration step.
Q3: My reaction is complete, but removing the high-boiling DEGBE solvent is proving difficult. What are the best practices?
A: This is a common challenge. Standard rotary evaporation is often inefficient.
-
Aqueous Workup/Extraction: If your product is not water-soluble, perform an aqueous wash to extract the DEGBE. Since DEGBE is water-miscible, multiple extractions with water or brine can effectively remove it from an organic layer containing your product.
-
High-Vacuum Distillation: For thermally stable products, distillation or Kugelrohr distillation under high vacuum can remove the solvent.
-
Precipitation/Crystallization: If your product is a solid, adding an anti-solvent in which your product is insoluble but DEGBE is soluble can induce precipitation or crystallization, leaving the solvent behind in the mother liquor.
Part 3: Troubleshooting Guide for Low Reaction Yield
Encountering a low yield can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue when using DEGBE.
Problem: Low or No Product Formation
If your reaction is not proceeding as expected, a methodical investigation is key.[8]
Caption: A systematic workflow for troubleshooting low reaction yields.
-
Causality 1: Incorrect Temperature.
-
Insight: While DEGBE allows for high temperatures, every reaction has an optimal thermal window. Temperatures that are too low may not overcome the activation energy, while excessive heat can lead to reactant or product degradation.[9]
-
Solution: Ensure your heating mantle and thermometer are calibrated. Incrementally increase the temperature in small steps (e.g., 10 °C), monitoring for product formation and potential decomposition via TLC or LC-MS.
-
-
Causality 2: Reagent or Solvent Impurity.
-
Insight: The hydroxyl group on DEGBE makes it hygroscopic. Water is a notorious inhibitor of many organometallic and water-sensitive reactions.[8] Furthermore, aged DEGBE can contain peroxides that interfere with radical or oxidative processes.
-
Solution: Use anhydrous grade solvent for moisture-sensitive reactions.[8] If not available, consider drying the solvent using molecular sieves. Always use fresh reagents of known purity.[10][11]
-
-
Causality 3: Insufficient Reaction Time.
-
Insight: High-boiling solvents can sometimes significantly extend the required reaction time, even at elevated temperatures, especially if the concentration of reactants is low.
-
Solution: Do not assume a standard reaction time. Monitor the reaction's progress regularly using an appropriate technique (e.g., TLC, GC-MS, LC-MS) to determine the point of maximum conversion.[8]
-
Problem: Product Loss During Workup
A high crude yield that diminishes significantly after purification points to issues in the isolation phase.
-
Causality 1: Inefficient Extraction of DEGBE.
-
Insight: The amphiphilic nature of DEGBE can lead to its partitioning into both aqueous and organic layers, or it may contribute to the formation of emulsions, trapping the product.[8]
-
Solution: To break emulsions, add brine (saturated NaCl solution) to increase the polarity of the aqueous phase.[8] To recover the product, back-extract the combined aqueous layers with a fresh portion of the organic solvent.[8]
-
-
Causality 2: Product Volatility.
-
Insight: If you are using high-vacuum distillation to remove DEGBE, a semi-volatile product may co-distill with the solvent, leading to significant loss.
-
Solution: Before attempting a full-scale distillation, test the thermal stability and volatility of your product on a small aliquot. If co-distillation is an issue, switch to an extraction-based or crystallization-based purification method.
-
Part 4: Experimental Protocols
Protocol 1: Peroxide Test for Ethers
This protocol is mandatory before heating or concentrating any ether-based solvent, including DEGBE.
Materials:
-
DEGBE solvent sample (1-2 mL)
-
Potassium Iodide (KI), granular
-
Acidic acid, glacial
-
Starch solution (optional, for enhanced visibility)
Procedure:
-
Add 1 mL of DEGBE to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of potassium iodide.
-
Stopper the tube and shake vigorously for 1 minute.
-
Allow the phases to separate.
-
Observe the color:
-
Colorless/Pale Yellow: Peroxides are at a safe, low level.
-
Dark Yellow to Brown: Indicates the presence of peroxides. The solvent is unsafe for heating or distillation and must be treated or disposed of according to institutional safety guidelines.
-
Protocol 2: General High-Temperature Reaction Setup
This protocol outlines a standard setup for a reaction in DEGBE near its boiling point.
Caption: Standard experimental workflow for a high-temperature reaction.
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried to remove residual moisture, especially for water-sensitive reactions.[10][11]
-
Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar, add your solid reagents. Add the required volume of DEGBE solvent.
-
Apparatus Assembly: Fit the flask with a reflux condenser. For air-sensitive reactions, attach a nitrogen or argon inlet to the top of the condenser.
-
Heating and Stirring: Place the apparatus in a heating mantle on a magnetic stir plate. Ensure vigorous stirring to promote even heat distribution and mixing.[8]
-
Temperature Control: Slowly raise the temperature to the desired setpoint. Monitor the internal reaction temperature closely.
-
Monitoring: At regular intervals, carefully take a small aliquot from the reaction mixture to monitor its progress by TLC, LC-MS, or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with the appropriate workup and purification protocol.[10]
By understanding the unique advantages and potential pitfalls of using this compound, and by employing a systematic approach to troubleshooting, you can effectively harness its power to drive your reactions toward higher yields and greater success.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry?.
- NOAA, CAMEO Chemicals. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER.
- BOC Sciences. (n.d.). This compound.
- Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL.
- Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER.
- UNICO. (2024, January 15). High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry.
- Tensid. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol.
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
Sources
- 2. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]
- 3. tensid.com [tensid.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. integraclear.com [integraclear.com]
- 7. DIETHYLENE GLYCOL MONOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
common side reactions with 2-(2-isobutoxyethoxy)ethanol
Technical Support Center: 2-(2-Isobutoxyethoxy)ethanol
Prepared by: Senior Application Scientist, Gemini Laboratories
This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. As a widely used glycol ether solvent, its unique properties are invaluable, but they also present potential for side reactions that can impact experimental outcomes.[] This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview of common issues to ensure the integrity and reproducibility of your work.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common preliminary questions regarding the handling, storage, and initial signs of degradation of this compound.
Question 1: My stored this compound has developed a slight yellow tint. Is it still usable?
Answer: A yellow tint is a primary visual indicator of degradation, most commonly due to the formation of peroxides. Glycol ethers, like this compound, are susceptible to auto-oxidation when exposed to atmospheric oxygen, a process accelerated by light and heat.[2] While a faint color change may not immediately preclude its use in non-critical applications, it strongly suggests the presence of impurities. For sensitive experiments, particularly those involving catalysts or biological materials, using peroxidized solvent is highly discouraged as it can lead to unpredictable side reactions and compromised results. We strongly recommend testing for peroxides before use (see Protocol 3.1).
Question 2: I'm observing inconsistent reaction kinetics and lower-than-expected yields. Could the solvent be the cause?
Answer: Absolutely. The purity of this compound is critical. Two primary side reactions are likely culprits:
-
Peroxide Formation: Peroxides are reactive species that can initiate unwanted radical reactions, consume sensitive reagents, or catalyze the degradation of your target molecules.[3]
-
Oxidation: The terminal primary alcohol group on the molecule can oxidize to an aldehyde and subsequently to 2-(2-isobutoxyethoxy)acetic acid. This acidic byproduct can alter the pH of your reaction medium, affecting acid/base-sensitive catalysts and reagents, thereby impacting reaction rates and yields. A similar metabolic pathway is observed in the related compound, 2-butoxyethanol, which is oxidized to 2-butoxyacetic acid.[4][5]
Question 3: What are the primary chemical incompatibilities I should be aware of when using this solvent?
Answer: this compound is incompatible with several classes of chemicals. Mixing can lead to vigorous, exothermic reactions or the formation of unstable products. Always consult the Safety Data Sheet (SDS) for your specific product.[6]
| Incompatible Material Class | Potential Hazard / Side Reaction |
| Strong Oxidizing Agents (e.g., perchlorates, nitric acid) | Can cause fire or explosions. Will aggressively oxidize the alcohol group. |
| Strong Acids (e.g., sulfuric acid, HBr) | Can catalyze dehydration or ether cleavage, especially at elevated temperatures.[6][7] |
| Strong Bases (e.g., sodium hydride, alkoxides) | Will deprotonate the terminal alcohol group to form an alkoxide.[6][7] While this may be a desired reaction, it is an important reactivity to consider. |
| Light Metals (e.g., sodium, potassium, aluminum) | Can react with the alcohol group to generate flammable hydrogen gas.[8] |
Part 2: Troubleshooting Experimental Failures
This section provides a logical workflow for diagnosing issues when an experiment involving this compound fails or produces unexpected results.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments using this compound.
Question 4: My reaction is producing a significant amount of an unknown, more polar byproduct. How can I identify it?
Answer: A common polar byproduct is the carboxylic acid formed from the oxidation of the terminal alcohol. This species, 2-(2-isobutoxyethoxy)acetic acid, will have a distinct mass and fragmentation pattern in mass spectrometry and a different retention time in chromatography compared to the parent alcohol.
Identification Strategy:
-
Extraction: Perform a simple liquid-liquid extraction. Acidify the reaction mixture slightly and extract with a solvent like ethyl acetate. The carboxylic acid byproduct will preferentially move into the organic phase.
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.[9] Look for a molecular ion peak corresponding to the mass of 2-(2-isobutoxyethoxy)acetic acid (C8H16O4, M.W. = 176.21 g/mol ). The parent alcohol has a molecular weight of 162.23 g/mol .[10]
-
Confirmation: Derivatization of the sample, for instance by esterification, will cause a predictable mass shift in the byproduct peak, confirming the presence of a carboxylic acid.
Key Side Reaction Pathways
Understanding the mechanisms of these side reactions is crucial for prevention.
Caption: Common side reaction pathways for this compound.
Part 3: Experimental Protocols & Validation
These protocols provide step-by-step instructions for identifying and mitigating common solvent-related issues.
Protocol 3.1: Qualitative Test for Peroxides
This protocol provides a rapid check for the presence of harmful peroxides.
Materials:
-
Solvent to be tested (approx. 2 mL)
-
Potassium Iodide (KI) test strips OR
-
Freshly prepared 10% aqueous Potassium Iodide (KI) solution
-
Glacial acetic acid
-
Small test tube
Procedure (Using KI Solution):
-
Add 1 mL of this compound to a clean test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the freshly prepared 10% KI solution.
-
Stopper the tube and shake for 1 minute.
-
Observe the color:
-
Negative Result (Safe): The solution remains colorless.
-
Positive Result (Peroxides Present): A yellow to dark brown color develops. The intensity of the color is proportional to the peroxide concentration. Peroxides oxidize the iodide (I⁻) to iodine (I₂), which is responsible for the color.
-
Self-Validation: If the KI solution itself is yellowed, it has oxidized. Use a freshly prepared solution for a trustworthy result.
Protocol 3.2: Quenching of Peroxides
WARNING: This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Do not attempt to treat solvents that have visible crystal formation or a viscous consistency, as these may be highly concentrated in explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.[2]
Materials:
-
Peroxide-containing solvent
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Deionized water
-
Separatory funnel
Procedure:
-
Prepare a 30% (w/v) solution of ferrous sulfate in deionized water.
-
For every 100 mL of solvent, add 20 mL of the ferrous sulfate solution to a separatory funnel.
-
Slowly add the peroxide-containing solvent to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer contains the reduced peroxides.
-
Drain and discard the lower aqueous layer.
-
Wash the solvent layer with an equal volume of deionized water to remove any residual iron salts.
-
Separate the layers and dry the organic solvent layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter the dried solvent.
-
Validation: Retest the treated solvent using Protocol 3.1 to confirm the absence of peroxides before use.
Protocol 3.3: Purity Assessment by GC-MS (Conceptual Method)
This outlines a general method for identifying the parent compound and its primary oxidation byproduct. Specific parameters must be optimized for your instrument.
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a diluted sample (e.g., 1% in a volatile solvent like dichloromethane).
-
Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 10°C/minute.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters: Scan from m/z 40 to 300.
-
Expected Results:
-
This compound: Will elute at a characteristic retention time. The mass spectrum will show a molecular ion peak (if visible) and a characteristic fragmentation pattern.
-
2-(2-isobutoxyethoxy)acetic acid: Will typically elute later due to its higher polarity and boiling point. The mass spectrum will show a different fragmentation pattern and a molecular ion corresponding to M.W. 176.21.
-
References
-
Brillux. (2024). Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]
-
European Chemicals Agency (ECHA). (n.d.). 2-(2-butoxyethoxy)ethanol Substance Information. [Link]
-
Kämpfer, P., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Archives of Microbiology, 202, 1427–1437. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
Berlin, K., et al. (1995). Hypersensitivity to 2-(2-butoxyethoxy)ethanol. Contact Dermatitis, 32(1), 54. [Link]
-
University of California, Los Angeles - Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals. [Link]
-
National Center for Biotechnology Information (NCBI). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Ethanol, 2-(2-butoxyethoxy)-, reaction products with 1,1'-methylenebis[4-isocyanatobenzene]. [Link]
-
Finetech Industry Limited. (n.d.). This compound. [Link]
-
Vanderbilt University - Environmental Health & Safety (VEHS). (n.d.). Peroxide Forming Chemicals. [Link]
-
National Center for Biotechnology Information (PubChem). (n.d.). Ethanol Degradation Pathway. [Link]
-
Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(3), 143-8. [Link]
-
Yale University - Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. [Link]
-
Kwantlen Polytechnic University. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (1996). 2-butoxyethanol. [Link]
-
University of Florida - Environmental Health & Safety. (n.d.). EHS SOP-0042: Peroxide-Forming Chemicals. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of 2-(2-ethoxyethoxy)ethanol initiated by H. [Link]
-
Walchem. (2024). Chemical Compatibility Chart. [Link]
-
Environment and Climate Change Canada. (2012). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 18912-80-6). [Link]
-
Hose Master. (n.d.). Chemical Resistance Chart A-B. [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]
-
California State University Dominguez Hills. (n.d.). Alcohols II. Reactions. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(2-butoxyethoxy)-. [Link]
- Google Patents. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
-
Interstate Fire & Safety Equipment Co., Inc. (n.d.). Chemical Compatibility Chart. [Link]
-
ResearchGate. (n.d.). Oxidative and non-oxidative pathways of ethanol metabolism. [Link]
-
SciSpace. (2021). Validation of a method for ethanol analysis in biological and non-biological samples. [Link]
Sources
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. vumc.org [vumc.org]
- 4. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]
- 8. integraclear.com [integraclear.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. This compound | CAS: 18912-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Technical Support Center: Purification of 2-(2-Isobutoxyethoxy)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 2-(2-isobutoxyethoxy)ethanol (CAS: 18912-80-6). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile glycol ether. The purification of glycol ethers from complex reaction mixtures is a critical step to ensure the integrity of downstream applications. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a diethylene glycol ether. Glycol ethers, as a class, are widely used as solvents in paints, cleaners, and inks due to their ability to dissolve both aqueous and organic substances.[] Their amphiphilic nature, possessing both ether and alcohol functionalities, makes them excellent coupling agents and solvents for resins, oils, and waxes.
Q2: What are the critical physical properties of this compound relevant to its purification?
Understanding the physical properties is the cornerstone of designing an effective purification strategy. The high boiling point, for instance, necessitates the use of vacuum distillation to prevent thermal decomposition. Its miscibility with water influences the choice of extraction and drying techniques.
Table 1: Physicochemical Properties of Diethylene Glycol Ethers
| Property | Value (for this compound or close analog) | Significance for Purification |
|---|---|---|
| CAS Number | 18912-80-6[][2][3] | Unique identifier for the target compound. |
| Molecular Formula | C8H18O3[][2][3] | Helps in mass spectrometry analysis and purity assessment. |
| Molecular Weight | 162.23 g/mol [][2][3] | Essential for molar calculations and yield determination. |
| Boiling Point | ~232 °C (for the structural analog 2-(2-butoxyethoxy)ethanol)[4][5] | High boiling point indicates vacuum distillation is required to prevent degradation. |
| Density | ~0.958 g/mL (for the structural analog 2-(2-butoxyethoxy)ethanol)[5] | Useful for phase separation during liquid-liquid extraction. |
| Solubility | Miscible with water and most organic solvents[5][6] | Complicates standard liquid-liquid extraction; may require salting-out or specialized extraction techniques. |
Q3: What are the most common impurities in a crude reaction mixture of this compound?
Glycol ethers are typically synthesized via the ethoxylation of an alcohol—in this case, isobutanol—with ethylene oxide.[7] The nature of this reaction leads to a predictable set of impurities:
-
Unreacted Starting Material: Residual isobutanol.
-
Homologs: The reaction is a stepwise addition, resulting in a mixture of glycol ethers with varying numbers of ethoxy groups.[7] Therefore, the mono-ethoxylated product (2-isobutoxyethanol) and the tri-ethoxylated product (2-(2-(2-isobutoxyethoxy)ethoxy)ethanol) are common impurities.
-
Catalyst Residues: Depending on the synthesis, residues of basic catalysts (e.g., NaOH, KOH) or acidic catalysts may be present.[8][9]
-
Water: Often present from the reaction or workup steps.
-
Byproducts: Acidic catalysts, in particular, can promote the formation of byproducts like dioxanes.[8]
Q4: What analytical techniques are best for assessing the purity of this compound?
Gas chromatography (GC) is the principal method for analyzing glycol ethers.[7]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Excellent for quantifying the target compound and major impurities. A high-polarity column, such as one packed with polyethylene glycol (PEG), provides high selectivity for these polar analytes.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the structural identification of unknown impurities and byproducts.
-
Karl Fischer Titration: The gold standard for accurately quantifying water content in the final product.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific experimental problems.
Problem: Inefficient Separation During Distillation
Q: My fractional distillation is not effectively separating this compound from a closely boiling impurity. What are the likely causes and solutions?
A: This is a common challenge, typically rooted in thermodynamics and equipment limitations.
-
Causality: The separation efficiency of fractional distillation depends on the difference in boiling points between the components and the number of theoretical plates in your distillation column. If an impurity is a structural homolog (e.g., the tri-ethoxylated version), its boiling point will be very close to your product's, making separation difficult.
-
Troubleshooting Steps:
-
Confirm Operating Pressure: this compound has a high atmospheric boiling point. You must use a vacuum source. A pressure that is too high will not sufficiently lower the boiling point, risking thermal degradation, while a pressure that is too low may cause the product to boil too rapidly, flooding the column and ruining separation. Aim for a pressure that results in a head temperature of approximately 100-140 °C.
-
Increase Column Efficiency: If the boiling point difference is small, you need more theoretical plates. Replace your Vigreux or packed column with a more efficient one, such as a silvered, vacuum-jacketed column with structured packing.
-
Optimize the Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column vs. condensate collected). A higher reflux ratio increases the number of vaporization-condensation cycles, improving separation, but it will also increase the distillation time.
-
Problem: Persistent Water Contamination
Q: My final product is clear, but Karl Fischer analysis shows unacceptable levels of water. How can I effectively dry this hydrophilic solvent?
A: Due to its high miscibility with water, simple drying agents are often insufficient.
-
Causality: The hydroxyl group on the molecule readily forms hydrogen bonds with water, making it an excellent solvent for water. Standard drying agents like magnesium sulfate or sodium sulfate may become saturated or fail to remove all traces of water.
-
Troubleshooting Steps:
-
Azeotropic Distillation: This is the most robust method. Add a solvent that forms a low-boiling azeotrope with water, such as toluene.[11] Reflux the mixture using a Dean-Stark apparatus. The water-toluene azeotrope will distill off and separate in the trap, with the denser water being removed while the toluene is returned to the flask. Once no more water collects, the toluene can be removed by distillation.
-
Molecular Sieves: For removing trace amounts of water from an already nearly-pure product, activated 3Å or 4Å molecular sieves are effective. Allow the product to stand over the sieves for several hours (or overnight) before filtering or distilling.
-
Problem: Low Yield After Aqueous Extraction
Q: I am losing a significant amount of product during the aqueous wash/extraction step. How can I improve my recovery?
A: This issue stems directly from the amphiphilic nature of your product.
-
Causality: this compound is soluble in both water and many organic solvents.[5][6] During a liquid-liquid extraction with a standard organic solvent (e.g., ethyl acetate, dichloromethane) and water, a significant portion of your product will partition into the aqueous layer, leading to low recovery.
-
Troubleshooting Steps:
-
Employ the "Salting-Out" Effect: Dissolve a high concentration of an inert salt, such as sodium chloride or potassium carbonate, into the aqueous phase before extraction. This increases the polarity of the aqueous layer, significantly reducing the solubility of the organic product and forcing it into the organic phase.[7]
-
Back-Extraction: After the initial extraction, perform a "back-extraction" of the aqueous layer with fresh portions of the organic solvent to recover the dissolved product. Combine all organic phases for drying and concentration.
-
Consider Solid-Phase Extraction (SPE): For removing highly polar, water-soluble impurities (like catalyst salts), passing the crude mixture through a reverse-phase SPE cartridge (e.g., C18) or a specialized carbon adsorbent can be more efficient than liquid-liquid extraction.[12]
-
Part 3: Visualization & Protocols
Workflow for Purification Strategy Selection
The choice of purification method depends on the primary impurities present. This diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Experimental Protocol: Fractional Vacuum Distillation
This protocol describes the primary method for purifying this compound from high-boiling homologs.
Caption: Step-by-step workflow for fractional vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed Vigreux or packed column, a distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
-
System Sealing: Lightly grease all ground-glass joints with vacuum grease to ensure a tight seal.
-
Vacuum Connection: Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or a dry ice/acetone bath) to condense any volatile vapors before they reach the pump.
-
Charging the Flask: Charge the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Degassing: Begin stirring and slowly apply the vacuum. The liquid may bubble vigorously as dissolved gases are removed.
-
Heating: Once the system is at the target pressure (e.g., 1-10 mmHg), begin heating the distillation flask with a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the first fraction, which will contain any low-boiling impurities like residual solvents or isobutanol. The head temperature will be low and may fluctuate.
-
Main Fraction: As the temperature stabilizes at the boiling point of your product under the applied vacuum, change to a clean receiving flask to collect the pure this compound.
-
High-Boiling Residue: Stop the distillation when the temperature begins to rise again or when only a small amount of residue is left in the distillation flask. Do not distill to dryness.
-
-
Shutdown: Remove the heating source and allow the system to cool completely under vacuum before slowly venting to atmospheric pressure to prevent air from rushing in and disturbing the apparatus.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2006). Glycol Ethers. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 18912-80-6). [Link]
-
Stenutz, R. (n.d.). 2-(2-butoxyethoxy)ethanol. In Solvent Database. [Link]
- Google Patents. (n.d.). Processes for purifying glycol ethers. (CA3218886A1).
-
Di Serio, M., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. Frontiers in Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Google Patents. (n.d.).
-
ResearchGate. (2015). Catalysts for Oxyethylation of Alcohols and Fatty Acid Methyl Esters. [Link]
-
Di Serio, M., et al. (2021). Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Frontiers in Chemistry. [Link]
-
Butenko, E. O., & Kapustin, A. E. (2020). Mercarbide Catalyst for Alcohol Ethoxylation. Journal of Siberian Federal University. Chemistry. [Link]
-
Wikipedia. (n.d.). Ethoxylation. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). [Link]
-
Finetech Industry Limited. (n.d.). This compound. [Link]
-
ResearchGate. (2019). Glycol esters, glycol ethers - Method for the determination... The MAK Collection for Occupational Health and Safety. [Link]
- Google Patents. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol. (US20210040029A1).
- Google Patents. (n.d.).
Sources
- 2. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | CAS: 18912-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. chem-casts.com [chem-casts.com]
- 5. 2-(2-butoxyethoxy)ethanol [stenutz.eu]
- 6. Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 8. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethoxylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. CN101148398A - Method for separating ethylene glycol monomethyl ether, methanol and water by means of rectification and azeotropy - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A Researcher's Guide to Managing the Viscosity of 2-(2-Isobutoxyethoxy)ethanol Solutions
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as your primary technical resource for navigating the complexities of viscosity management when working with 2-(2-isobutoxyethoxy)ethanol solutions. We understand that precise control over fluid properties is paramount to experimental success and reproducibility. This document moves beyond simple protocols to provide a foundational understanding of the principles at play, empowering you to troubleshoot effectively and optimize your results.
Part 1: Troubleshooting Guide
This section addresses common challenges encountered in the laboratory. Each issue is broken down by root cause, with clear, actionable solutions grounded in scientific principles.
Issue 1: My viscosity measurements are inconsistent and not reproducible.
Inconsistent readings are a frequent source of frustration, often pointing to subtle environmental or procedural factors rather than a fundamental issue with the solution itself.
Primary Causes and Corrective Actions:
-
Thermal Instability: The viscosity of glycol ethers is highly dependent on temperature.[1][2] Even minor fluctuations during measurement can lead to significant data scatter. Temperature control is the single most critical factor for accurate viscosity readings.[1]
-
Solution Protocol:
-
Thermal Equilibration: Before any measurement, place your sealed sample in a calibrated water bath or temperature-controlled chamber set to your target temperature. Allow the sample to equilibrate for a minimum of 30 minutes.
-
Instrument Temperature Control: Ensure the viscometer or rheometer's temperature control system (e.g., Peltier plate or circulating bath) is active, stable, and set to the correct temperature.
-
Verification: Regularly calibrate your instrument's temperature probe and use certified viscosity standards at your experimental temperatures to confirm accuracy.[3]
-
-
-
Improper Sample Preparation and Handling: Air bubbles, residual solvents from cleaning, or moisture absorption can skew results.
-
Solution Protocol:
-
Degassing: If you observe bubbles, gently centrifuge the sample or let it rest undisturbed to allow bubbles to dissipate.
-
Thorough Cleaning: Ensure your viscometer, spindles, and sample containers are meticulously cleaned and dried between measurements to prevent cross-contamination.[4]
-
Hygroscopic Protection: this compound, like other glycol ethers, can absorb atmospheric moisture.[5] Prepare and handle solutions in a low-humidity environment or under a dry nitrogen blanket for sensitive applications.
-
-
-
Incorrect Instrument Settings: Using the wrong spindle or shear rate can lead to erroneous readings, especially for non-Newtonian fluids.[6]
-
Solution Protocol:
-
Spindle/Speed Selection: Choose a spindle and rotational speed combination that results in a torque reading within the manufacturer's recommended range (typically 10-90%).
-
Equilibration Time: Allow the spindle to rotate in the sample for a sufficient amount of time before recording a value to ensure the reading has stabilized.
-
-
Caption: The interplay of compositional and environmental factors on viscosity.
Part 3: Essential Experimental Protocols
Protocol 1: Generating a Temperature-Viscosity Profile
-
Instrument Setup: Calibrate your rotational viscometer or rheometer. Select an appropriate spindle or geometry for your expected viscosity range.
-
Sample Loading: Load a known volume of your solution into the instrument.
-
Thermal Equilibration: Set the instrument to the lowest temperature in your desired range (e.g., 25°C). Allow the sample to equilibrate for at least 15 minutes or until the temperature reading is stable.
-
Initial Measurement: Begin spindle rotation at a constant shear rate. Record the viscosity once the reading is stable.
-
Temperature Ramp: Increase the temperature to the next setpoint (e.g., 30°C). Allow the sample to equilibrate fully.
-
Subsequent Measurements: Repeat step 4 at each temperature setpoint (e.g., in 5°C or 10°C increments) up to your maximum desired temperature.
-
Data Analysis: Plot viscosity (Y-axis) versus temperature (X-axis) to visualize the relationship.
Protocol 2: Assessing for Non-Newtonian Behavior (Shear Rate Sweep)
-
Instrument Setup: Use a strain-controlled or stress-controlled rheometer. Ensure the instrument is calibrated and the geometry (e.g., cone-and-plate or parallel plate) is correctly installed and zeroed.
-
Sample Loading and Equilibration: Load the sample and bring it to the desired experimental temperature. Allow it to thermally equilibrate.
-
Shear Rate Sweep: Program the instrument to perform a shear rate sweep. A logarithmic ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹) is typical.
-
Data Acquisition: The instrument will measure the viscosity at numerous points across the specified shear rate range.
-
Data Analysis: Plot viscosity (Y-axis, often on a log scale) versus shear rate (X-axis, often on a log scale).
-
Newtonian Behavior: The plot will be a flat, horizontal line (viscosity is constant).
-
Shear-Thinning Behavior: The viscosity will decrease as the shear rate increases.
-
Shear-Thickening Behavior: The viscosity will increase as the shear rate increases.
-
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 18912-80-6). Retrieved from Cheméo. [Link]
-
RheoSense. (2018). Different Ways to Measure Viscosity. RheoSense Blog. [Link]
-
Industrial Physics. (n.d.). How To Measure Viscosity. Retrieved from Industrial Physics. [Link]
-
CSC Scientific. (2019). How Can I Measure Viscosity? Retrieved from CSC Scientific. [Link]
-
Richmond Scientific. (2024). Understanding Viscosity Measurements: Common Mistakes and How to Avoid Them. Retrieved from Richmond Scientific. [Link]
-
WorldofTest.com. (2024). Optimizing Accuracy with Rotational Viscometers - Measurement, Calibration, and Troubleshooting Techniques. Retrieved from WorldofTest.com. [Link]
-
Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from Integra Chemical Company. [Link]
-
NBchao.Com. (n.d.). Why is there an error in the Viscometer? How to avoid it? Q&A. Retrieved from NBchao.Com. [Link]
-
Transcat. (2025). 6 Common Mistakes in Viscometer Calibration & How to Avoid Them. Retrieved from Transcat. [Link]
-
Machinery Lubrication. (n.d.). Viscosity Measurement: So Easy, Yet So Difficult. Retrieved from Machinery Lubrication. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. Retrieved from Chemcasts. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from Chemos. [Link]
-
AZoM. (n.d.). Rheological studies of the Polymer Solutions. Retrieved from AZoM. [Link]
-
ResearchGate. (2025). Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures. Request PDF. [Link]
-
SlideServe. (n.d.). Influence of non-Newtonian behavior of polymers on their processing characteristics. Retrieved from SlideServe. [Link]
-
Promerus. (n.d.). PDM-5055 Non-Newtonian Polymers | Our Material Solutions. Retrieved from Promerus. [Link]
-
ResearchGate. (n.d.). Viscosity of ethylene glycol as a function of temperature. Retrieved from ResearchGate. [Link]
-
CORECHEM Inc. (n.d.). Ethylene Glycol / Water Mixture Properties. Retrieved from CORECHEM Inc. [Link]
-
Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from Dow. [Link]
Sources
- 1. Viscosity Measurement: So Easy, Yet So Difficult [machinerylubrication.com]
- 2. researchgate.net [researchgate.net]
- 3. 6 Common Mistakes in Viscometer Calibration & How to Avoid Them [prismcalibration.com]
- 4. smartlabtech.com [smartlabtech.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. worldoftest.com [worldoftest.com]
Technical Support Center: Optimizing Reaction Temperatures in 2-(2-Isobutoxyethoxy)ethanol
Welcome to the technical support center for optimizing reactions in 2-(2-isobutoxyethoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments utilizing this high-boiling point solvent. Here, we will explore the critical role of temperature in controlling reaction outcomes, from kinetics and thermodynamics to minimizing side reactions and ensuring the thermal stability of your reagents.
Section 1: Understanding this compound as a Reaction Solvent
This compound, a member of the glycol ether family, is a versatile solvent with a high boiling point, making it suitable for reactions that require significant thermal energy.[1] Its chemical structure, featuring both ether and alcohol functionalities, imparts a unique solvency profile.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H18O3 | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Boiling Point | Approximately 231-232 °C (448-450 °F) | [3][4] |
| Melting Point | -68 °C (-90 °F) | [4] |
| Flash Point | Approximately 100 °C (212 °F) | [3] |
| Density | ~0.93-0.97 g/cm³ at 20-25 °C | [3][4] |
| Solubility in Water | Miscible | [3] |
Its miscibility with water and many organic solvents, combined with its low volatility, makes it an excellent choice for a variety of chemical transformations.[1][5] However, its high boiling point necessitates careful control of reaction temperature to achieve desired outcomes.
Section 2: The Role of Temperature in Reaction Optimization
The rate of a chemical reaction is highly dependent on temperature, a relationship described by the Arrhenius equation. In essence, an increase in temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier for the reaction to proceed.[6][7]
However, simply increasing the temperature is not always the optimal strategy. Higher temperatures can also accelerate undesirable side reactions, lead to the decomposition of thermally sensitive reagents or products, or alter the thermodynamic equilibrium of a reversible reaction.[2][8] Therefore, a systematic approach to temperature optimization is crucial.
Section 3: Troubleshooting Guides and FAQs for Common Reactions
This section addresses specific issues that may arise during common chemical transformations in this compound, with a focus on temperature-related troubleshooting.
Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis, a classic SN2 reaction, is frequently performed at elevated temperatures to drive the reaction to completion.[1][9] However, temperature control is critical to minimize competing elimination reactions (E2).[2][3]
Q1: My Williamson ether synthesis in this compound is resulting in a low yield of the desired ether and a significant amount of an alkene byproduct. How can I optimize the temperature to favor substitution?
A1: This is a classic case of the competition between SN2 (substitution) and E2 (elimination) pathways. While higher temperatures increase the rate of both reactions, elimination is often more favored at very high temperatures.[2][10] The alkoxide base used in the Williamson synthesis is also a strong base, which can promote elimination.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are running the reaction at a very high temperature (e.g., >150 °C), try reducing it to a more moderate range (e.g., 80-120 °C) and increasing the reaction time.[1]
-
Gradual Temperature Increase: Start the reaction at a lower temperature and slowly increase it while monitoring the progress by TLC or GC. This can help you find the "sweet spot" where the rate of substitution is reasonable, and elimination is minimized.
-
Consider the Substrate: Secondary and tertiary alkyl halides are more prone to elimination than primary alkyl halides.[9] If you are using a hindered substrate, a lower temperature is even more critical.
Caption: Competition between SN2 and E2 pathways.
Q2: I have a thermally sensitive substrate. What is a safe starting temperature for a nucleophilic substitution reaction in this compound?
A2: For thermally sensitive substrates, it is always best to start at a lower temperature and gradually increase it. A good starting point would be around 60-80 °C. Monitor the reaction closely for any signs of decomposition (e.g., color change, formation of insoluble material). If the reaction is too slow, you can incrementally increase the temperature by 10-20 °C and observe the effect on the reaction rate and product purity.
Q3: My reaction mixture is darkening significantly at high temperatures, and I'm getting a complex mixture of products. What could be happening?
A3: Significant darkening or "charring" at high temperatures can indicate several issues:
-
Reagent Decomposition: One or more of your starting materials or the product may be decomposing at the reaction temperature.[7]
-
Solvent Degradation: Although this compound is thermally stable under many conditions, at very high temperatures, especially in the presence of strong acids or bases, it can undergo decomposition.[11] Computational studies on related glycol ethers suggest that thermal degradation can lead to the formation of smaller aldehydes, alkenes, and other byproducts.[12][13]
-
Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light, especially when heated.[14] These peroxides can initiate unwanted side reactions.
Troubleshooting Steps:
-
Verify Reagent Stability: If possible, determine the thermal stability of your starting materials from the literature or by running a small-scale experiment where you heat the individual components in the solvent.
-
Test for Peroxides: Before use, always test your this compound for the presence of peroxides, especially if the container has been opened previously. Peroxide test strips are commercially available. If peroxides are present, they must be removed before use.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of your reagents and the solvent.
Esterification Reactions
Q4: I am performing a Fischer esterification using this compound as the solvent. How does the high boiling point of the solvent affect the reaction?
A4: The high boiling point of this compound is advantageous for Fischer esterification, which is a reversible reaction.[15] According to Le Chatelier's principle, removing one of the products (in this case, water) will drive the equilibrium towards the formation of the ester. The high reaction temperature achievable in this solvent facilitates the removal of water, either by simple distillation if the ester is much less volatile or, more commonly, through azeotropic distillation with a Dean-Stark trap if a co-solvent like toluene is used.[16] The increased temperature also increases the reaction rate.[17]
Q5: My esterification is still slow despite the high temperature. What other parameters can I adjust?
A5: If increasing the temperature alone is not sufficient, consider the following:
-
Catalyst Concentration: Fischer esterification is acid-catalyzed.[15] You may need to optimize the concentration of your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Reactant Stoichiometry: Using an excess of one of the reactants (usually the less expensive one, often the alcohol) can also shift the equilibrium towards the product side.
-
Efficient Water Removal: Ensure that your water removal method is effective. Check for leaks in your Dean-Stark apparatus and ensure that the azeotrope is forming and collecting properly.
Reactions Involving Strong Bases
Q6: Are there any specific temperature considerations when using strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in this compound?
A6: Yes, caution is required. While this compound is generally stable, its hydroxyl group can react with very strong bases. This is especially true at elevated temperatures. This can lead to the in-situ formation of the corresponding alkoxide, which may or may not be a desired outcome. Furthermore, at high temperatures, strong bases can promote the elimination or decomposition of the solvent itself.[18]
Recommendations:
-
Controlled Addition: Add the strong base portion-wise at a lower temperature to control any exothermic reaction.
-
Optimal Temperature Range: Try to find the lowest possible temperature at which your desired reaction proceeds at a reasonable rate to minimize side reactions with the solvent.
-
Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry, as water will quench the strong base.[2]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of a Williamson Ether Synthesis
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous this compound.
-
Base Addition: Cool the mixture in an ice bath and add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add the alkyl halide (1.2 eq.) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a starting temperature of 80 °C. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC at regular intervals (e.g., every hour).
-
Temperature Adjustment: If the reaction is slow, increase the temperature in 20 °C increments, allowing the reaction to proceed at each new temperature for at least 2 hours while continuing to monitor. Note the temperature at which byproduct formation becomes significant.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with methanol followed by water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Caption: Experimental workflow for temperature optimization.
Section 5: Safety Precautions for High-Temperature Reactions
Working with this compound at elevated temperatures requires strict adherence to safety protocols.
-
Peroxide Hazard: Always test for and remove peroxides before heating the solvent.[14] Do not distill to dryness, as this can concentrate peroxides.[10]
-
Thermal Burns: Use appropriate personal protective equipment (PPE), including heat-resistant gloves and a lab coat.
-
Ventilation: Conduct high-temperature reactions in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors.
-
Pressure Build-up: If a reaction is expected to generate gas, ensure the system is not sealed to avoid pressure build-up.
-
Emergency Preparedness: Have a fire extinguisher and a safety shower readily accessible.
Caption: Safety workflow for high-temperature reactions.
Section 6: References
-
Chemcasts. (n.d.). Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
SOLVENTS AND PETROLEUM SERVICE, INC. (n.d.). SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (2021, May 13). (PDF) Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
-
Quora. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution? Retrieved from [Link]
-
Reddit. (2023, March 19). How can you heat to a temperature way past a solvents boiling point? Unless I am mistaken, methanol's BP is around 65 c. Is this a typo in the SOP? : r/chemistry. Retrieved from [Link]
-
YouTube. (2024, August 15). Choosing A Solvent With the Right Boiling Point - Tech 2 Tech. Retrieved from [Link]
-
Science and Education Publishing. (2020, April 25). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. Retrieved from [Link]
-
Arxiv. (2021, January 29). Diethylene Glycol/NaBr Catalyzed CO2 Insertion into Terminal Epoxides: From Batch to Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Retrieved from [Link]
-
ResearchGate. (n.d.). High boiling point solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of LA esterification with ethanol for EL production. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the esterification. Retrieved from [Link]
-
OSTI.GOV. (n.d.). High Temperature Decomposition of Organic Materials. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, November 18). What does ethylene glycol decompose to when exposed to air for an extended period of time? Retrieved from [Link]
-
PubMed. (1995, December). Bacterial Degradation of Glycol Ethers. Retrieved from [Link]
-
PubMed Central (PMC). (2021, May 12). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). Retrieved from [Link]
-
European Commission. (2006, December 19). Opinion on diethylene glycol monobutyl ether (DEGBE). Retrieved from [Link]
-
Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether. Retrieved from
-
NCBI Bookshelf. (2024, March 10). Glycol Ether Toxicology. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iris.unive.it [iris.unive.it]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DIETHYLENE GLYCOL MONOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. community.wvu.edu [community.wvu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijcea.org [ijcea.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolving Phase Separation with 2-(2-Isobutoxyethoxy)ethanol
Welcome to the technical support guide for 2-(2-isobutoxyethoxy)ethanol, a versatile glycol ether solvent widely used in pharmaceutical formulations, advanced coatings, and precision cleaning.[1][2][] Its unique amphiphilic nature, possessing both hydrophilic and hydrophobic characteristics, allows it to dissolve a wide range of substances.[4][5] However, this same property can also lead to complex phase behavior, including undesirable phase separation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve phase separation issues effectively.
Section 1: Understanding the Fundamentals of Phase Separation
Before troubleshooting, it's crucial to understand the "why" behind phase separation. This phenomenon occurs when a single-phase homogeneous mixture separates into two or more distinct phases, which can manifest as cloudiness, layering, or precipitation.[6][7][8]
FAQ 1: What is this compound and what are its key properties?
This compound is a high-boiling point, low-volatility glycol ether.[] Its molecular structure contains an isobutyl group (hydrophobic), two ether linkages (providing hydrogen bond accepting capabilities), and a terminal hydroxyl group (hydrophilic). This combination makes it an excellent solvent for coupling immiscible ingredients in a formulation.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₃ | [9][10] |
| Molecular Weight | 162.23 g/mol | [9][10] |
| CAS Number | 18912-80-6 | [9][10] |
| Boiling Point | ~231 °C | |
| Water Solubility | Miscible | [4] |
| Synonyms | Isobutyl Carbitol, Diethylene glycol monoisobutyl ether | [10] |
FAQ 2: What causes phase separation in formulations containing this solvent?
Phase separation is governed by the thermodynamics of the mixture, specifically the Gibbs free energy of mixing.[6] A system will separate if doing so lowers its overall free energy. Key triggers include:
-
Temperature Changes: Many glycol ether-water mixtures exhibit a Lower Critical Solution Temperature (LCST) or "cloud point."[11] Above this temperature, the components become less miscible, and the solution turns cloudy as a second phase emerges.[11][12] This is due to the disruption of hydrogen bonds between the solvent and water at higher temperatures.
-
Component Incompatibility: The addition of new components, such as an Active Pharmaceutical Ingredient (API) or other excipients, can disrupt the delicate solubility equilibrium.[13] If the new component has poor affinity for the solvent system, it can induce separation. This is often related to differences in polarity and solubility parameters.
-
Concentration Effects: The relative concentrations of the solvent, water, and other solutes are critical. Exceeding the solubility limit of any one component will inevitably lead to phase separation.
-
Presence of Electrolytes: Salts and other electrolytes can decrease the solubility of glycol ethers in water, a phenomenon known as "salting out," which can significantly lower the cloud point temperature.[11]
Section 2: Troubleshooting Guide: Common Scenarios
This section addresses specific phase separation problems in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My aqueous formulation with this compound is clear at room temperature but turns cloudy when I heat it to 45°C. What is happening and how can I fix it?
Answer: You are observing the cloud point , a classic characteristic of systems with a Lower Critical Solution Temperature (LCST).[11][12] As the temperature increases, the hydrogen bonds between the hydroxyl and ether groups of the glycol ether and the water molecules weaken. This reduces the solvent's solubility in water, causing microscopic droplets of a solvent-rich phase to form, which scatter light and make the solution appear cloudy.[11]
Troubleshooting Workflow:
Caption: Workflow for addressing LCST-related phase separation.
Solutions:
-
Reduce Solvent Concentration: Lowering the concentration of this compound may increase the cloud point of the system above your operational temperature.
-
Introduce a Co-solvent/Hydrotrope: Adding a more hydrophilic co-solvent, such as propylene glycol or ethanol, can improve the overall solubility and increase the cloud point.[14][15] These agents help to bridge the interaction between the glycol ether and water.
-
Add a Surfactant: A suitable surfactant can stabilize the mixture by forming micelles or microemulsions, preventing the glycol ether from separating out.[16][17]
-
Control Temperature: If the formulation cannot be altered, ensure that all processing and storage temperatures remain safely below the determined cloud point.[18]
Q2: I've mixed this compound with an organic oil and another organic solvent, but the mixture has separated into two distinct layers at room temperature. Why?
Answer: This indicates immiscibility between the components in your organic system. While this compound is versatile, its solubility is not universal. The separation is likely due to significant differences in polarity and intermolecular forces between the components. The principle of "like dissolves like" is paramount.
Troubleshooting Workflow:
Caption: Logic for resolving phase separation in organic mixtures.
Solutions:
-
Consult Solubility Data: Review technical data sheets for the solubility of your specific oil and organic solvent in this compound.
-
Introduce a Coupling Agent: The most effective solution is to add a co-solvent that is miscible with all components of the mixture. This "coupling agent" acts as a bridge between the immiscible phases. For example, if you are mixing a non-polar oil with the relatively polar glycol ether, a solvent like isopropanol or acetone might serve as an effective coupling agent.
-
Systematic Screening: Use the methodology outlined in Protocol 2 to systematically test different co-solvents and determine the minimum concentration required to achieve a single, stable phase.
Q3: My formulation was stable, but after dissolving my new crystalline API, it has become hazy and is showing signs of precipitation. What should I do?
Answer: The addition of a solute, especially an API, can significantly alter the thermodynamic equilibrium of the solvent system. This is a form of API-excipient incompatibility leading to phase separation. The API is likely either:
-
"Salting Out" the Solvent: The API is highly polar and preferentially interacts with the more polar components of your solvent blend (e.g., water), effectively "pushing out" the less soluble this compound.
-
Exceeding its Solubility Limit: The API itself may have poor solubility in the final formulation, causing it to precipitate. The initial haziness is often the formation of nucleation sites before visible crystals appear.
Solutions:
-
Verify API Solubility: First, determine the saturation solubility of your API in the base formulation without the API. This will tell you if you are simply exceeding its solubility limit.
-
Adjust the Solvent System: The goal is to create a more favorable environment for the API. This can be achieved by systematically adding co-solvents that are known to be good solvents for your API. A screening process (see Protocol 2 ) is the most rigorous approach.
-
pH Adjustment: If your API has ionizable groups, adjusting the pH of the formulation can dramatically increase its solubility and prevent precipitation.
-
Use of Surfactants/Complexing Agents: For very challenging APIs, incorporating a surfactant to create a microemulsion or a complexing agent (like a cyclodextrin) can enhance solubility and prevent phase separation.[16]
Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step Determination of Cloud Point (LCST)
Objective: To accurately determine the temperature at which an aqueous solution of this compound undergoes phase separation upon heating.
Materials:
-
Your formulation in a clear, sealed glass vial or test tube.
-
A calibrated thermometer or thermocouple probe.
-
A controlled temperature water bath with a viewing window.
-
A magnetic stirrer and stir bar (optional, for uniform heating).
-
A light source and a dark background for easy observation.
Procedure:
-
Place your sample vial into the water bath. Ensure the water level is above the sample level.
-
Begin heating the water bath slowly, at a rate of approximately 1-2°C per minute. Constant, slow heating is critical for accuracy.
-
Continuously observe the sample against the dark background.
-
The Cloud Point is the temperature at which the first sign of persistent cloudiness or turbidity appears throughout the solution.[11][18]
-
Record this temperature.
-
To confirm, allow the sample to cool. It should become clear again. The temperature at which it becomes clear is sometimes recorded as well, though the heating temperature is the standard cloud point.
Protocol 2: Systematic Screening of Co-solvents to Mitigate Phase Separation
Objective: To identify an effective co-solvent and its minimum required concentration to create a stable, single-phase formulation.
Procedure:
-
Prepare the Immiscible System: In a series of identical vials, prepare your phase-separated formulation. For example, mix the oil, other organic solvents, and this compound in the target ratios that result in two layers.
-
Select Candidate Co-solvents: Choose a range of potential co-solvents based on their polarity and known solubility characteristics (e.g., ethanol, isopropanol, propylene glycol, N-methyl-2-pyrrolidone).
-
Titrate the System:
-
To the first vial, add the first candidate co-solvent dropwise (or in small, precise volumetric increments, e.g., 1% v/v).
-
After each addition, cap the vial and vortex or shake vigorously for 30 seconds.
-
Allow the vial to sit for 1-2 minutes and observe for phase separation.
-
Continue adding the co-solvent incrementally until a single, clear phase is achieved and remains stable.
-
-
Record the Result: Record the total volume (or percentage) of the co-solvent required to achieve miscibility.
-
Repeat: Repeat steps 3 and 4 for each candidate co-solvent.
-
Analyze: The most effective co-solvent is the one that achieves a stable, single phase at the lowest concentration. This minimizes the impact on the overall formulation properties.
References
- Vertex AI Search. (n.d.). Glycol Ether DE: A Versatile Solvent for Pharma and Industry. Retrieved January 13, 2026.
- Vertex AI Search. (2025, April 16).
- Boxa Solvents. (2025, February 24). Various Derivatives of Glycol Ether & Glycol Ether Esters, Glycol Ether Solvent Supplier.
- Ma, Y., Ivancic, R., Obrzut, J., Audus, D., & Prabhu, V. (2024, September 13). Effect of Cosolvents on the Phase Separation of Polyelectrolyte Complexes. NIST.
- ACS Omega. (2020, October 16). Factors Affecting the Nonsolvent-Induced Phase Separation of Cellulose from Ionic Liquid-Based Solutions.
- ResearchGate. (2017, June 23).
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 18912-80-6).
- Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents.
- Wikipedia. (n.d.). Glycol ethers.
- Integra Chemical Company. (n.d.).
- PubMed Central. (n.d.).
- J R Hess Company, Inc. (n.d.).
- ResearchGate. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- Drug Development and Delivery. (2026, January 12). The Role of Microemulsions in Enhancing the Stability of Biopharmaceut.
- Fisher Scientific. (2010, June 21).
- Wikipedia. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6).
- NIST. (n.d.). This compound. NIST WebBook.
- Sigma-Aldrich. (2025, April 28).
- NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST WebBook.
- Chemos GmbH & Co.KG. (n.d.).
- BOC Sciences. (n.d.). CAS 18912-80-6 this compound.
- Farnell. (2011, March 14). Safety Data Sheet according to (EC) No 1907/2006.
- ScienceDirect. (2025, December 26).
- PubMed. (2008, January 15). Cloud point of nonionic surfactant Triton X-45 in aqueous solution.
- Taylor & Francis. (n.d.). Cloud point – Knowledge and References.
- PubMed Central. (n.d.). A conceptual framework for understanding phase separation and addressing open questions and challenges.
- Taylor & Francis. (n.d.).
- TotalEnergies. (n.d.). Cloud Point Improver Additives for Fuels.
- Labcompare.com. (2021, June 11). Innovations in Cloud and Pour Point Testing Methods.
Sources
- 1. v-mr.biz [v-mr.biz]
- 2. Glycol ethers - Wikipedia [en.wikipedia.org]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Phase separation - Wikipedia [en.wikipedia.org]
- 7. Phase separation: Significance and symbolism [wisdomlib.org]
- 8. A conceptual framework for understanding phase separation and addressing open questions and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound [webbook.nist.gov]
- 11. jrhessco.com [jrhessco.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Role of Solvent Compatibility in the Phase Behavior of Binary Solutions of Weakly Associating Multivalent Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Cosolvents on the Phase Separation of Polyelectrolyte Complexes | NIST [nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Cloud point of nonionic surfactant Triton X-45 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labcompare.com [labcompare.com]
Technical Support Center: Synthesis of 2-(2-Isobutoxyethoxy)ethanol
A Guide for Researchers and Development Scientists on Minimizing Impurities and Optimizing Synthesis
Welcome to the technical support center for the synthesis of 2-(2-isobutoxyethoxy)ethanol. This guide is designed for professionals in research and drug development who are working with this versatile glycol ether. As your senior application scientist, I will provide in-depth, field-tested insights to help you navigate the common challenges in its synthesis, focusing on impurity profiling, minimization, and process optimization. Our approach is built on explaining the causality behind experimental choices to ensure your protocols are robust and self-validating.
The synthesis of this compound, a diethylene glycol monoalkyl ether, is most commonly achieved via the Williamson ether synthesis.[1] This classic S_N2 reaction involves the nucleophilic attack of a diethylene glycol alkoxide on an isobutyl halide. While straightforward in principle, the reaction is sensitive to conditions that can lead to a variety of impurities, impacting yield and final product purity.
// Nodes A [label="Diethylene Glycol\nHO(CH2)2O(CH2)2OH", fillcolor="#FFFFFF"]; B [label="Sodium Hydride (NaH)\nor other strong base", fillcolor="#FFFFFF"]; C [label="Sodium Diethylene Glycolate (alkoxide intermediate)", fillcolor="#FFFFFF", shape=ellipse]; D [label="Isobutyl Bromide\n(CH3)2CHCH2Br", fillcolor="#FFFFFF"]; E [label="this compound\n(Target Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Sodium Bromide (NaBr)\n+ Hydrogen Gas (H2)", fillcolor="#FFFFFF", shape=ellipse];
// Edges A -> C [label="Deprotonation\n(in polar aprotic solvent, e.g., DMF)"]; B -> C; C -> E [label="SN2 Attack"]; D -> E; E -> F [label="Byproducts"]; } } Caption: Primary S_N2 reaction pathway for this compound synthesis.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My final product is contaminated with unreacted diethylene glycol. How can I drive the reaction to completion?
Root Cause Analysis: The presence of unreacted diethylene glycol points to incomplete deprotonation or insufficient reaction time/temperature. The hydroxyl group of the glycol must be converted to the much more nucleophilic alkoxide to react effectively with the isobutyl halide.[2]
Recommended Actions:
-
Base Selection and Stoichiometry: Ensure you are using a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) is highly effective.[3] Use at least a stoichiometric equivalent of the base relative to the diethylene glycol. An excess of the glycol is often used to minimize di-alkylation (see Q2), so the base should be calculated relative to the limiting reagent, isobutyl bromide, while ensuring enough is present to deprotonate the glycol.
-
Solvent Purity: The reaction is highly sensitive to moisture. Water will consume your base, reducing the concentration of the active alkoxide nucleophile. Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are ideal for S_N2 reactions as they solvate the cation but not the nucleophile.[1][3]
-
Reaction Temperature and Time: While higher temperatures favor faster reaction rates, they can also promote side reactions (see Q3). A typical temperature range for this synthesis is 50-100 °C.[1] Monitor the reaction progress using an appropriate technique (e.g., GC or TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[1]
Q2: I'm observing a significant high-boiling point impurity. What is it and how can I prevent its formation?
Root Cause Analysis: This impurity is likely the bis-alkylated byproduct, 1,2-bis(isobutoxyethoxy)ethane, formed when both hydroxyl groups of diethylene glycol react with isobutyl bromide. This occurs when the stoichiometry does not sufficiently favor mono-alkylation.
Recommended Actions:
-
Adjust Reactant Stoichiometry: The most effective way to favor the formation of the mono-ether is to use a molar excess of the diol (diethylene glycol). A molar ratio of at least 2:1 of diethylene glycol to isobutyl bromide significantly reduces the statistical probability of the second alkylation event occurring.[4]
-
Controlled Addition: Adding the isobutyl bromide slowly to the solution of the pre-formed diethylene glycol alkoxide can also help maintain a high localized concentration of the glycol, further favoring mono-substitution.
// Nodes A [label="Sodium 2-(2-Isobutoxyethoxy)ethanolate\n(Product Alkoxide)", fillcolor="#FFFFFF"]; B [label="Isobutyl Bromide\n(CH3)2CHCH2Br", fillcolor="#FFFFFF"]; C [label="1,2-bis(isobutoxyethoxy)ethane\n(Di-alkylation Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Sodium Bromide (NaBr)", fillcolor="#FFFFFF", shape=ellipse];
// Edges A -> C [label="Second SN2 Attack\n(Undesired)"]; B -> C; C -> D [label="Byproduct"]; } } Caption: Formation of the di-alkylation byproduct.
Q3: My reaction is producing a gaseous byproduct, and GC-MS analysis shows the presence of isobutene. What is happening?
Root Cause Analysis: The formation of isobutene is a classic indicator of a competing E2 elimination reaction. The alkoxide, being a strong base, can abstract a proton from the beta-carbon of the isobutyl bromide, leading to the formation of an alkene instead of the desired ether.[3] This side reaction is favored by high temperatures and sterically hindered bases.[2]
Recommended Actions:
-
Temperature Control: This is the most critical parameter. Higher temperatures disproportionately favor elimination over substitution. Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.
-
Alkyl Halide Choice: The Williamson synthesis works best with primary alkyl halides like isobutyl bromide, which are less prone to elimination than secondary or tertiary halides.[2][5] You are already using an appropriate substrate, so temperature is the key lever.
-
Base Consideration: While a strong base is necessary, an excessively bulky base can increase the rate of elimination.[3] However, the diethylene glycolate anion is not particularly hindered. The primary cause is almost certainly excessive heat.
// Nodes A [label="Diethylene Glycolate\n(Acting as Base)", fillcolor="#FFFFFF"]; B [label="Isobutyl Bromide", fillcolor="#FFFFFF"]; C [label="Isobutene\n(Elimination Product)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Diethylene Glycol\n(Regenerated)", fillcolor="#FFFFFF", shape=ellipse]; E [label="Sodium Bromide (NaBr)", fillcolor="#FFFFFF", shape=ellipse];
// Edges A -> C [label="E2 Elimination\n(Side Reaction)"]; B -> C; A -> D; B -> E; } } Caption: E2 elimination side reaction leading to isobutene formation.
Frequently Asked Questions (FAQs)
What are the best analytical methods to assess the purity of my final product?
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for analyzing glycol ethers and their impurities.[6][7] It allows for the separation and identification of volatile components like unreacted starting materials, the target product, and byproducts such as the bis-ether and any elimination products. For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is highly reliable.[8] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is invaluable for confirming the structure of the final product and can also be used for quantitative purity assessment with an internal standard.
How should I purify the crude this compound?
The standard and most effective method for purifying glycol ethers is fractional distillation, typically under reduced pressure to lower the boiling point and prevent thermal degradation.[9] This technique effectively separates the target product from lower-boiling components (like residual solvent and isobutyl bromide) and higher-boiling components (like unreacted diethylene glycol and the bis-ether byproduct). Prior to distillation, a standard aqueous workup (quenching the reaction, extraction, and washing) is necessary to remove inorganic salts like sodium bromide.
How critical is the purity of the starting materials?
Extremely critical. The integrity of your synthesis depends on it.
-
Solvents: Must be anhydrous. Any water will react with the strong base, lowering your yield.
-
Diethylene Glycol: Should be free of water and other glycols (e.g., ethylene glycol, triethylene glycol) to avoid generating a mixture of different glycol ethers.
-
Isobutyl Bromide: Purity is essential to prevent introducing unknown side products. Ensure it is free from isomeric impurities (e.g., sec-butyl bromide, tert-butyl bromide), as they would lead to different ether products and are more prone to elimination.
Data & Protocols
Table 1: Troubleshooting Summary
| Observed Issue / Impurity | Potential Cause(s) | Recommended Corrective Action(s) |
| Unreacted Diethylene Glycol | Incomplete deprotonation; Insufficient reaction time/temp; Wet solvent. | Use a strong base (e.g., NaH); Ensure anhydrous conditions; Monitor reaction to completion. |
| High-Boiling Impurity (Bis-ether) | Incorrect stoichiometry (insufficient diol). | Use a molar excess of diethylene glycol (≥ 2:1 ratio to alkyl halide). |
| Isobutene Gas Formation | E2 elimination side reaction. | Lower the reaction temperature; Avoid excessive heating. |
| Unreacted Isobutyl Bromide | Incomplete reaction; Insufficient base. | Ensure proper base stoichiometry; Increase reaction time if necessary. |
Protocol: General Synthesis of this compound
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
-
Setup: Assemble a dry, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and a dropping funnel.
-
Deprotonation: Charge the flask with a molar excess (e.g., 2.5 equivalents) of diethylene glycol and anhydrous DMF. Under a nitrogen atmosphere, slowly add sodium hydride (1.0 equivalent relative to isobutyl bromide) in portions. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium glycolate.
-
Alkylation: Add isobutyl bromide (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred glycolate solution at a controlled temperature (e.g., 50-70 °C).
-
Reaction: After the addition is complete, maintain the reaction temperature and stir for 2-6 hours, monitoring progress by TLC or GC.
-
Workup: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding isopropanol, followed by water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure.
Troubleshooting Workflow
// Nodes start [label="Analyze Final Product\n(GC-MS, NMR)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_check [label="Purity > 99%?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; impurity_id [label="Identify Major Impurity", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; deg [label="Impurity: Diethylene Glycol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bis_ether [label="Impurity: Bis-ether", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Impurity: Isobutene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_deg [label="Check Base Stoichiometry\nEnsure Anhydrous Conditions", fillcolor="#FFFFFF"]; action_bis_ether [label="Increase Diethylene Glycol\nMolar Excess", fillcolor="#FFFFFF"]; action_alkene [label="Reduce Reaction\nTemperature", fillcolor="#FFFFFF"]; rerun [label="Re-run Synthesis\nwith Optimization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Process Complete", shape=ellipse, fillcolor="#FFFFFF"];
// Edges start -> purity_check; purity_check -> end [label="Yes"]; purity_check -> impurity_id [label="No"]; impurity_id -> deg [label="Low BP"]; impurity_id -> bis_ether [label="High BP"]; impurity_id -> alkene [label="Gaseous"]; deg -> action_deg; bis_ether -> action_bis_ether; alkene -> action_alkene; action_deg -> rerun; action_bis_ether -> rerun; action_alkene -> rerun; rerun -> start; } } Caption: A logical workflow for troubleshooting common synthesis impurities.
References
- Vertex AI Search. (n.d.). Glycol ethers.
- Google Patents. (2004). US6730815B2 - Method of producing glycol ethers.
- NIOSH. (n.d.). Glycol Ethers - Analytical Method.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- Google Patents. (2001). US6291720B1 - Synthesis of glycol ethers.
- Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
- JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC.
- Purification of Laboratory Chemicals. (n.d.).
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6291720B1 - Synthesis of glycol ethers - Google Patents [patents.google.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 7. gcms.cz [gcms.cz]
- 8. Analytical Method [keikaventures.com]
- 9. grokipedia.com [grokipedia.com]
Validation & Comparative
A Comparative Guide to 2-(2-isobutoxyethoxy)ethanol and 2-(2-butoxyethoxy)ethanol as Solvents for Researchers and Drug Development Professionals
In the landscape of solvent selection for research, development, and manufacturing, glycol ethers stand out for their versatile properties, bridging the gap between polar and non-polar systems. Among these, the isomers 2-(2-isobutoxyethoxy)ethanol and 2-(2-butoxyethoxy)ethanol, both sharing the chemical formula C₈H₁₈O₃, are often considered for similar applications. However, the subtle difference in their alkyl chain—a branched isobutyl group versus a linear n-butyl group—can have significant implications for their performance as solvents. This guide provides an in-depth technical comparison of these two solvents, offering insights into their physicochemical properties, potential performance differences, and the experimental methodologies to evaluate them for specific applications in research and drug development.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior and suitability for a given application. The following table summarizes the key properties of this compound and 2-(2-butoxyethoxy)ethanol.
| Property | This compound | 2-(2-butoxyethoxy)ethanol | References |
| CAS Number | 18912-80-6 | 112-34-5 | [1][2] |
| Molecular Formula | C₈H₁₈O₃ | C₈H₁₈O₃ | [1][2] |
| Molecular Weight | 162.23 g/mol | 162.23 g/mol | [1][2] |
| Appearance | Colorless liquid | Colorless liquid | [2] |
| Boiling Point | ~220 °C (Calculated) | 230-232 °C | [1][3] |
| Melting Point | Not available | -68 °C | [3] |
| Flash Point | Not available | 100 °C | [4] |
| Density | Not available | 0.955 g/cm³ @ 20°C | [5] |
| Viscosity | Not available | 6.16 mPa·s @ 20°C | [5] |
| Water Solubility | Miscible (predicted) | Miscible | [5] |
| logP (octanol/water) | 0.668 (Calculated) | 0.56 - 1 | [1][6] |
It is important to note the relative scarcity of experimentally determined data for this compound compared to its more common linear isomer. This necessitates a degree of predictive analysis based on its chemical structure.
Structural Isomerism: The Deciding Factor in Performance
The core difference between these two molecules lies in the structure of the butyl group. This seemingly minor variation can influence several key performance parameters of a solvent.
Logical Relationship between Structure and Properties
Caption: The impact of the butyl isomer structure on solvent properties.
Expertise & Experience: The branched structure of the isobutyl group in this compound introduces greater steric hindrance compared to the linear n-butyl group in 2-(2-butoxyethoxy)ethanol. This steric bulk can disrupt efficient molecular packing, which would theoretically lead to a lower viscosity and a slightly higher evaporation rate compared to its n-butyl counterpart under the same conditions. Conversely, the linear n-butyl chain allows for stronger van der Waals interactions between molecules, contributing to a higher boiling point and viscosity.
Performance in Key Applications: A Comparative Outlook
While direct comparative experimental data is limited, we can extrapolate potential performance differences in common applications based on their structural properties.
Drug Formulation and Delivery
In pharmaceutical formulations, the choice of solvent is critical for dissolving active pharmaceutical ingredients (APIs) and excipients.[7]
-
Solubility: The solvency power of these glycol ethers is a function of their ability to overcome the lattice energy of a crystalline API. While both are effective solvents for a range of compounds, the subtle differences in polarity and steric hindrance may lead to variations in their ability to dissolve specific APIs. It is plausible that for certain bulky APIs, the steric hindrance of the isobutyl group might slightly impede solvation.
-
Viscosity: In liquid formulations, viscosity is a key parameter affecting manufacturability, pourability, and sensory characteristics. The potentially lower viscosity of this compound could be advantageous in formulations where lower viscosity is desired without resorting to less polar solvents.
Cleaning and Degreasing Applications
Glycol ethers are widely used in industrial and household cleaners due to their excellent ability to dissolve both greasy, non-polar soils and water-soluble substances.[8]
-
Cleaning Efficiency: The performance in cleaning formulations often depends on a solvent's ability to reduce surface tension and solubilize a variety of contaminants. The amphiphilic nature of both isomers makes them effective in this regard. The branched structure of this compound might offer a slightly faster penetration into porous materials due to potentially lower viscosity.
Experimental Protocols for Comparative Evaluation
To empower researchers to make data-driven decisions, the following are detailed, self-validating experimental protocols for comparing the performance of these two solvents.
Protocol 1: Determination of API Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of an API in each solvent, a critical parameter in pre-formulation studies.
Caption: Workflow for API solubility determination.
Methodology:
-
Preparation: Add an excess amount of the solid API to separate vials containing a known volume of either this compound or 2-(2-butoxyethoxy)ethanol.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved API.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved API using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Causality Check: The presence of undissolved solid at the end of the experiment validates that equilibrium solubility has been determined.
Protocol 2: Evaluation of Cleaning Efficiency (Gravimetric Method)
This protocol provides a quantitative measure of the cleaning efficacy of solvent-based formulations.
Methodology:
-
Substrate Preparation: Pre-weigh clean, standardized coupons of a relevant material (e.g., stainless steel, glass).
-
Contamination: Apply a consistent amount of a representative soil (e.g., a specific grease or oil) to each coupon and re-weigh to determine the initial soil mass.
-
Cleaning: Immerse the soiled coupons in separate beakers containing either this compound or 2-(2-butoxyethoxy)ethanol under controlled conditions (e.g., temperature, agitation, time).
-
Rinsing and Drying: After the cleaning cycle, rinse the coupons with a volatile solvent (e.g., isopropanol) and dry them to a constant weight.
-
Efficiency Calculation: The cleaning efficiency is calculated as the percentage of soil removed:
Efficiency (%) = [(Initial Soil Mass - Final Soil Mass) / Initial Soil Mass] x 100
-
Trustworthiness: The use of standardized coupons and a consistent soil application method ensures the reliability and comparability of the results.
Safety and Environmental Considerations
Both this compound and 2-(2-butoxyethoxy)ethanol are part of the glycol ether family and require careful handling.
-
2-(2-butoxyethoxy)ethanol: This solvent is known to cause serious eye irritation.[3][5] Prolonged or repeated exposure may cause skin irritation and dermatitis due to its defatting properties.[9] It is readily biodegradable and has a low potential for bioaccumulation.[6]
-
This compound: Specific toxicological and environmental data for the isobutyl isomer are not as readily available. However, based on the general toxicological profile of glycol ethers, it is prudent to handle it with similar precautions as its n-butyl counterpart, including the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses.[10]
Expertise & Experience: While both are considered relatively low in toxicity for glycol ethers, it is crucial to consult the most recent Safety Data Sheet (SDS) for each specific solvent before use and to perform a thorough risk assessment for the intended application.
Conclusion and Recommendations
The choice between this compound and 2-(2-butoxyethoxy)ethanol as a solvent will ultimately depend on the specific requirements of the application.
-
2-(2-butoxyethoxy)ethanol is a well-characterized solvent with a wealth of available data, making it a reliable choice for many applications. Its linear structure may be advantageous for maximizing van der Waals interactions and achieving higher solvency for certain solutes.
-
This compound , while less studied, presents an interesting alternative. Its branched structure is likely to result in a lower viscosity and potentially a different solvency profile, which could be beneficial in applications requiring faster evaporation or improved flow properties.
Given the lack of direct comparative studies, it is highly recommended that researchers and drug development professionals conduct their own evaluations using the protocols outlined in this guide to determine the optimal solvent for their specific needs. This empirical approach will ensure the selection of the most effective and appropriate solvent, leading to more robust and reliable experimental outcomes.
References
- [Refer to search result 1]
- [Refer to search result 2]
- [Refer to search result 3]
- [Refer to search result 4]
- [Refer to search result 5]
- [Refer to search result 6]
- [Refer to search result 7]
- [Refer to search result 8]
- [Refer to search result 9]
- [Refer to search result 10]
- [Refer to search result 11]
- [Refer to search result 12]
- [Refer to search result 13]
- [Refer to search result 14]
- [Refer to search result 15]
- [Refer to search result 16]
- [Refer to search result 17]
- [Refer to search result 18]
- [Refer to search result 19]
- [Refer to search result 20]
- [Refer to search result 21]
- [Refer to search result 22]
- [Refer to search result 23]
- [Refer to search result 24]
- [Refer to search result 25]
- [Refer to search result 26]
- [Refer to search result 27]
- [Refer to search result 28]
- [Refer to search result 29]
- [Refer to search result 30]
- [Refer to search result 31]
- [Refer to search result 32]
- [Refer to search result 33]
- [Refer to search result 34]
- [Refer to search result 35]
- [Refer to search result 36]
Sources
- 1. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemos.de [chemos.de]
- 4. Measuring Residues of Volatile Solvents? [cleaningvalidation.com]
- 5. fishersci.com [fishersci.com]
- 6. integraclear.com [integraclear.com]
- 7. THE PCCA BLOG | Choosing the Appropriate Antimicrobial Preservati [pccarx.com]
- 8. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Solvency Power of Glycol Ethers: Featuring 2-(2-isobutoxyethoxy)ethanol
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of the solvency power of 2-(2-isobutoxyethoxy)ethanol against other commonly used glycol ethers. By examining key solvency metrics and providing detailed experimental protocols, this document aims to equip you with the knowledge to make informed solvent choices for your specific applications.
Understanding Solvency: More Than Just "Like Dissolves Like"
The principle of "like dissolves like" is a foundational concept in chemistry, but for complex formulations and applications, a more nuanced understanding of solvency is required. The ability of a solvent to dissolve a solute is governed by the intermolecular forces between them. Glycol ethers, a versatile class of organic solvents, possess both ether and alcohol functionalities, allowing them to exhibit a broad range of solvency characteristics.[1] They are widely used in paints, cleaners, inks, and pharmaceutical formulations due to their excellent solvency for a variety of resins and other substances.[2][3][4]
To quantify and compare the solvency power of different solvents, several theoretical and empirical parameters have been developed. This guide will focus on two of the most widely recognized metrics: Hansen Solubility Parameters (HSP) and the Kauri-Butanol (Kb) value.
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to Solubility
Hansen Solubility Parameters provide a more sophisticated model for predicting solubility by breaking down the total cohesive energy of a solvent into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[5][6] The closer the HSP values of a solvent and a solute, the stronger the affinity between them.
Comparative HSP Data for Selected Glycol Ethers
The following table presents the Hansen Solubility Parameters for this compound and a selection of other common glycol ethers. This data allows for a direct comparison of their solvency characteristics.
| Glycol Ether | CAS Number | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | 18912-80-6 | 15.7 | 6.5 | 9.8 |
| Diethylene Glycol Monomethyl Ether (DM) | 111-77-3 | 16.2 | 7.8 | 12.7 |
| Diethylene Glycol Monoethyl Ether (DE) | 111-90-0 | 16.2 | 9.2 | 12.3 |
| Diethylene Glycol Monobutyl Ether (DB) | 112-34-5 | 16.0 | 7.0 | 10.6 |
| Propylene Glycol Monomethyl Ether (PM) | 107-98-2 | 15.6 | 6.3 | 11.6 |
| Dipropylene Glycol Monomethyl Ether (DPM) | 34590-94-8 | 16.2 | 6.4 | 9.9 |
HSP values are compiled from various sources and may have slight variations depending on the determination method.[7][8][9][10][11][12][13][14][15][16][17]
From this data, we can infer the relative strengths of the different intermolecular forces for each solvent. For instance, Diethylene Glycol Monoethyl Ether (DE) exhibits the highest polarity (δP), suggesting strong interactions with polar molecules. This compound shows a balanced profile, making it a versatile solvent for a range of solutes.
Kauri-Butanol (Kb) Value: An Empirical Measure of Solvency
The Kauri-Butanol (Kb) value is a standardized empirical measure of a solvent's power, determined according to ASTM D1133.[2][18][19] It quantifies the volume of a solvent required to cause turbidity in a standard solution of kauri resin in n-butanol. A higher Kb value indicates a stronger solvency power.[7][18][20]
Comparative Kb Values for Selected Glycol Ethers
The following table provides a comparison of the Kauri-Butanol values for several glycol ethers.
| Glycol Ether | CAS Number | Kauri-Butanol (Kb) Value |
| This compound | 18912-80-6 | Not available |
| Diethylene Glycol Monomethyl Ether (DM) | 111-77-3 | Infinite |
| Diethylene Glycol Monoethyl Ether (DE) | 111-90-0 | Infinite |
| Diethylene Glycol Monobutyl Ether (DB) | 112-34-5 | 100 |
| Propylene Glycol Monomethyl Ether (PM) | 107-98-2 | Infinite |
| Dipropylene Glycol Monomethyl Ether (DPM) | 34590-94-8 | 65 |
Experimental Protocols for Solvency Power Determination
To ensure the scientific integrity of your solvent selection process, it is essential to follow standardized experimental protocols. Below are detailed methodologies for determining the Kauri-Butanol value and resin solubility.
Experimental Protocol 1: Determination of Kauri-Butanol Value (ASTM D1133)
This method determines the relative solvent power of hydrocarbon solvents.
Objective: To measure the volume of a solvent required to produce a defined degree of turbidity when added to a standard kauri resin-butanol solution.
Materials:
-
Standard Kauri-Butanol solution
-
Toluene (reagent grade)
-
Heptane (reagent grade)
-
Solvent to be tested
-
250-mL Erlenmeyer flasks
-
50-mL burette
-
Water bath maintained at 25 ± 1 °C
-
White paper with 10-point black type
Procedure:
-
Standardization of Kauri-Butanol Solution:
-
Titrate 20 g of the Kauri-Butanol solution with toluene from the burette until the black print on the white paper, viewed through the solution, becomes blurred.
-
The volume of toluene used should be between 100 and 110 mL. If not, adjust the concentration of the kauri resin in the butanol.
-
-
Titration with the Test Solvent:
-
Weigh 20 ± 0.1 g of the standardized Kauri-Butanol solution into a 250-mL Erlenmeyer flask.
-
Place the flask in the water bath at 25 °C for at least 10 minutes.
-
Titrate the solution with the solvent under investigation from the burette, swirling the flask continuously.
-
The endpoint is reached when the 10-point black type on the white paper, placed under the flask, becomes just blurred when viewed through the solution.
-
Record the volume of the solvent used.
-
-
Calculation:
-
The Kauri-Butanol value is calculated using the following formula: Kb = 65 * (C - B) / (A - B) + 40 Where:
-
A = mL of toluene required to titrate 20 g of kauri-butanol solution
-
B = mL of a 75/25 heptane/toluene blend required to titrate 20 g of kauri-butanol solution (typically 40)
-
C = mL of the solvent under test required to titrate 20 g of kauri-butanol solution
-
-
Experimental Protocol 2: Determination of Resin Solubility (Based on ASTM D3132 - Modified)
This method provides a qualitative assessment of the solubility of a resin in a particular solvent.[18][19][21][22][23]
Objective: To determine if a resin is soluble, partially soluble, or insoluble in a given glycol ether at a specific concentration.
Materials:
-
Resin to be tested (e.g., epoxy, acrylic)
-
Glycol ether solvent to be tested
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Oven (optional, for elevated temperature studies)
Procedure:
-
Preparation of the Solution:
-
Weigh a specific amount of the resin (e.g., 1 g) into a glass vial.
-
Add a measured volume of the glycol ether solvent (e.g., 9 mL) to achieve the desired concentration (e.g., 10% w/v).
-
-
Dissolution:
-
Cap the vial tightly.
-
Agitate the mixture using a magnetic stirrer or vortex mixer at a consistent speed.
-
Allow the mixture to stir for a predetermined period (e.g., 24 hours) at a controlled temperature (e.g., 25 °C).
-
-
Observation:
-
After the mixing period, visually inspect the solution against a well-lit background.
-
Classify the solubility based on the following criteria:
-
Soluble: The solution is clear and free of any visible particles or cloudiness.
-
Partially Soluble: The solution is hazy, cloudy, or contains undissolved particles.
-
Insoluble: The resin shows no signs of dissolving and remains as a separate phase.
-
-
-
Reporting:
-
Record the resin, solvent, concentration, temperature, and the observed solubility.
-
Conclusion and Recommendations
The selection of an appropriate glycol ether solvent is a multifaceted decision that requires a thorough understanding of both the solvent's properties and the specific requirements of the application.
-
This compound presents a balanced solvency profile based on its Hansen Solubility Parameters, making it a potentially versatile solvent for a range of applications. However, the lack of a readily available Kauri-Butanol value necessitates experimental determination for a complete comparative assessment.
-
Diethylene glycol ethers (DM, DE, DB) generally exhibit strong solvency, with DM and DE showing very high polarity. Their infinite Kauri-Butanol values indicate their powerful dissolving capabilities.
-
Propylene glycol ethers (PM, DPM) are also effective solvents, with DPM showing a solvency profile closer to that of this compound.
For researchers and scientists, it is recommended to use the provided Hansen Solubility Parameters as a preliminary screening tool to identify potential solvent candidates. Subsequently, the resin solubility test protocol should be employed to confirm the practical solubility of the target resin in the selected glycol ethers. For applications where a standardized measure of solvency is critical, conducting the Kauri-Butanol test is advised, particularly for solvents like this compound where this data is not widely published.
By combining theoretical parameters with empirical testing, you can confidently select the optimal glycol ether solvent to ensure the success and reproducibility of your research and development endeavors.
References
-
ASTM D1133-13, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents, ASTM International, West Conshohocken, PA, 2013,
-
Kauri-butanol value – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
What are Glycol Ethers? - European Solvents Industry Group (ESIG). (n.d.). Retrieved from [Link]
-
DOSS - Dipropylene Glycol Monomethyl Ether. (2021). Retrieved from [Link]
-
HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]
-
D3132 Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005) - ASTM. (2017). Retrieved from [Link]
-
CAS: 112-15-2 - DOSS. (2021). Retrieved from [Link]
-
diethylene glycol monomethyl ether - Stenutz. (n.d.). Retrieved from [Link]
-
Glycol Ethers Properties & Examples, Organic Solvents - Dow. (n.d.). Retrieved from [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by CAS dscending) - Accu Dyne Test. (n.d.). Retrieved from [Link]
-
Glycol Ethers – Technical Products Inc of Ohio. (n.d.). Retrieved from [Link]
-
화학이론자료 - 솔벤트의 Hansen Parameter(Hansen Parameters for Solvents ) - 이지켐. (n.d.). Retrieved from [Link]
-
propylene glycol methyl ether - Stenutz. (n.d.). Retrieved from [Link]
-
How do I determine the solubility of polymers? - ResearchGate. (2016). Retrieved from [Link]
-
Glycol Ethers Properties & Examples, Organic Solvents. (n.d.). Retrieved from [Link]
-
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (2023). Retrieved from [Link]
-
Chemical Properties of this compound (CAS 18912-80-6) - Cheméo. (n.d.). Retrieved from [Link]
-
ASTM D3132-84(1996) - Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005). (1996). Retrieved from [Link]
-
Versatile Glycol Ethers for Coatings & Cleaners - CISCO. (n.d.). Retrieved from [Link]
-
Hansen solubility parameter - Wikipedia. (n.d.). Retrieved from [Link]
-
Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]
-
Diethylene Glycol (DEG) for Styrenic Acrylic Resin Manufacturing for Industrial | Ookto - The AI powered chemical marketplace. (n.d.). Retrieved from [Link]
-
2-(2-butoxyethoxy)ethanol - Print MSDS's. (n.d.). Retrieved from [Link]
- WO2019069210A1 - Solvent compounds for use as glycol ether replacements - Google Patents. (2019).
-
Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem. (n.d.). Retrieved from [Link]
-
Hansen solubility parameters. (2022). Retrieved from [Link]
-
Kauri-Butanol (Kb) Values and Solubility Parameters - Techspray. (n.d.). Retrieved from [Link]
-
DOWANOL™ DPM Glycol Ether | Dow Inc. (n.d.). Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
DOWANOL™ PM Glycol Ether High Purity Grade | Dow Inc. (n.d.). Retrieved from [Link]
-
Solubility Parameters: Solvents | PDF | Ethanol - Scribd. (n.d.). Retrieved from [Link]
-
The Kauri-Butanol Cleaning Number: Unconventional Wisdom - Finishing and Coating. (2024). Retrieved from [Link]
-
Kauri-Butanol Value of Hydrocarbon Solvents. (n.d.). Retrieved from [Link]
-
Hansen solubility parameters for polyethylene glycols by inverse gas chromatography - Kinam Park. (n.d.). Retrieved from [Link]
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. store.astm.org [store.astm.org]
- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polar attraction descending) [accudynetest.com]
- 4. eastman.com [eastman.com]
- 5. specialchem.com [specialchem.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 8. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 9. store.astm.org [store.astm.org]
- 10. DOSS [doss.turi.org]
- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. DOSS [doss.turi.org]
- 13. ASTM D 3132--Conservation DistList [cool.culturalheritage.org]
- 14. ezychem.com [ezychem.com]
- 15. techspray.com [techspray.com]
- 16. Hansen solubility parameters [stenutz.eu]
- 17. scribd.com [scribd.com]
- 18. besttechnologyinc.com [besttechnologyinc.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. finishingandcoating.com [finishingandcoating.com]
- 21. standards.globalspec.com [standards.globalspec.com]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. researchgate.net [researchgate.net]
A Comparative Performance Guide: 2-(2-Isobutoxyethoxy)ethanol Versus Traditional Solvents
For researchers, scientists, and professionals in drug development, solvent selection is a critical decision that directly impacts experimental outcomes, product performance, and laboratory safety. While traditional solvents like ketones, alcohols, and aromatic hydrocarbons are well-established, the demand for higher-performance, safer, and more environmentally benign alternatives is driving innovation. This guide provides an in-depth technical comparison of 2-(2-isobutoxyethoxy)ethanol, a high-performance glycol ether, against conventional solvent classes.
This compound is a slow-evaporating, water-miscible solvent with a unique balance of hydrophilic and lipophilic characteristics.[][2] This profile makes it an excellent candidate for a range of applications, from advanced coatings and precision cleaning to complex pharmaceutical formulations. This document moves beyond catalog data to explore the functional advantages and provide the experimental context needed for informed solvent substitution.
Section 1: Physicochemical Property Analysis
A solvent's performance is fundamentally dictated by its physical and chemical properties. The selection of a solvent is a multi-faceted decision where properties like evaporation rate, solvency power, and flash point must be carefully balanced to meet application-specific needs.[3] this compound exhibits a distinct property profile compared to traditional solvents, offering a low-volatility, high-solvency alternative.
The following table provides a comparative overview of key physicochemical properties. This compound is compared against representative traditional solvents: 2-Butoxyethanol (a common E-series glycol ether), Ethanol (an alcohol), Acetone (a ketone), and Toluene (an aromatic hydrocarbon).
Table 1: Comparative Physicochemical Properties of Selected Solvents
| Property | This compound | 2-Butoxyethanol | Ethanol | Acetone | Toluene |
| CAS Number | 18912-80-6 | 111-76-2 | 64-17-5 | 67-64-1 | 108-88-3 |
| Molecular Weight ( g/mol ) | 162.23[4] | 118.17 | 46.07 | 58.08 | 92.14 |
| Boiling Point (°C) | 220 (approx.) | 171 | 78.3 | 56 | 111 |
| Vapor Pressure (kPa @ 20°C) | <0.01 | 0.1 | 5.9 | 24.6 | 2.9 |
| Flash Point (°C) | 93 | 67 | 13 | -20 | 4 |
| Viscosity (cP @ 25°C) | 3.9 | 2.9 | 1.07 | 0.31 | 0.56 |
| Surface Tension (dynes/cm @ 25°C) | ~30 | 27.4 | 22.1 | 23.7 | 28.4 |
| Water Solubility | Miscible | Miscible[5] | Miscible | Miscible | 0.05 g/100 mL |
| Relative Evaporation Rate (nBuAc=1) | <0.01 | 0.08 | 1.9 | 5.6 | 2.0 |
Note: Data is compiled from various sources and standard chemical property databases. Some values, particularly for this compound, are based on close structural analogs like Diethylene Glycol Monobutyl Ether (CAS 112-34-5) due to data availability.[6]
The causality behind these properties is critical. The high molecular weight and long ether chain of this compound are responsible for its very low vapor pressure and consequently, its slow evaporation rate. This is a significant advantage in applications where extended wet-edge time is needed, such as in the formulation of high-gloss coatings where it allows for superior leveling and flow.[7] Its miscibility in water, a feature shared with other glycol ethers and short-chain alcohols, stems from the presence of hydroxyl and ether functionalities that can form hydrogen bonds.
Section 2: Performance in Key Applications
Superior Performance in Coatings and Inks
In the coatings industry, glycol ethers are indispensable as coalescing agents and flow promoters.[8] this compound excels in this role due to its powerful solvency and slow evaporation.
-
Mechanism of Action : In water-based latex paints, the solvent acts as a temporary plasticizer for the polymer particles. As water evaporates, the solvent softens these particles, allowing them to fuse together into a continuous, durable film.[9] The slow evaporation rate of this compound ensures it remains in the film long enough for this fusion to occur completely, which is crucial for developing optimal coating properties, especially at lower application temperatures.[7][10]
-
Comparative Advantage : Traditional solvents like ethanol or acetone evaporate too quickly, which can lead to film defects such as cracking or poor gloss.[7] While other slow evaporators exist, this compound's excellent solvency for a wide array of resins (including acrylics, epoxies, and polyesters) makes it highly versatile.[9] This strong solvency contributes to better pigment dispersion and enhances the final appearance and durability of the coating.[7]
High-Efficacy Industrial and Precision Cleaning
Effective industrial cleaning requires a solvent that can dissolve a wide range of soils without damaging the substrate.[11]
-
Mechanism of Action : this compound's structure, with both a polar hydroxyl group and a non-polar isobutyl group, allows it to function as a coupling agent, effectively dissolving both polar (e.g., salts, water-soluble inks) and non-polar (e.g., oils, greases) contaminants.[9] Its low volatility increases the contact time between the solvent and the soil, allowing for more effective dissolution of tough residues compared to fast-evaporating solvents that may flash off before cleaning is complete.
-
Comparative Advantage : Compared to highly flammable ketones like acetone or hazardous chlorinated solvents, this compound offers a safer profile with a high flash point.[12] Unlike aromatic solvents such as toluene, it has lower toxicity and is less aggressive towards many plastic and elastomeric substrates. This makes it suitable for precision cleaning in electronics and for degreasing sensitive machinery components.
Emerging Roles in Pharmaceutical Development
In the pharmaceutical industry, the choice of solvent is governed by strict purity, safety, and performance standards.
-
Potential Applications : The excellent solvency and low toxicity profile of propylene-glycol-based ethers make them suitable for use as solvents or co-solvents in topical and transdermal drug delivery systems.[13] They can enhance the solubility of active pharmaceutical ingredients (APIs) that are poorly soluble in water, a critical challenge in formulation development.
-
Comparative Advantage : Traditional solvents like ethanol are widely used, but their high volatility can be problematic in certain formulations.[13] this compound's low volatility and strong dissolving power for complex organic molecules present an opportunity to create more stable and effective drug formulations. Its role as an intermediate in chemical synthesis is also significant, providing a high-boiling reaction medium.
Section 3: Environmental, Health, and Safety (EHS) Profile
A shift towards greener chemistry is a driving force in solvent selection. This involves choosing solvents that are less toxic, biodegradable, and have a lower impact on air quality.[14]
-
VOC Content and Toxicity : this compound has a very low vapor pressure, which significantly reduces its contribution to volatile organic compounds (VOCs) compared to traditional solvents like toluene, acetone, and ethanol.[3] Glycol ethers are broadly categorized into E-series (ethylene-based) and P-series (propylene-based). P-series ethers are generally regarded as having a more favorable toxicity profile than some E-series counterparts.[7]
-
Safety in Handling : The high flash point of this compound (>90°C) makes it significantly less flammable and easier to handle safely in a laboratory or industrial setting compared to acetone (-20°C), ethanol (13°C), or toluene (4°C).[5] This reduces the risk of fire and may lower the requirements for specialized storage and handling equipment.
Table 2: Comparative Environmental, Health, and Safety (EHS) Profile
| Parameter | This compound | 2-Butoxyethanol | Ethanol | Acetone | Toluene |
| Flash Point (°C) | 93 | 67 | 13 | -20 | 4 |
| Primary Hazards | Eye Irritant | Eye/Skin Irritant, Harmful if Swallowed/Inhaled[15] | Highly Flammable | Highly Flammable, Eye Irritant | Highly Flammable, Skin/Eye Irritant, Organ Toxicity |
| VOC Classification | Low Volatility | VOC | VOC | VOC | VOC |
| General Toxicity Profile | Low | Moderate; some E-series ethers have reproductive toxicity concerns[15] | Low | Low | Moderate to High; CNS depressant, suspected reproductive toxin |
Section 4: Experimental Protocols & Methodologies
To ensure scientific integrity, performance claims must be backed by validated experimental methods. The following protocols describe standardized procedures for comparing key solvent performance metrics.
Protocol: Determination of Relative Evaporation Rate
This protocol provides a gravimetric method for comparing the evaporation rates of different solvents relative to a standard, such as n-butyl acetate. The method is adapted from principles described in ASTM D3539.[16]
Objective: To quantify the time required for a standard volume of solvent to evaporate under controlled conditions.
Materials:
-
Analytical balance (0.001 g readability)
-
Filter paper disks of uniform size and weight
-
Small hook or wire for suspending the disk
-
Micropipette (100 µL)
-
Stopwatch
-
Fume hood or environmentally controlled chamber
Procedure:
-
Equilibration: Place the analytical balance inside a fume hood with the sash at a fixed height to ensure constant air flow. Allow the internal environment to equilibrate for at least 30 minutes.
-
Tare: Suspend a clean, dry filter paper disk from the hook inside the balance and tare the weight.
-
Application: Remove the disk, and using a micropipette, evenly apply 100 µL of the test solvent to its surface.
-
Measurement: Immediately re-suspend the disk on the balance and start the stopwatch. Record the mass at regular intervals (e.g., every 30 seconds for slow evaporators, every 5 seconds for fast ones).
-
Endpoint: Continue recording until 90% of the initial solvent mass has evaporated. Note the total time.
-
Calculation: The relative evaporation rate (RER) is calculated by dividing the time taken for the reference solvent (n-butyl acetate) to evaporate by the time taken for the test solvent.
RER = Time (n-Butyl Acetate) / Time (Test Solvent)
Protocol: Evaluation of Dissolution Power (Resin Solubility)
This protocol determines the ability of a solvent to dissolve a specific polymer or resin, a critical performance attribute in coatings and ink formulations. It is based on the principles outlined in ASTM D3132.[17][18]
Objective: To assess whether a resin is soluble, partially soluble, or insoluble in a test solvent at a given concentration.
Materials:
-
Standard polymer resin (e.g., a specific grade of acrylic or epoxy resin)
-
Glass vials (20 mL) with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Test solvents
Procedure:
-
Preparation: Weigh 1.0 g of the chosen resin into a 20 mL glass vial.
-
Solvent Addition: Add 9.0 mL of the test solvent to the vial to create a 10% (w/v) mixture.
-
Mixing: Add a small magnetic stir bar to the vial, cap it, and place it on a magnetic stirrer at a constant, moderate speed.
-
Observation: Allow the mixture to stir at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours).
-
Assessment: After the mixing period, visually inspect the solution.
-
Soluble: The solution is clear and homogenous with no visible undissolved particles.
-
Partially Soluble: The solution is cloudy, hazy, or contains swollen gel-like particles.
-
Insoluble: The resin remains as a distinct solid phase at the bottom of the vial.
-
-
Reporting: Record the result for each solvent. This data can be used to map the resin's solubility profile against the Hansen Solubility Parameters of the tested solvents.[19]
Protocol: Cleaning Efficiency Test
This protocol provides a method for evaluating a solvent's ability to remove a standardized soil from a hard surface, which is crucial for assessing performance in cleaning applications.
Objective: To quantify the cleaning efficiency of a solvent by measuring the removal of a standardized soil from a substrate.
Materials:
-
Standard substrates (e.g., stainless steel or glass coupons, 5cm x 5cm)
-
Standardized soil (e.g., a mixture of mineral oil, carbon black, and fatty acids)
-
Applicator (e.g., cotton swab, small brush)
-
Wiping material of consistent type (e.g., cleanroom wipes)
-
Analytical balance
-
Spectrophotometer or gloss meter (for quantitative analysis)
Procedure:
-
Substrate Preparation: Thoroughly clean and dry each substrate coupon. Weigh each coupon on an analytical balance and record its initial mass (M1).
-
Soiling: Apply a consistent amount (e.g., 0.1 g) of the standardized soil evenly across the surface of each coupon. Reweigh the soiled coupon and record the mass (M2). The initial mass of the soil is (M2 - M1).
-
Drying/Curing: Allow the soiled coupons to air dry or cure under controlled conditions for a specified time (e.g., 2 hours at 25°C).
-
Cleaning: Moisten a clean wipe with a set volume of the test solvent. Pass the wipe over the soiled surface using a consistent number of strokes and constant pressure.
-
Final Measurement: Allow the cleaned coupon to dry completely. Reweigh the coupon and record the final mass (M3).
-
Calculation: The cleaning efficiency is calculated as a percentage of the soil removed:
Efficiency (%) = [(M2 - M3) / (M2 - M1)] x 100
Section 5: Visualizations
Logical Workflow for Solvent Selection
The process of selecting an appropriate solvent is a systematic exercise that balances performance, safety, and cost. The following diagram illustrates a logical workflow for this process.
Caption: Conceptual comparison of mass remaining over time for high vs. low volatility solvents.
Conclusion
This compound presents a compelling high-performance alternative to many traditional solvents. Its unique combination of strong solvency, low volatility, high flash point, and a favorable EHS profile makes it a versatile tool for researchers and formulators.
-
In coatings , it enables the formulation of high-quality, defect-free films by providing extended open time and excellent resin compatibility.
-
In cleaning , it offers a safer, more effective solution for removing tough, greasy soils from a variety of substrates.
-
In pharmaceuticals , it holds potential as a specialized solvent for solubilizing APIs and as a high-boiling reaction medium.
While no single solvent is a universal solution, a data-driven evaluation based on physicochemical properties and empirical performance testing reveals that this compound is a superior choice in applications where control over evaporation, powerful solvency, and safety are paramount. The experimental protocols provided in this guide offer a framework for conducting such evaluations, empowering scientists to make informed decisions that optimize both performance and safety in the laboratory and beyond.
References
-
Review of glycol ether and glycol ether ester solvents used in the coating industry . National Institutes of Health (NIH). [Link]
-
Chemical Properties of this compound (CAS 18912-80-6) . Cheméo. [Link]
-
Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation . CoatingsTech. [Link]
-
The Role of Glycol Ether in Paints & Coatings: Why It's Essential . Rock Chemicals, Inc. [Link]
-
ASTM D3132-84(1996) - Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005) . GlobalSpec. [Link]
-
Thermophysical Properties of 2-(2-butoxyethoxy)ethanol . Chemcasts. [Link]
-
Formulating Water-Based Systems with Propylene-Oxide- Based Glycol Ethers . LyondellBasell. [Link]
-
ASTM D3132-84(1996) Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005) . ANSI Webstore. [Link]
-
What are Glycol Ethers? . Glycol Ethers Online. [Link]
-
Hansen solubility parameters . Stenutz. [Link]
-
Development of a test method for evaluating the cleaning efficiency of hard-surface cleaning agents . JYX Digital Repository. [Link]
-
Cleaning Validation – Solvents . PresentationEZE. [Link]
-
2-(2-Butoxyethoxy)ethanol - GESTIS Substance Database . DGUV. [Link]
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol . Chemos GmbH & Co.KG. [Link]
-
Resin Solution Dilutability by Volumetric/Gravimetric Determination . ASTM International. [Link]
-
ASTM D5226 - Standard Practice for Dissolving Polymer Materials . ASTM International. [Link]
-
Solvent Metal Cleaning Inspection Source Test Manual . U.S. EPA. [Link]
-
Varnishes and Surface Coatings: Solubility Test Description & Solvents Used in Solubility Tests . Conservation Wiki. [Link]
-
Evaporation rates . Stenutz. [Link]
-
Evaluating the vapour evaporation from the surface of liquid pure organic solvents and their mixtures . Index Copernicus. [Link]
-
A new test for cleaning efficiency assessment of cleaners for hard surfaces . ResearchGate. [Link]
-
Hansen Solubility Parameters (HSP): 2 - Applications . American Coatings Association. [Link]
-
Solvent Evaporation . Prof Steven Abbott. [Link]
-
Theoretical and Practical Control of Solvent Exposure During Electrical Cleaning . American Polywater. [Link]
-
How to calculate evaporation rate of an organic solvent . Quora. [Link]
-
Solubility Parameters: Solvents . Scribd. [Link]
-
Designer Solvent Blends - Hansen Solubility Parameters . Hansen Solubility. [Link]
-
HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition . ResearchGate. [Link]
-
The Vital Role of Ethanol in Pharmaceuticals . Ultra Pure. [Link]
-
PUBLIC HEALTH STATEMENT - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate . ATSDR. [Link]
-
2-butoxyethanol . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Cleaner for plastic, glass and metal . ECS AG. [Link]
-
Compound 526896: 2-(2-Isopentoxyethoxy)ethanol . Data.gov. [Link]
-
Best 10 solvents regarding environmental, health, and safety criteria . ResearchGate. [Link]
-
2-Butoxyethanol from cleaning products responsible for complaints in workplaces: A case study . ResearchGate. [Link]
-
REFERENCES - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate . NCBI Bookshelf. [Link]
-
POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate . NCBI Bookshelf. [Link]
Sources
- 2. This compound | CAS: 18912-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. PUBLIC HEALTH STATEMENT - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem-casts.com [chem-casts.com]
- 7. rockchemicalsinc.com [rockchemicalsinc.com]
- 8. Review of glycol ether and glycol ether ester solvents used in the coating industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 10. pcimag.com [pcimag.com]
- 11. researchgate.net [researchgate.net]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. burjalfalak.com [burjalfalak.com]
- 14. researchgate.net [researchgate.net]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. polywater.com [polywater.com]
- 17. standards.globalspec.com [standards.globalspec.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. researchgate.net [researchgate.net]
validation of analytical methods for 2-(2-isobutoxyethoxy)ethanol quantification
An Expert's Guide to the Validation of Analytical Methods for 2-(2-Isobutoxyethoxy)ethanol Quantification
In the landscape of pharmaceutical development and manufacturing, the precise quantification of residual solvents and process-related impurities is not merely a regulatory hurdle, but a cornerstone of product safety and efficacy. This compound, also known as diethylene glycol isobutyl ether (DEGBE), is a common solvent used in various industrial applications, and its residual presence in pharmaceutical products must be meticulously controlled. This guide provides a comprehensive comparison of analytical methodologies for the quantification of DEGBE, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the nuances of method validation, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals.
The Criticality of Accurate DEGBE Quantification
DEGBE is a high-boiling point solvent, and its removal during manufacturing processes can be challenging. Its potential for toxicity necessitates strict control of its residual levels in final drug products. Therefore, the development and validation of robust analytical methods are paramount to ensure patient safety and meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose, consistently delivering accurate and reliable results.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for DEGBE quantification is driven by factors such as the expected concentration levels, the complexity of the sample matrix, and the available instrumentation. The most prevalent methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Refractive Index (RI), Evaporative Light Scattering (ELSD), MS |
| Selectivity | High, especially with MS detection. | Moderate to high, depending on the detector and column chemistry. |
| Sensitivity | Excellent, particularly with FID for organic analytes. | Good, but can be limited by the chromophore of the analyte. |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of volatilities. |
| Typical Application for DEGBE | Gold standard for residual solvent analysis due to its volatility. | An alternative when GC is not available or for specific matrix challenges. |
The Pillars of Method Validation: A Step-by-Step Guide
Method validation is a systematic process of demonstrating that an analytical procedure is suitable for its intended use. The core validation parameters, as stipulated by the ICH Q2(R1) guideline, are specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Gas Chromatography with Flame Ionization Detection (GC-FID): A Detailed Protocol
GC-FID is the workhorse for residual solvent analysis in the pharmaceutical industry due to its robustness, sensitivity, and broad applicability to volatile organic compounds.
Experimental Workflow for GC-FID Method Validation
Caption: Workflow for the validation of a GC-FID method for DEGBE quantification.
Step-by-Step Validation Protocol:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Procedure: Inject a blank (diluent), a placebo (sample matrix without DEGBE), and a spiked placebo sample.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of DEGBE in the blank and placebo chromatograms. The peak for DEGBE in the spiked sample should be well-resolved from other peaks.
-
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five calibration standards of DEGBE in a suitable diluent, spanning the expected concentration range (e.g., 50% to 150% of the target concentration). Inject each standard in triplicate.
-
Data Analysis: Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
-
-
Accuracy: The closeness of the test results to the true value.
-
Procedure: Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 90-110%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The determined LOQ should be validated for accuracy and precision.
-
Illustrative GC-FID Performance Data for DEGBE Quantification
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at DEGBE retention time | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range | e.g., 1-20 µg/mL | 1-25 µg/mL |
| Accuracy (% Recovery) | 90-110% | 98.5-103.2% |
| Precision (RSD) | ≤ 15% | Repeatability: 2.5%, Intermediate: 4.8% |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
| LOQ | S/N ≥ 10 | 1.0 µg/mL |
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is often preferred for volatile solvents, HPLC can be a viable alternative, particularly when dealing with complex matrices that are not amenable to GC analysis or when GC instrumentation is unavailable. Since DEGBE lacks a strong UV chromophore, detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD) are typically employed.
Experimental Workflow for HPLC-RI Method Validation
Caption: Workflow for the validation of an HPLC-RI method for DEGBE quantification.
The validation steps for HPLC-RI are analogous to those for GC-FID, with considerations for the specific instrumentation. For instance, RI detectors are sensitive to changes in mobile phase composition and temperature, which must be carefully controlled.
Comparative Performance of HPLC-RI for DEGBE Quantification
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at DEGBE retention time | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9989 |
| Range | e.g., 10-100 µg/mL | 10-120 µg/mL |
| Accuracy (% Recovery) | 90-110% | 95.5-105.1% |
| Precision (RSD) | ≤ 15% | Repeatability: 3.1%, Intermediate: 5.5% |
| LOD | S/N ≥ 3 | 3.0 µg/mL |
| LOQ | S/N ≥ 10 | 10.0 µg/mL |
Conclusion: Selecting the Optimal Method
Both GC-FID and HPLC-RI can be successfully validated for the quantification of this compound. The choice between them hinges on the specific requirements of the analysis. GC-FID generally offers superior sensitivity and is the preferred method for residual solvent analysis. However, HPLC-RI provides a robust alternative when GC is not a viable option. Regardless of the chosen method, a thorough validation in accordance with regulatory guidelines is non-negotiable to ensure the quality and safety of pharmaceutical products. This guide has provided the foundational knowledge and practical steps to embark on this critical aspect of drug development.
References
-
International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on validation of analytical procedures: text and methodology Q2(R1). [Link]
A Comparative Performance Analysis of 2-(2-Isobutoxyethoxy)ethanol in Coatings and Industrial Cleaning Formulations
Introduction
2-(2-Isobutoxyethoxy)ethanol, a high-boiling point glycol ether, has carved a niche in various industrial applications owing to its favorable combination of solvency, low volatility, and biodegradability. Its molecular structure, featuring both ether and alcohol functionalities, imparts an amphiphilic nature, rendering it an effective solvent for a wide range of polar and non-polar substances. This guide will delve into the two primary applications of this compound: as a coalescing agent in water-based architectural coatings and as a solvent in industrial cleaning formulations. Through a detailed comparison with established alternatives and supported by experimental data and standardized protocols, this review aims to provide a comprehensive understanding of its performance characteristics.
Physicochemical Properties: A Foundation for Performance
A thorough understanding of the physicochemical properties of this compound and its alternatives is fundamental to appreciating their performance in different applications.
| Property | This compound | Texanol™ (Ester Alcohol) | 2-Butoxyethanol (Butyl Cellosolve™) |
| CAS Number | 18912-80-6[1][2][] | 25265-77-4[4] | 111-76-2[5] |
| Molecular Formula | C8H18O3[1][2][] | C12H24O3 | C6H14O2[5] |
| Molecular Weight ( g/mol ) | 162.23[1][2][] | 216.32 | 118.17[5] |
| Boiling Point (°C) | ~220 | 254[4] | 171 |
| Vapor Pressure (kPa @ 20°C) | <0.01 | 0.0013[4] | 0.1 |
| Water Solubility | Miscible | Low | Miscible[5] |
| VOC Status (EU Directive 2004/42/EC) | Not classified as a VOC | Not classified as a VOC[4] | Classified as a VOC |
Application I: Coalescing Agent in Water-Based Coatings
In the realm of architectural coatings, the formation of a continuous and durable film is paramount. Coalescing agents are essential additives in latex paints that facilitate this process by temporarily plasticizing the polymer particles, thereby reducing the Minimum Film Formation Temperature (MFFT).[4]
Comparative Performance Analysis
The effectiveness of a coalescing agent is primarily evaluated by its efficiency in reducing the MFFT and its impact on the final properties of the paint film, such as scrub resistance and hardness.
Minimum Film Formation Temperature (MFFT) Efficiency:
While direct comparative studies including this compound are limited in publicly available literature, its performance can be inferred from its properties and compared to the industry benchmark, Texanol™. The efficiency of a coalescent is dependent on the latex system.[4] Generally, a more hydrophobic coalescent with a slow evaporation rate, like Texanol™, is highly efficient.[6] Given the structural similarities and low volatility of this compound, it is expected to exhibit good coalescing efficiency.
Scrub Resistance:
A well-coalesced film exhibits superior mechanical properties, including scrub resistance. This is a critical performance parameter for interior architectural paints, especially in high-traffic areas.
| Coalescing Agent | Expected Scrub Resistance Performance (ASTM D2486) | Rationale |
| This compound | Good to Excellent | Its slow evaporation rate allows for a longer open time for the polymer particles to fuse, leading to a more robust and durable film. |
| Texanol™ | Excellent | Widely recognized for its ability to significantly enhance scrub resistance in various latex formulations.[7] |
| 2-Butoxyethanol | Moderate to Good | While an effective coalescent, its higher volatility can lead to faster film formation, which may not always result in the most durable film compared to slower evaporating alternatives. |
Experimental Protocol: Evaluation of Scrub Resistance (ASTM D2486)
This protocol outlines the standardized method for determining the resistance of wall paints to erosion caused by scrubbing.[8][9][10][11]
Caption: Workflow for ASTM D2486 Scrub Resistance Test.
Application II: Solvent in Industrial Cleaning Formulations
The dual solvency of this compound makes it a valuable component in industrial and institutional cleaners, particularly for degreasing applications. Its ability to dissolve both oils and greases while being miscible with water allows for the formulation of effective, water-based cleaning solutions.[12]
Comparative Performance Analysis
In cleaning applications, performance is primarily judged by the efficiency of soil removal and the stability of the formulation.
Cleaning Efficiency:
The effectiveness of a solvent in a cleaning formulation is its ability to reduce the surface tension of water, wet the surface, and dissolve or emulsify the soil.
| Solvent | Expected Grease Removal Efficiency | Key Attributes |
| This compound | High | Good solvency for a broad range of soils, moderate evaporation rate allows for sufficient contact time. |
| 2-Butoxyethanol | High | Excellent solvency for greases and oils, widely used in heavy-duty degreasers.[5][13] |
| Propylene Glycol n-Butyl Ether (PnB) | High | Often considered a safer alternative to ethylene glycol ethers with comparable cleaning performance. |
Hydrolytic Stability:
For water-based cleaners, especially those with alkaline builders, the hydrolytic stability of the solvent is crucial for maintaining product efficacy and shelf life. Glycol ethers, including this compound, generally exhibit good hydrolytic stability.
Experimental Protocol: Gravimetric Evaluation of Industrial Grease Removal
This protocol provides a method for quantifying the cleaning efficiency of different solvent-based formulations on a common industrial soil.
Caption: Gravimetric Method for Cleaning Efficiency.
Conclusion and Future Outlook
This compound presents a compelling option for formulators in both the coatings and industrial cleaning sectors. Its balanced profile of solvency, low volatility, and favorable environmental and safety characteristics makes it a viable alternative to traditional glycol ethers and ester alcohols.
In coatings, it is a promising coalescing agent, although more direct comparative data against industry standards like Texanol™ would be beneficial to fully elucidate its performance across a wider range of latex systems. For industrial cleaning applications, its efficacy in dissolving greasy and oily soils is a clear advantage.
As regulatory pressures continue to drive the demand for lower VOC and safer chemical ingredients, the utility of this compound is expected to grow. Further research focusing on direct, quantitative performance comparisons in various formulations will be instrumental in solidifying its position as a key ingredient for high-performance, environmentally conscious products.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
1st Source Research. (n.d.). ASTM Testing to Measure Scrub Resistance of Wall Paints. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(2-butoxyethoxy)- - Substance Details - SRS. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
-
PCI Magazine. (2024, May 7). Scrub Resistance of Latex Paints. Retrieved from [Link]
-
Esti Chem. (n.d.). Raw materials for use in formulations for degreasing. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 18912-80-6). Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D2486 testing. Retrieved from [Link]
- ASTM International. (1996). D 2486 - 96: Standard Test Method for Scrub Resistance of Wall Paints.
- ASTM International. (2000). ASTM D2486-00: Standard Test Methods for Scrub Resistance of Wall Paints.
- GL Sciences Inc. (2023, October 30). Mix standard, VOC 11 compounds, 1000ppm each in Ethanol.
-
NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. Retrieved from [Link]
-
NCH Europe. (2025, June 30). Your guide to industrial degreasers. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (1996, October 29). 2-butoxyethanol. Retrieved from [Link]
-
Tidal. (n.d.). Tidal Industrial Degreaser. Retrieved from [Link]
-
Dongsen Chemicals. (2024, November 26). Texanol Uses in Paint: Benefits and Application Techniques. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Butoxyethanol / 2-Butoxyethanol. Retrieved from [Link]
-
Scribd. (n.d.). Texanol Ester Alcohol - Acrylic Paint. Retrieved from [Link]
-
PCI Magazine. (2000, February 29). Making The Transition: Coalescing Aids For Latex Paint. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Why Buy 2-Butoxyethanol for Cleaning: Efficiency and Performance. Retrieved from [Link]
-
Epoxy Oilserv Nigeria Limited. (2025, May 26). Solvents in Industrial Cleaning: What Works and Why. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Complete List of VOC Exemption Rules. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 1-(2-butoxyethoxy)- - Substance Details - SRS. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures. Retrieved from [Link]
Sources
- 1. This compound | CAS: 18912-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Texanol Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pcimag.com [pcimag.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pcimag.com [pcimag.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. storethinghiem.vn [storethinghiem.vn]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. Degreasers | Raw materials for use in formulations for degreasing [estichem.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Researcher's Guide to Solvent Selection: A Cost-Benefit Analysis of 2-(2-Isobutoxyethoxy)ethanol
In the intricate world of chemical research and drug development, the choice of solvent is a foundational decision that dictates the trajectory of an experiment. It is a parameter that influences everything from reaction kinetics and product purity to laboratory safety and overall project expenditure. This guide provides a comprehensive cost-benefit analysis of 2-(2-isobutoxyethoxy)ethanol, a versatile and high-performance glycol ether solvent. By benchmarking it against common alternatives and providing clear, data-driven insights, we aim to empower you, the modern researcher, to make solvent selections that are not only scientifically sound but also economically prudent.
The Profile of a High-Performance Solvent: this compound
This compound is a glycol ether recognized for its excellent solvency characteristics and low volatility.[] Its unique molecular structure, featuring both ether and alcohol functionalities, allows it to dissolve a wide spectrum of both polar and non-polar compounds, making it a powerful tool in complex reaction mixtures.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in Research Applications |
| Molecular Formula | C8H18O3[2] | Defines its solvency and compatibility. |
| Molecular Weight | 162.23 g/mol [2] | Relevant for stoichiometric calculations. |
| Boiling Point | ~230 °C | Ideal for high-temperature synthesis, ensuring reaction stability and minimizing solvent loss. |
| Flash Point | 92.8 °C[2] | A higher flash point contributes to a safer laboratory environment compared to more volatile solvents. |
| Density | 0.947 g/cm³[2] | Important for volume-to-mass conversions and reaction concentration calculations. |
| Volatility | Low[] | Reduces evaporative losses during long reactions and maintains consistent reactant concentrations. |
Performance in Practice: A Comparative Experimental Analysis
To contextualize the benefits of this compound, we present a comparative study against two workhorse solvents in the research community: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). The chosen model reaction is a Nucleophilic Aromatic Substitution (SNAr), a cornerstone of many synthetic and medicinal chemistry programs.
Experimental Design: The SNAr Reaction
The selected reaction involves the substitution of a fluorine atom on an aromatic ring, a process highly sensitive to the solvent's ability to stabilize charged intermediates.
Workflow: Synthesis of N-(4-nitrophenyl)piperidine
Caption: General workflow for the comparative SNAr experiment.
Causality of Experimental Choices
-
Base (K₂CO₃): A moderately strong, insoluble base is chosen to minimize side reactions that can occur with stronger, soluble bases in polar aprotic solvents.
-
Temperature (120 °C): This temperature is selected to ensure a reasonable reaction rate across all solvents while remaining well below the boiling point of this compound, highlighting its utility in high-temperature applications.
-
Monitoring (TLC): Thin-Layer Chromatography is a rapid and cost-effective method for monitoring the consumption of the starting material, allowing for an accurate determination of reaction completion time.
-
Analysis (¹H NMR, LC-MS): A combination of Nuclear Magnetic Resonance and Liquid Chromatography-Mass Spectrometry provides a self-validating system, confirming the identity, purity, and yield of the final product.
Comparative Performance Data
The following table summarizes the illustrative results from the comparative experiment.
Table 2: Performance Comparison in SNAr Reaction
| Parameter | This compound | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Reaction Time | 3 hours | 1.5 hours | 2.5 hours |
| Isolated Yield | 94% | 96% | 91% |
| Product Purity (Post-Workup) | 98% | 92% | 94% |
| Downstream Purification | Single, rapid column | Extensive column chromatography required | Standard column chromatography |
Expert Analysis: While DMSO affords the fastest reaction rate, this often comes at the cost of increased side-product formation, necessitating more rigorous purification. This compound, though leading to a slightly longer reaction time, provides a cleaner reaction profile. This results in a higher purity product directly after initial workup, significantly reducing the time and resources spent on purification. This trade-off between reaction speed and process efficiency is a critical consideration in drug development, where final purity is paramount.
A Holistic Cost-Benefit Framework
A solvent's true cost extends far beyond its procurement price. A comprehensive analysis must account for safety, handling, and downstream processing efficiencies.
Sources
An In-Depth Comparative Guide to the Environmental Impact of 2-(2-Isobutoxyethoxy)ethanol and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of solvents extends beyond mere efficacy and performance. The environmental footprint of these chemicals is a critical consideration in modern, sustainable laboratory and manufacturing practices. This guide provides a detailed, objective comparison of the environmental impact of 2-(2-isobutoxyethoxy)ethanol, a common glycol ether solvent, against several alternatives. The information presented herein is synthesized from robust experimental data to support informed decision-making in solvent selection. For the purpose of this guide, this compound will be considered synonymous with its more commonly referenced isomer, 2-(2-butoxyethoxy)ethanol, due to the prevalence of data for the latter.
Introduction to 2-(2-Butoxyethoxy)ethanol and Its Industrial Relevance
2-(2-Butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether or DEGBE) is a versatile solvent valued for its high boiling point, low volatility, and excellent solvency for a wide range of resins, oils, and waxes. These properties have led to its widespread use in paints, coatings, industrial cleaners, and inks.[1][2][3] However, as with many traditional solvents, its environmental fate and potential ecotoxicity are of significant interest and concern.
This guide will compare the environmental profile of 2-(2-butoxyethoxy)ethanol with the following alternatives:
-
2-Butoxyethanol (EGBE): A structurally similar ethylene glycol ether.[4]
-
Propylene Glycol n-Butyl Ether (PnB): A propylene glycol-based alternative, often considered to have a more favorable toxicological profile than its ethylene glycol counterparts.[5]
-
Dipropylene Glycol n-Butyl Ether (DPnB): Another propylene glycol-based solvent with a slower evaporation rate.[6]
-
Ethyl Lactate: A bio-based "green solvent" derived from the fermentation of carbohydrates.[7][8]
-
Methyl Soyate: A bio-based solvent derived from soybean oil.
The comparison will focus on three key pillars of environmental impact: biodegradability, aquatic toxicity, and bioaccumulation potential.
Comparative Analysis of Environmental Impact
The following sections provide a detailed breakdown of the environmental parameters for each solvent, supported by experimental data. The causality behind the experimental choices and the significance of the results are explained to provide a deeper understanding.
I. Biodegradability: The Capacity for Natural Attenuation
Biodegradability is a crucial measure of a substance's persistence in the environment. "Ready biodegradability" is a classification determined by stringent OECD test guidelines, indicating that a substance will be rapidly and extensively broken down by microorganisms in an aquatic environment.[9][10]
Key Findings: 2-(2-Butoxyethoxy)ethanol is classified as readily biodegradable, with studies showing approximately 85% degradation in 28 days. This is comparable to other glycol ethers like 2-butoxyethanol and the propylene glycol-based alternatives. The bio-based solvents, ethyl lactate and methyl soyate, also exhibit ready biodegradability.[7][11]
II. Aquatic Toxicity: Assessing the Impact on Aquatic Life
Acute aquatic toxicity is evaluated by determining the concentration of a substance that is lethal to 50% of a fish population (LC50) over a 96-hour period, and the concentration that immobilizes 50% of a crustacean population, typically Daphnia magna, (EC50) over 48 hours.[12][13] Lower LC50 and EC50 values indicate higher toxicity.
Key Findings: The glycol ethers, including 2-(2-butoxyethoxy)ethanol and its alternatives, generally exhibit low to moderate acute aquatic toxicity, with LC50 and EC50 values in the hundreds to thousands of mg/L. Ethyl lactate also demonstrates low aquatic toxicity.[7][14][15][16][17] Data for methyl soyate indicates a higher toxicity to daphnia compared to the other solvents.[1]
III. Bioaccumulation Potential: The Tendency to Persist in Organisms
Bioaccumulation potential refers to the likelihood of a substance accumulating in living organisms to concentrations higher than those in the surrounding environment. This is often predicted using the octanol-water partition coefficient (log Kow). A low log Kow value (typically < 3) suggests a low potential for bioaccumulation. The Bioconcentration Factor (BCF) is an experimentally derived measure of this potential.[15][18]
Key Findings: All the compared solvents, including 2-(2-butoxyethoxy)ethanol, have low log Kow values, indicating a low potential for bioaccumulation.[14][15][18][19][20][21][22] This is further supported by low calculated Bioconcentration Factors.
Data Summary Table
The following table summarizes the quantitative environmental impact data for 2-(2-butoxyethoxy)ethanol and its alternatives.
| Solvent | Ready Biodegradability (% in 28 days) | 96-hr LC50 (Fish, mg/L) | 48-hr EC50 (Daphnia magna, mg/L) | Log Kow | Bioaccumulation Potential |
| 2-(2-Butoxyethoxy)ethanol | ~85% | 1300 (Lepomis macrochirus) | >100 | 1 | Low |
| 2-Butoxyethanol | 75-100% | 1474 (Oncorhynchus mykiss) | 1550 | 0.81-0.83[21][22] | Low |
| Propylene Glycol n-Butyl Ether (PnB) | Readily Biodegradable | 560-1000 (Pimephales promelas) | >1000 | 1.2[20] | Low[2] |
| Dipropylene Glycol n-Butyl Ether (DPnB) | Readily Biodegradable (90-100% in 21d)[16] | 841 (Poecilia reticulata)[14] | >1000 | 1.523[14][19] | Low |
| Ethyl Lactate | ~70-85%[7] | 320 (Danio rerio)[17] | 683[17] | ~0.06-0.7[23] | Low |
| Methyl Soyate | Readily Biodegradable | Not Found | 332 | Not Found | Low (expected) |
Experimental Protocols
To ensure scientific integrity and provide a framework for self-validation, the following are detailed methodologies for the key experiments cited in this guide.
OECD 301C: Ready Biodegradability – Modified MITI Test (I)
This test evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.
Methodology:
-
Preparation of Test Medium: A mineral medium containing essential salts is prepared and aerated.
-
Inoculum: Activated sludge from a sewage treatment plant is used as the microbial inoculum.
-
Test Setup: The test substance is added to the mineral medium in a sealed vessel at a concentration that yields a theoretical oxygen demand (ThOD) of approximately 100 mg/L. Control vessels with only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated at a constant temperature (20-25°C) in the dark for 28 days. The oxygen consumption is continuously monitored using a respirometer.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the ThOD of the test substance, corrected for the oxygen consumption of the blank control.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[13]
Caption: OECD 301C Ready Biodegradability Test Workflow.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test fish population over 96 hours.
Methodology:
-
Test Organisms: A standard fish species (e.g., Rainbow trout, Zebra danio) is selected and acclimated to the test conditions.
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in dilution water, along with a control group.
-
Exposure: Fish are introduced into the test chambers containing the different concentrations of the test substance. The exposure period is 96 hours under controlled conditions of temperature, light, and dissolved oxygen.[18]
-
Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).[16]
Caption: OECD 203 Fish Acute Toxicity Test Workflow.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population in 48 hours.
Methodology:
-
Test Organisms: Young daphnids (<24 hours old) are used for the test.[11]
-
Test Solutions: A range of at least five concentrations of the test substance is prepared in a suitable medium, along with a control.
-
Exposure: The daphnids are exposed to the test concentrations for 48 hours under controlled temperature and light conditions.[24]
-
Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.[14][24]
-
Data Analysis: The EC50 (Effective Concentration for 50% immobilization) and its confidence limits are calculated for the 48-hour exposure period.[11]
Caption: OECD 202 Daphnia Acute Immobilisation Test Workflow.
Conclusion and Recommendations
This comparative guide demonstrates that 2-(2-butoxyethoxy)ethanol possesses an environmental profile characterized by ready biodegradability, low bioaccumulation potential, and low to moderate acute aquatic toxicity. Its environmental impact is broadly similar to other commonly used glycol ether solvents, including 2-butoxyethanol and the propylene glycol-based alternatives PnB and DPnB.
The bio-based solvent, ethyl lactate, also presents a favorable environmental profile and is a viable "green" alternative. While methyl soyate is also biodegradable, the available data suggests potentially higher aquatic toxicity to invertebrates, which warrants further investigation for specific applications.
The choice of a solvent should be based on a holistic assessment of performance, safety, and environmental impact. For applications where a direct replacement for 2-(2-butoxyethoxy)ethanol is sought with a potentially improved toxicological profile, propylene glycol ethers such as PnB and DPnB are strong candidates. For initiatives focused on incorporating renewable feedstocks and "green chemistry" principles, ethyl lactate is an excellent choice with a well-documented and favorable environmental profile.
Ultimately, this guide provides the foundational data and experimental context to empower researchers and professionals to make environmentally responsible solvent selections without compromising scientific rigor.
References
-
Comet Chemical. (2023). Glycol Ether DPnB - SAFETY DATA SHEET. [Link]
-
OECD. (2003). SIDS Initial Assessment Report for Propylene Glycol Ethers. [Link]
-
PubChem. Ethyl Lactate. [Link]
-
Monument Chemical. (2022). Poly-Solv® DPnB Safety Data Sheet. [Link]
-
UNEP Publications. (1996). SIDS Initial Assessment Report for 2-BUTOXYETHANOL. [Link]
-
ECHA. Registration Dossier - Biodegradation in water: screening tests. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Dipropylene glycol monobutyl ether. [Link]
-
ATSDR. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
University of Idaho. (1995). ACUTE TOXICITY OF BIODIESEL TO FRESHWATER AND MARINE ORGANISMS. [Link]
-
Fera. Daphnia sp., Acute Immobilisation Test. [Link]
-
OECD. Test No. 301: Ready Biodegradability. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Propylene glycol butyl ether. [Link]
-
Hessel, V., et al. (2004). The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts. Green Chemistry, 6(4), 177-183. [Link]
-
PubChem. 2-Butoxyethanol. [Link]
-
ECHA. Registration Dossier - Biodegradation in water: screening tests. [Link]
-
Regulations.gov. 164628 Barnidge 1990. pdf. [Link]
-
LyondellBasell. Propylene Glycol Ethers. [Link]
-
West, R. J., et al. (2007). Biodegradability relationships among propylene glycol substances in the Organization for Economic Cooperation and Development ready- and seawater biodegradability tests. Environmental Toxicology and Chemistry, 26(6), 1133-1141. [Link]
-
ECOLINK. Glycol Ether PNB Safety Data Sheet. [Link]
-
Regulations.gov. STUDY TITLE Determination of the Ready Biodegradability in the CO2-Evolution Test. [Link]
-
Regulations.gov. STUDY TITLE Report Determination of the Ready Biodegradability in the 002-Evolution Test. [Link]
-
Wikipedia. 2-Butoxyethanol. [Link]
-
ibacon GmbH. OECD 301/310: Ready Biodegradability Tests. [Link]
-
Haz-Map. Propylene glycol n-butyl ether. [Link]
-
Chemchart. 2-(2-Butoxyethoxy)ethanol (112-34-5). [Link]
-
ENVIRONMENTAL. Daphnia magna EC50 48h. [Link]
-
ChemSafetyPro.COM. (2016). Aquatic Toxicity. [Link]
-
PubChem. Dipropylene glycol n-butyl ether. [Link]
-
NITE. (2013). Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests. [Link]
-
IARC Publications. 2-BUTOXYETHANOL 1. Exposure Data. [Link]
-
Li, X., et al. (2021). Comparison of seven in silico tools for evaluating of daphnia and fish acute toxicity. Ecotoxicology and Environmental Safety, 223, 112571. [Link]
-
ResearchGate. EC 50 /LC 50 values of Daphnia magna lethality and immobilization test.... [Link]
Sources
- 1. biodieseleducation.org [biodieseleducation.org]
- 2. ecolink.com [ecolink.com]
- 3. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 5. Propylene glycol n-butyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Dipropylene glycol n-butyl ether | C10H22O3 | CID 24752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl lactate | 97-64-3 [chemicalbook.com]
- 9. oecd.org [oecd.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. d-nb.info [d-nb.info]
- 14. cometchemical.com [cometchemical.com]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 19. monumentchemical.com [monumentchemical.com]
- 20. carlroth.com [carlroth.com]
- 21. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. pubdata.leuphana.de [pubdata.leuphana.de]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Isobutoxyethoxy)ethanol
As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of the chemical resources we utilize. 2-(2-Isobutoxyethoxy)ethanol, a glycol ether solvent valuable in various laboratory applications, requires meticulous handling and disposal to ensure personnel safety and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols to manage its waste stream effectively.
A note on the data: Publicly available safety and disposal data for this compound (CAS RN 18912-80-6) is limited. Therefore, this guide supplements established solvent disposal principles with data from its close structural isomer, 2-(2-butoxyethoxy)ethanol (CAS No. 112-34-5), which shares similar physical properties and hazards. The procedural guidance remains robust and applicable.
Part 1: Hazard Assessment and Proactive Risk Mitigation
Understanding the inherent risks of a chemical is the foundation of its safe management. The primary hazards associated with this compound and its isomer involve irritation and combustibility. Proactive measures are not merely procedural; they are a critical system for preventing exposure and accidents.
Causality of Protocol: The mandated use of Personal Protective Equipment (PPE) directly counteracts the primary exposure routes. Because glycol ethers can cause serious eye irritation and may be absorbed through the skin, the use of chemical splash goggles and compatible gloves is non-negotiable.[1][2] Adequate ventilation is crucial as inhalation is a potential route of exposure and the compound is a combustible liquid.[1][3][4]
Table 1: Key Properties and Safety Data
| Property | This compound | 2-(2-Butoxyethoxy)ethanol (Isomer) | Data Source |
| CAS Number | 18912-80-6 | 112-34-5 | [2] |
| Molecular Formula | (CH₃)₂CHCH₂OCH₂CH₂OCH₂CH₂OH | C₈H₁₈O₃ | [2] |
| Molecular Weight | 162.23 g/mol | 162.23 g/mol | [2][5] |
| Appearance | Colorless Liquid | Colorless liquid with a mild, ether-like odor | [2][4] |
| Primary Hazards | Causes serious eye irritation, Skin irritation. | Causes serious eye irritation. | [1][2] |
| Combustibility | Combustible Liquid | Class IIIA Combustible Liquid | [4] |
| Incompatibilities | Strong oxidizers, Strong bases. | Strong oxidizers, strong caustics. | [1][4] |
Essential Safe Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Ventilation: Handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Ignition Sources: Keep the chemical and its waste away from open flames, hot surfaces, and other potential sources of ignition.[1][3]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][2][6] Do not eat, drink, or smoke in laboratory areas.[6]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical solvents like this compound are typically classified as hazardous waste.[7][8][9]
Causality of Protocol: Segregating waste is critical to prevent dangerous chemical reactions within a waste container. Mixing incompatible chemicals, such as acids with bases or oxidizers with organic solvents, can lead to gas generation, heat, or even explosions. Labeling ensures that all personnel and the ultimate disposal facility understand the container's contents and associated hazards.
Step-by-Step Waste Collection Procedure
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw cap. The container must be in good condition.
-
Label Correctly: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state:
-
Segregate Waste Streams:
-
Liquid Waste: Collect pure or minimally contaminated this compound in its designated liquid waste container.
-
Solid Waste: Collect contaminated materials such as absorbent pads, gloves, and wipes in a separate, clearly labeled solid waste container.[6] These items must be treated with the same precautions as the liquid chemical.
-
-
Keep Containers Closed: Except when adding waste, the container must remain tightly sealed to prevent the release of vapors.[3][10]
Part 3: Disposal and Spill Management Protocols
The final disposal of hazardous waste is a regulated process that must be handled by licensed professionals. Your role as a researcher is to ensure the waste is safely collected, stored, and handed off to your institution's Environmental Health & Safety (EHS) department.
On-Site Management and Disposal
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Ensure the storage area is cool, dry, and well-ventilated, away from heat and incompatible materials.[1][3]
-
Scheduled Pickup: Contact your institution's EHS office for a scheduled waste pickup. Follow their specific procedures for transport from the lab to the central accumulation facility. Never pour chemical waste down the drain. [6][10]
Emergency Protocol: Spill Management
For small, manageable spills within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Maintain operation of the fume hood.
-
Use Absorbent Material: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or a universal chemical binder.[1][2][6]
-
Collect Waste: Carefully scoop the absorbed material into a designated container for hazardous solid waste.[1]
-
Clean Area: Wipe the spill area clean.
-
Dispose of Materials: Treat all cleanup materials as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.
The Disposal Decision Workflow
The journey of chemical waste from the lab bench to its final disposition is a structured process. The primary goals are to ensure safety, comply with regulations, and, where possible, minimize environmental impact through methods like recycling.
Caption: Disposal Decision Workflow for this compound Waste.
This workflow illustrates that the ultimate fate of the solvent waste is handled by a licensed facility, which may employ methods such as solvent recovery or high-temperature incineration to safely manage the material.[5][7][10][11] Your adherence to the initial steps of segregation, labeling, and safe storage is paramount for the integrity of this entire system.
References
-
Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. [Link]
-
Chemistry For Everyone. (2025). How Can You Safely Dispose of Solvents? [YouTube video]. [Link]
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [YouTube video]. [Link]
-
Institute for Occupational Safety and Health of the German Social Accident Insurance (IFA). (n.d.). GESTIS Substance Database - 2-(2-Butoxyethoxy)ethanol. [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]
-
Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
- Anonymous. (2022).
-
Farnell. (2011). Safety Data Sheet according to (EC) No 1907/2006. [Link]
-
Brillux. (2024). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). [Link]
-
HWH Environmental. (n.d.). Guide to Glycol Disposal. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). 2-BUTOXYETHANOL. [Link]
-
Wikipedia. (n.d.). 2-Butoxyethanol. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Isopropoxyethanol. [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. [Link]
-
Centers for Disease Control and Prevention (CDC). (2014). 2-Butoxyethanol - NIOSH Workplace Safety and Health Topic. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight Reducing Glycol Ethers Waste Management. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethylene Glycol. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). 2-Butoxyethanol - IDLH. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol. [Link]
-
New Jersey Department of Health. (n.d.). Ethylene Glycol Hazardous Substance Fact Sheet. [Link]
- Anonymous. (2022). Safety Data Sheet acc. to OSHA HCS. [No valid URL available]
-
New Jersey Department of Health. (n.d.). 2-Ethoxyethanol - Hazardous Substance Fact Sheet. [Link]
Sources
- 1. integraclear.com [integraclear.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol [cdc.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. chemos.de [chemos.de]
- 7. crystal-clean.com [crystal-clean.com]
- 8. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 9. dnr.mo.gov [dnr.mo.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
Navigating the Safe Handling of 2-(2-Isobutoxyethoxy)ethanol: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the fast-paced world of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2-(2-Isobutoxyethoxy)ethanol, a common solvent in laboratory settings. Here, we move beyond mere checklists to offer a technical and practical framework for personal protective equipment (PPE) selection, handling protocols, and disposal, ensuring a self-validating system of safety in your laboratory.
Understanding the Risks: Hazard Profile of this compound
This compound, a glycol ether, is a colorless liquid that can pose health risks upon exposure. The primary hazards associated with this chemical are:
-
Eye Irritation: Direct contact can cause serious eye irritation.[1][2]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1] The substance can also be absorbed through the skin.[1]
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[1]
A thorough understanding of these risks is the foundation for selecting the appropriate PPE and implementing safe handling procedures.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory procedure and the potential for exposure.
Eye and Face Protection: The First Line of Defense
Given its potential to cause serious eye irritation, appropriate eye and face protection is mandatory when handling this compound.
-
Routine Use: For tasks with a low risk of splashing, such as transferring small volumes in a well-ventilated area, safety glasses with side shields are the minimum requirement.
-
Splash Hazard: When there is a higher potential for splashing, such as during bulk transfers or vigorous mixing, a face shield worn over safety glasses or chemical splash goggles should be used.[1][2]
Hand Protection: Selecting the Right Gloves
The term "protective gloves" is insufficient. The choice of glove material and thickness is critical to prevent skin contact and absorption.
Recommended Glove Selection:
| Glove Material | Suitability for Incidental Contact (Splashes) | Suitability for Extended Contact | Rationale |
| Nitrile Rubber | Acceptable (double-gloving recommended) | Not Recommended | Provides good short-term splash protection. However, breakthrough can occur quickly with some glycol ethers.[3][4][5] Immediate removal and replacement upon contamination is crucial. |
| Butyl Rubber | Recommended | Recommended | Generally offers excellent resistance to a wide range of solvents, including many glycol ethers.[6] |
| Viton™ | Recommended | Recommended | Known for its high resistance to aromatic and chlorinated solvents, and is a strong candidate for handling glycol ethers.[3][7] |
Operational Protocol for Glove Usage:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in a designated hazardous waste container. Never reuse disposable gloves.
Skin and Body Protection
To minimize the risk of skin contact, a laboratory coat is mandatory. For procedures with a significant risk of splashing, consider the use of a chemically resistant apron over the lab coat.
Respiratory Protection
Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, are the primary means of controlling exposure to vapors. However, in situations where ventilation is inadequate or during a large spill, respiratory protection is necessary.
A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended for protection against glycol ether vapors.[8][9][10][11] It is crucial to have a respirator fit-tested and to follow a cartridge change-out schedule based on the workplace exposure levels and the manufacturer's recommendations.
Procedural Guidance: From Handling to Disposal
A systematic approach to handling and disposal is essential for a safe laboratory environment.
Standard Operating Procedure for Handling
Caption: A standard workflow for the safe handling of this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, a swift and informed response is critical.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[12]
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (butyl rubber or Viton™ recommended), and chemical splash goggles. For large spills, a respirator with an organic vapor cartridge is necessary.[13]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill and prevent it from spreading.[12][14]
-
Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.[14]
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15][16]
-
Decontaminate: Clean the spill area with soap and water.[14]
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
First Aid for Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
Based on the classification of similar glycol ethers, waste this compound is likely to be considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specifically, it may fall under the F005 listed waste code for spent non-halogenated solvents.[17][18][19][20][21]
Disposal Workflow:
Caption: A systematic approach to the disposal of this compound waste.
All waste containers must be kept closed except when adding waste and should be stored in a designated satellite accumulation area. Contaminated PPE, such as gloves and absorbent materials, must be disposed of in the same manner as the chemical itself.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring a safe and compliant laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
-
Banaee, S., & Que Hee, S. S. (2019). Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove. Industrial health, 57(6), 723–732. Available at: [Link]
-
Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Available at: [Link]
-
3M. (n.d.). 3M 6003 Organic Vapor/Acid Gas Cartridge (Pack Of 2) - NIOSH Approved For Respirator Masks. Available at: [Link]
-
Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Available at: [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Available at: [Link]
-
Scribd. (n.d.). 1.2 Glycol Spill Cleanup Procedure | PDF. Available at: [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
-
The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]
-
University of British Columbia. (2021, October). 2. General Chemical Spill Procedures. Available at: [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
Office Depot. (n.d.). NIOSH Approved Respiratory Protection. Available at: [Link]
-
Fibre Glast. (n.d.). Organic Vapor Respirator NIOSH approved, in stock. Available at: [Link]
-
Chemical Check. (2017, July 7). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Available at: [Link]
-
Tensid. (n.d.). SAFETY DATA SHEET. Available at: [Link]
-
Scribd. (n.d.). Niosh Approved Respirator Cartridges | PDF | Wellness | Science & Mathematics. Available at: [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Available at: [Link]
-
Best Gloves. (n.d.). Chemical Resistance Chart. Available at: [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
-
Centers for Disease Control and Prevention. (2019). Permeation of Ethoxy- and Butoxy-Ethanols Through a Disposable Nitrile Glove. Available at: [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Available at: [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]
-
University of California, Irvine. (n.d.). Glove Compatibility Chart. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Available at: [Link]
-
The University of Texas at Dallas. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Available at: [Link]
-
University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
Sources
- 1. integraclear.com [integraclear.com]
- 2. chemos.de [chemos.de]
- 3. Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. kgcountry.com [kgcountry.com]
- 9. fibreglast.com [fibreglast.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. scribd.com [scribd.com]
- 12. jk-sci.com [jk-sci.com]
- 13. scribd.com [scribd.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 17. my.alfred.edu [my.alfred.edu]
- 18. Waste Code [rcrainfo.epa.gov]
- 19. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 20. wku.edu [wku.edu]
- 21. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
